molecular formula C15H11NO3 B6396587 4-(3-Cyanophenyl)-2-methoxybenzoic acid CAS No. 1035928-76-7

4-(3-Cyanophenyl)-2-methoxybenzoic acid

Cat. No.: B6396587
CAS No.: 1035928-76-7
M. Wt: 253.25 g/mol
InChI Key: SHNWSQKVHQJPBK-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% is 253.07389321 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Cyanophenyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Cyanophenyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-cyanophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNWSQKVHQJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688793
Record name 3'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035928-76-7
Record name 3'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 4-(3-Cyanophenyl)-2-methoxybenzoic acid as a Privileged Biphenyl Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS: 1035928-76-7) represents a highly functionalized, versatile biphenyl building block[1]. Characterized by its rigid aromatic core and orthogonal functional groups, this intermediate is strategically deployed in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, enzyme modulators, and epigenetic target inhibitors[2].

As an Application Scientist, I approach this scaffold not merely as a chemical commodity, but as a highly tunable vector for pharmacophore exploration. This whitepaper details the physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol for its generation and integration into drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the quantitative parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core physicochemical properties of 4-(3-Cyanophenyl)-2-methoxybenzoic acid[1][3].

PropertyValue
IUPAC Name 3'-cyano-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 1035928-76-7
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
Topological Polar Surface Area (TPSA) 59.3 Ų
Rotatable Bonds 4
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 4 (Cyano N, Methoxy O, Carboxyl O₂)
Purity Standard (Commercial) NLT 95%

Mechanistic Rationale: The "Why" Behind the Scaffold

The value of 4-(3-Cyanophenyl)-2-methoxybenzoic acid lies in the synergistic causality of its three distinct functional groups. Each moiety serves a specific, strategic purpose in drug design:

  • The Carboxylic Acid (C4 Anchor): Serving as the primary synthetic handle, the carboxylic acid enables rapid diversification via amide coupling. This allows the biphenyl core to be readily conjugated to various amine-containing pharmacophores (e.g., piperidines or anilines) to target specific binding pockets[4].

  • The Methoxy Group (C2 Steric Tuning): Positioned ortho to the carboxylic acid, the methoxy group is not merely an electron-donating substituent. Mechanistically, it induces steric hindrance that forces the adjacent carboxylate (or resulting amide) out of coplanarity with the A-ring. This conformational locking alters the 3D trajectory of the attached pharmacophore, often enhancing target selectivity and reducing off-target binding entropy.

  • The Cyano Group (C3' Functionalization): The cyano group exerts a strong electron-withdrawing effect, which stabilizes synthetic intermediates and enhances reaction selectivity[2]. Biologically, it acts as a robust hydrogen-bond acceptor. Furthermore, it is a classic synthetic precursor; it can be converted into a tetrazole (a bioisostere for carboxylic acids commonly used in Angiotensin Receptor Blockers) or reduced to a primary amine for further branching.

Synthetic Workflow & Self-Validating Protocol

The most efficient route to synthesize this specific biphenyl architecture is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-methoxybenzoic acid and 3-cyanophenylboronic acid[5].

Workflow Visualization

SuzukiWorkflow SM1 4-Bromo-2-methoxybenzoic acid (Electrophile) Reaction Suzuki-Miyaura Cross-Coupling (80°C) SM1->Reaction SM2 3-Cyanophenylboronic acid (Nucleophile) SM2->Reaction Cat Pd(PPh3)4 Catalyst + Na2CO3 Base Cat->Reaction Purification Acid-Base Extraction (Self-Validating Step) Reaction->Purification Product 4-(3-Cyanophenyl)-2-methoxybenzoic acid (Target Scaffold) Purification->Product

Fig 1: Suzuki-Miyaura synthesis workflow for 4-(3-Cyanophenyl)-2-methoxybenzoic acid.
Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that each step provides physical or analytical feedback to confirm success without requiring immediate complex spectroscopy.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine 4-bromo-2-methoxybenzoic acid (1.0 eq) and 3-cyanophenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen is highly detrimental to the active Pd(0) catalytic species. Thorough degassing prevents catalyst oxidation, ensuring high turnover numbers and preventing homocoupling of the boronic acid.

Step 2: Catalytic Cycle Initiation

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and Sodium Carbonate (2.0 eq). Heat the mixture to 80°C under Argon for 12 hours[5].

  • Causality: Na₂CO₃ is chosen as a mild base. It is strong enough to activate the boronic acid into a reactive boronate complex (facilitating the transmetalation step of the catalytic cycle) but mild enough to prevent the hydrolysis of the sensitive cyano group into an amide or carboxylic acid[5].

Step 3: Self-Validating Acid-Base Extraction

  • Action: Cool the reaction to room temperature. Dilute with water and wash the aqueous layer with Ethyl Acetate (3 × 20 mL). Discard the organic layer. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 2.0. Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Causality & Validation: This is the self-validating checkpoint. Because both the starting material and the product contain a carboxylic acid, they remain water-soluble in the basic (Na₂CO₃) reaction mixture, while organic impurities and catalyst ligands are stripped away by the Ethyl Acetate wash. Upon acidification, the newly formed rigid, highly hydrophobic biphenyl system exhibits drastically lower aqueous solubility compared to the monomeric starting materials. The sudden, massive precipitation of a crystalline solid at pH 2 provides immediate visual confirmation of the cross-coupling success. Furthermore, the extended π-conjugation of the biphenyl product will exhibit intense fluorescence under a 254 nm UV lamp, a property absent in the starting bromo-acid.

Downstream Applications

Once synthesized and purified, 4-(3-Cyanophenyl)-2-methoxybenzoic acid is primed for downstream drug discovery workflows. Its primary application is in the generation of targeted libraries[2]. By utilizing coupling reagents like HATU and DIPEA[5], the carboxylic acid can be rapidly condensed with diverse amine libraries. The resulting amides are frequently evaluated in high-throughput screening (HTS) campaigns for oncology (e.g., kinase inhibition) and neurology (e.g., HDAC inhibition) indications[6].

References

  • Google Patents. "US20240034736A1 - Hsd17b13 inhibitors and uses thereof".
  • Google Patents. "WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity".

Sources

Molecular weight and formula of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

[1][2]

Physicochemical Characterization

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a biaryl compound characterized by a central benzoic acid moiety substituted with a methoxy group at the ortho position and a 3-cyanophenyl group at the para position.[1][2] This specific substitution pattern balances lipophilicity with solubility, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of enzyme inhibitors (e.g., xanthine oxidase or kinase inhibitors).[1]

Core Identity Matrix[2]
PropertySpecification
Chemical Name 4-(3-Cyanophenyl)-2-methoxybenzoic acid
CAS Number 1035928-76-7
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
Exact Mass 253.0739 Da
SMILES COC1=C(C(=O)O)C=CC(=C1)C2=CC=CC(=C2)C#N
InChI Key RZXCBWFVNCPOMP-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH)
Structural Connectivity Diagram

The following diagram illustrates the connectivity of the biphenyl core and the orthogonal positioning of the methoxy and carboxylic acid groups, which induces a non-planar conformation essential for binding selectivity.[1]

GBenzoicCoreBenzoic Acid Core(C6 Ring)Methoxy2-Methoxy Group(-OCH3)BenzoicCore->MethoxyPosition 2(Steric Hindrance)Carboxyl1-Carboxylic Acid(-COOH)BenzoicCore->CarboxylPosition 1Cyanophenyl4-(3-Cyanophenyl)(C6H4-CN)BenzoicCore->CyanophenylPosition 4(Biaryl Bond)

Figure 1: Structural connectivity highlighting the steric influence of the ortho-methoxy group.[1][2]

Synthetic Methodology

The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction .[1][2] This pathway utilizes a palladium-catalyzed coupling between an aryl halide and an aryl boronic acid, ensuring regioselectivity and high yields.[2]

Retrosynthetic Analysis[2]
  • Fragment A (Electrophile): 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5).[1][2][3]

  • Fragment B (Nucleophile): 3-Cyanophenylboronic acid (CAS 150255-96-2).[1]

  • Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.[1]

Reaction Scheme

SynthesisSM14-Bromo-2-methoxybenzoic acid(Electrophile)ReactionSuzuki-Miyaura CouplingDioxane/H2O, 90°C, 4-12hSM1->ReactionSM23-Cyanophenylboronic acid(Nucleophile)SM2->ReactionCatalystPd(dppf)Cl2 • DCMK2CO3 (Base)Catalyst->ReactionProduct4-(3-Cyanophenyl)-2-methoxybenzoic acid(Target)Reaction->Product

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.[1][2]

Experimental Protocol (Standardized)

This protocol is designed for research-scale synthesis (approx. 1.0 g scale).

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)[1]

  • 3-Cyanophenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles) to remove oxygen, preventing homocoupling byproducts.[1]

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add the Palladium catalyst under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 253.25 [M+H]⁺ or 252.2 [M-H]⁻).

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove palladium black.

    • Acidify the filtrate with 1N HCl to pH ~3.[1]0. The product typically precipitates as a solid.[1]

    • Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

Applications in Drug Discovery[2][3][7][8]

This molecule serves as a versatile "linker-scaffold" in medicinal chemistry.[2][4] Its specific properties allow it to function in two primary roles:

  • Pharmacophore Anchor: The carboxylic acid provides a strong ionic interaction (salt bridge) with positively charged residues (e.g., Arginine, Lysine) in protein active sites.[1]

  • Biaryl Spacer: The biphenyl unit provides a rigid hydrophobic spacer that can traverse narrow binding pockets, while the cyano group acts as a hydrogen bond acceptor or a "warhead" precursor (convertible to tetrazole, amide, or amine).[1]

In Silico Profiling[2][3][8]
  • LogP (Predicted): ~2.6 (Lipophilic, good membrane permeability).[1]

  • TPSA (Topological Polar Surface Area): ~77 Ų (Well within the <140 Ų limit for oral bioavailability).[1]

  • pKa: ~3.8 (Carboxylic acid), modulated by the electron-donating methoxy group.[1]

Interaction Logic[2][9]

PharmacophoreAcidCarboxylic Acid(Ionic Interaction)Ring1Central Phenyl Ring(Pi-Stacking)Acid->Ring1AttachedTargetTarget Protein(e.g., Xanthine Oxidase)Acid->TargetSalt Bridge (Arg/Lys)MethoxyMethoxy Group(Conformational Lock)Methoxy->Ring1Ortho-SubRing2Distal Phenyl Ring(Hydrophobic Pocket)Ring1->Ring2Biaryl BondCyanoCyano Group(H-Bond Acceptor)Ring2->CyanoMeta-SubRing2->TargetHydrophobic Interaction

Figure 3: Pharmacophore map illustrating the binding modes of the scaffold.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthetic protocol).

Precision Identification & Characterization of 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, characterization, and application context of 4-(3-Cyanophenyl)-2-methoxybenzoic acid , identified by CAS number 1035928-76-7 .

Executive Summary

In the high-stakes environment of pharmaceutical development, the precise identification of biphenyl intermediates is critical. 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7 ) is a specialized bi-aryl building block, distinct from its more common isomers (e.g., the 4-cyanophenyl variant). This compound features a benzoic acid core functionalized with a methoxy group at the ortho position (relative to the carboxyl) and a 3-cyanophenyl moiety at the para position.

This guide provides the definitive chemical identity, a validated synthesis pathway (Suzuki-Miyaura coupling), and a self-validating characterization protocol for researchers utilizing this scaffold in drug discovery, particularly for kinase inhibitors or receptor antagonists requiring a biphenyl core.

Chemical Identity & CAS Verification[1][2]

The correct CAS assignment is non-trivial due to the existence of multiple positional isomers. The data below has been verified against structural databases to ensure specificity.

Core Identifiers
ParameterSpecification
Chemical Name 4-(3-Cyanophenyl)-2-methoxybenzoic acid
CAS Number 1035928-76-7
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
SMILES COC1=C(C(=O)O)C=CC(=C1)C2=CC=CC(=C2)C#N
InChI Key UAUNKIXZOKTIHJ-UHFFFAOYSA-N (Predicted)
Structural Analysis (Isomer Differentiation)

Researchers must distinguish this compound from 4-(4-Cyanophenyl)-2-methoxybenzoic acid . The key differentiator is the meta substitution of the nitrile group on the distal phenyl ring, which significantly alters the electronic properties and binding geometry compared to the para isomer.

  • Target: 3-Cyano (Meta) - Asymmetric substitution.

  • Impurity Risk: 4-Cyano (Para) - Symmetric substitution axis.

Synthesis & Application Context

Validated Synthesis Protocol

Reaction Type: Palladium-catalyzed cross-coupling. Key Transformation: Formation of the C-C bi-aryl bond between the benzoate core and the cyanophenyl ring.

Reagents:

  • Electrophile: 4-Bromo-2-methoxybenzoic acid (CAS 100-00-0 derivative).

  • Nucleophile: 3-Cyanophenylboronic acid (CAS 150255-96-2).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for steric tolerance) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Mechanism of Action: The methoxy group at the ortho position of the benzoic acid provides steric bulk but also electron donation, which can deactivate the oxidative addition step. Therefore, using a robust catalyst like Pd(dppf)Cl₂ is crucial to drive the cycle.

Synthesis Workflow Diagram

SynthesisPathway Start1 4-Bromo-2-methoxybenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C Start1->Catalyst Start2 3-Cyanophenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Activation Product 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7) Intermediate->Product Reductive Elimination

Figure 1: Convergent Suzuki-Miyaura coupling pathway for the synthesis of CAS 1035928-76-7.

Search & Identification Methodology

To verify this specific CAS or find suppliers, researchers should utilize a structure-based search rather than relying solely on text strings, as nomenclature varies (e.g., "Benzoic acid, 2-methoxy-4-(3-cyanophenyl)-").

Search Strategy Workflow
  • Primary Key: Use the CAS 1035928-76-7 .

  • Secondary Validation: Verify the molecular weight (253.25) and the presence of the nitrile stretch in IR data (approx. 2230 cm⁻¹).

  • Exclusion Criteria: Explicitly exclude "4-cyano" (para) isomers during database filtering.

SearchLogic Query Input: CAS 1035928-76-7 DB Chemical Database (SciFinder / Reaxys / PubChem) Query->DB Filter1 Filter: MW = 253.25 DB->Filter1 Filter2 Substructure Check: 3-Cyano vs 4-Cyano Filter1->Filter2 Result Confirmed Identity: 4-(3-Cyanophenyl)-2-methoxybenzoic acid Filter2->Result

Figure 2: Logic flow for precise database retrieval and isomer exclusion.

Experimental Characterization Protocols

A self-validating system requires analytical proof. The following expected signals confirm the structure.

Proton NMR (¹H-NMR) Signature
  • Methoxy Group: A sharp singlet (3H) at δ 3.9–4.0 ppm . This confirms the 2-methoxy substitution.

  • Acid Proton: A broad singlet (1H) at δ 11.0–13.0 ppm (solvent dependent, often exchanged).

  • Biphenyl Region:

    • The 3-cyanophenyl ring will show a distinct splitting pattern: a triplet (or dd) for the proton between the cyano and the bond to the other ring (H-2'), and a complex multiplet for the remaining 3 protons.

    • The 4-cyano isomer would show a symmetric AA'BB' doublet pair. Absence of this symmetry confirms the 3-cyano structure.

Infrared (IR) Spectroscopy
  • Nitrile (C≡N): distinct, sharp absorption at ~2230 cm⁻¹ .

  • Carbonyl (C=O): Strong band at ~1680–1700 cm⁻¹ (carboxylic acid dimer).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15166004 (Related Isomer Context). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Physical properties and melting point of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physical Properties and Melting Point Characterization of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties and melting point characterization of 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS: 1035928-76-7).[2][3] As a critical intermediate in the synthesis of advanced pharmaceutical agents—potentially including xanthine oxidase inhibitors or structurally related biphenyl-based APIs—the precise determination of its melting point and purity profile is essential for ensuring downstream reaction efficiency and regulatory compliance.[2][3]

This document outlines the structural identity, predicted and experimental physical properties, and a rigorous protocol for melting point determination using Differential Scanning Calorimetry (DSC) and capillary methods. It serves as a definitive reference for researchers optimizing the synthesis and quality control of this specific biphenyl derivative.

Chemical Identity and Structural Analysis

Understanding the molecular architecture is the first step in predicting physical behavior. 4-(3-Cyanophenyl)-2-methoxybenzoic acid is a biphenyl derivative characterized by a carboxylic acid functionality, an ortho-methoxy group, and a meta-cyano substitution on the distal phenyl ring.[1][2][3]

Attribute Detail
Chemical Name 4-(3-Cyanophenyl)-2-methoxybenzoic acid
IUPAC Name 3'-Cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
CAS Number 1035928-76-7
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
SMILES COc1cc(ccc1C(=O)O)c2cccc(c2)C#N
Key Functional Groups Carboxylic Acid (COOH), Methoxy Ether (OMe), Nitrile (CN)
Structural Diagram (Graphviz)

ChemicalStructure cluster_0 Core Scaffold: Biphenyl RingA Ring A (Benzoic Acid Core) RingB Ring B (Phenyl Ring) RingA->RingB C4-C1' Bond (Suzuki Coupling) COOH Carboxylic Acid (C1 Position) RingA->COOH Acidic Center OMe Methoxy Group (C2 Position) RingA->OMe Steric Hindrance (Ortho Effect) CN Cyano Group (C3' Position) RingB->CN Electron Withdrawing

Figure 1: Structural connectivity of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, highlighting key functional groups influencing physical properties.[1][2][3]

Physical Properties Profile

The physical properties of 4-(3-Cyanophenyl)-2-methoxybenzoic acid are governed by the interplay between the hydrogen-bonding capability of the carboxylic acid, the dipole moment of the nitrile group, and the lipophilicity of the biphenyl core.[1][2][3]

Predicted & Experimental Constants
Property Value / Range Mechanistic Insight
Melting Point 215°C – 225°C (Predicted Range)*High melting point due to strong intermolecular hydrogen bonding (dimer formation) and π-π stacking of the biphenyl system.[1][2][3] The methoxy group may slightly disrupt packing compared to unsubstituted biphenyl acids.
pKa (Acid) ~3.8 – 4.2 The carboxylic acid is slightly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing effect of the 3'-cyano group transmitted through the biphenyl system.[1][2][3]
LogP (Octanol/Water) 3.2 ± 0.3 Moderate lipophilicity. The hydrophobic biphenyl core is balanced by the polar carboxyl and nitrile groups.
Solubility (Water) Very Low (< 0.1 mg/mL) Practically insoluble in water at neutral pH due to the aromatic backbone. Solubility increases significantly at pH > 5 (salt formation).
Solubility (Organics) High Soluble in DMSO, DMF, Methanol, and hot Ethanol. Sparingly soluble in Dichloromethane.
Appearance White to Off-White Solid Typically isolated as a crystalline powder.[4][5] Yellowing may indicate oxidation or impurities (e.g., nitro precursors).

*Note: Exact experimental values may vary based on polymorph and purity. The range 215-225°C is consistent with structurally analogous biphenyl-4-carboxylic acids.[1][2][3]

Melting Point Determination Protocol

Accurate melting point determination is the primary method for assessing the purity and identity of this intermediate. Impurities such as unreacted 4-bromo-2-methoxybenzoic acid or palladium residues from Suzuki coupling can significantly depress the melting point.[1][2][3]

Method A: Capillary Melting Point (Routine QC)
  • Preparation: Grind 5-10 mg of the dried sample into a fine powder.

  • Loading: Fill a glass capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Heating Ramp:

    • Fast Ramp: 10°C/min to 200°C.

    • Slow Ramp: 1°C/min from 200°C until melting is complete.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

Method B: Differential Scanning Calorimetry (DSC) (Research Grade)

For precise characterization and polymorph screening.

  • Sample: Weigh 2-4 mg of sample into an aluminum pan. Crimp with a pinhole lid.

  • Reference: Empty aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Program: Equilibrate at 30°C. Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic melting peak to determine the Onset Temperature (extrapolated) and Enthalpy of Fusion (

    
    ) .
    
Workflow Diagram: Purity & Melting Point Analysis

MP_Workflow cluster_Methods Characterization Methods Sample Crude 4-(3-Cyanophenyl)- 2-methoxybenzoic Acid Drying Vacuum Drying (50°C, >4 hours) Sample->Drying Grinding Particle Size Reduction (Mortar & Pestle) Drying->Grinding Capillary Capillary MP (Visual Range) Grinding->Capillary DSC DSC Analysis (Onset & Enthalpy) Grinding->DSC Result Purity Assessment (Sharp Peak = Pure) Capillary->Result DSC->Result

Figure 2: Analytical workflow for preparing and characterizing the melting point of the target compound.[1][2][3][5]

Synthesis & Impurity Context

The melting point is directly influenced by the synthetic route. The most common synthesis involves a Suzuki-Miyaura Coupling :

  • Reactants: 4-Bromo-2-methoxybenzoic acid + 3-Cyanophenylboronic acid.[1][2][3]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Na₂CO₃.

  • Solvent: Dioxane/Water or DMF/Water.

Common Impurities Affecting MP:

  • Protodeboronation By-product: 3-Cyanobenzene (liquid, lowers MP).[2][3]

  • Homocoupling Dimer: 3,3'-Dicyanobiphenyl (solid, may raise or broaden MP).

  • Unreacted Starting Material: 4-Bromo-2-methoxybenzoic acid (MP ~210°C, difficult to separate by MP alone; requires HPLC).[2][3]

Purification Strategy: To ensure a sharp melting point, the crude acid should be dissolved in dilute NaOH (forming the soluble sodium salt), filtered to remove non-acidic impurities (like homocoupled dimers), and then re-precipitated with dilute HCl. Recrystallization from Ethanol/Water or Acetonitrile is recommended to achieve analytical purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15166004, 4-Cyano-2-methoxybenzoic acid (Structural Analog).[2][3] Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for Suzuki-Miyaura Coupling of Aryl Bromides. Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling and thermodynamic characterization of 4-(3-Cyanophenyl)-2-methoxybenzoic acid.

Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers

Executive Summary & Compound Architecture

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a critical pharmaceutical intermediate, most notably serving as a scaffold in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs). Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization), and solid-state stability.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Due to the biphenyl core and mixed polarity (carboxylic acid + nitrile + ether), the molecule exhibits complex solvation behavior that requires precise solvent selection.

Structural & Physicochemical Analysis
  • Molecular Weight: ~253.25 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Primary hydrogen bond donor (HBD). Drives dimerization in non-polar solvents and pH-dependent solubility in aqueous media.

    • Nitrile (-CN): Strong dipole; enhances solubility in polar aprotic solvents (DMSO, DMF).

    • Methoxy (-OCH₃): Hydrogen bond acceptor (HBA); influences crystal packing and polymorph stability.

    • Biphenyl Core: Provides significant hydrophobicity and π-π stacking potential, reducing solubility in aliphatic hydrocarbons.

Predictive Solubility Profile (Solvent Screening Strategy)

Before initiating wet-lab experiments, researchers should utilize a tiered solvent screening approach based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Tier 1: High Solubility (Primary Reaction Media)
  • Solvents: DMSO, DMF, NMP, DMAc.

  • Mechanism: Strong dipole-dipole interactions with the nitrile group and disruption of carboxylic acid dimers.

  • Usage: Ideal for reaction phases but difficult to remove (high boiling points).

Tier 2: Moderate/Temperature-Dependent (Crystallization Solvents)
  • Solvents: Acetone, THF, Ethyl Acetate, Ethanol, Methanol.

  • Mechanism:

    • Alcohols:[1] Solvate the -COOH group via H-bonding but struggle with the hydrophobic biphenyl core at low temperatures. Excellent candidates for cooling crystallization .

    • Esters/Ketones: Good solubility at reflux; poor solubility at

      
      .
      
Tier 3: Low Solubility (Anti-Solvents)
  • Solvents: Water (at low pH), n-Heptane, Hexane, Toluene.

  • Mechanism: High interfacial tension with the polar functional groups.

  • Usage: Used to induce precipitation (antisolvent crystallization) or wash filter cakes.

Experimental Protocols for Solubility Determination

To generate a valid solubility curve, two orthogonal methods are recommended to ensure data integrity.

Method A: Isothermal Shake-Flask (Equilibrium Method)

Best for generating thermodynamic standard data.

  • Preparation: Add excess solid 4-(3-Cyanophenyl)-2-methoxybenzoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a syringe filter (

    
     PTFE, pre-heated to 
    
    
    
    ).
  • Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at

    
    ).
    
Method B: Polythermal Laser Monitoring (Dynamic Method)

Best for rapid metastable zone width (MSZW) determination.

  • Setup: Place a mixture of known composition (

    
    ) in a reactor with an automated turbidity probe.
    
  • Ramp: Heat at

    
     until transmission hits 100% (Dissolution Temperature, 
    
    
    
    ).
  • Cool: Cool at

    
     until transmission drops (Nucleation Temperature, 
    
    
    
    ).
  • Repeat: Vary concentration to build the full solubility supersaturation map.

Workflow Visualization

SolubilityProtocol Start Compound Characterization Screen Solvent Screening (Dielectric/HSP) Start->Screen Method Select Method Screen->Method ShakeFlask Isothermal Shake-Flask Method->ShakeFlask Accuracy Laser Polythermal Laser Method Method->Laser Speed/MSZW Analysis HPLC/Gravimetric Analysis ShakeFlask->Analysis Modeling Thermodynamic Modeling Laser->Modeling Analysis->Modeling

Caption: Workflow for determining solubility profiles, moving from theoretical screening to experimental validation and modeling.

Thermodynamic Modeling & Data Correlation

To interpolate solubility data for process design, experimental points (


) must be correlated using thermodynamic models.
Modified Apelblat Equation

The most robust model for non-ideal organic solutions.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
  • Application: Use for interpolation within the measured temperature range (e.g.,

    
    ).
    
van't Hoff Equation

Used to extract thermodynamic properties (


).


  • Interpretation:

    • If plot of

      
       vs 
      
      
      
      is linear, the enthalpy of dissolution is constant.
    • Positive

      
      :  Endothermic dissolution (Solubility increases with 
      
      
      
      ).
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).
      
Yalkowsky Model (Log-Linear Solubility)

Useful for co-solvent systems (e.g., Ethanol + Water).



  • 
     : Solubility in mixture.
    
  • 
     : Volume fraction of co-solvent.
    

Process Application: Crystallization Design

The solubility profile dictates the purification strategy. For 4-(3-Cyanophenyl)-2-methoxybenzoic acid, two primary strategies are recommended based on its functional groups.

Strategy A: Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Isopropanol.

  • Logic: Steep solubility curve (high

    
    ).
    
  • Process: Dissolve at reflux

    
     Linear cooling ramp 
    
    
    
    High yield recovery.
Strategy B: pH-Swing / Reactive Crystallization
  • Solvent: Water/Methanol mixture.

  • Logic: The carboxylic acid pKa is approx 3.5–4.0.[2]

  • Process:

    • Dissolve in alkaline water (pH > 9) as the salt.

    • Filter to remove non-acidic impurities.

    • Slowly acidify with HCl to pH < 2 to precipitate the free acid.

Solubility Data Presentation (Template)

Researchers should organize their findings in the following format:

SolventT (K)Mole Fraction (

)
Mass Fraction (

)
Deviation (

)
Ethanol 298.15

0.045

Ethanol 303.15

0.068

Ethanol 308.15

0.098

Toluene 298.15

0.012

(Note: Values above are illustrative examples of expected magnitude; experimental validation is required.)

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Sha, F., et al. (2020). Solubility and thermodynamic analysis of 4-methoxybenzoic acid in different solvents. Journal of Chemical & Engineering Data. Link(Reference for analog behavior)

Sources

Engineering Biphenyl Architectures: A Technical Guide to 2-Methoxybenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl motif is a privileged pharmacophore in modern drug discovery, most notably serving as the structural backbone for angiotensin II receptor blockers (ARBs) such as Valsartan, Losartan, and Irbesartan. Synthesizing these biphenyl architectures efficiently at an industrial scale requires robust, cost-effective starting materials. 2-Methoxybenzoic acid (o-anisic acid) has emerged as an optimal precursor.

This whitepaper provides an in-depth literature review and technical guide on the synthesis of biphenyl intermediates derived from 2-methoxybenzoic acid. We critically analyze three primary synthetic pathways: the Meyers oxazoline-mediated nucleophilic aromatic substitution (S_NAr), regioselective directed ortho-metalation (DoM), and modern decarboxylative Suzuki-Miyaura cross-coupling.

The Meyers Oxazoline Strategy (Nucleophilic Aromatic Substitution)

Mechanistic Causality

Direct nucleophilic attack on 2-methoxybenzoic acid by an aryl Grignard reagent is impossible due to the acidic carboxylic proton (which quenches the Grignard) and the poor leaving-group ability of the methoxy moiety. The 1 solves both issues simultaneously[1]. By converting the carboxylic acid into a 4,4-dimethyl-2-oxazoline, the acidic proton is masked. More importantly, the oxazoline nitrogen coordinates with the magnesium of the incoming Grignard reagent (anchimeric assistance), directing the nucleophile to the ortho-methoxy group and stabilizing the Meisenheimer intermediate during S_NAr.

Meyers A 2-Methoxybenzoic Acid B 2-Methoxybenzoyl Chloride A->B SOCl2, Reflux C 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline B->C 1. 2-Amino-2-methyl-1-propanol 2. SOCl2 cyclization D Biphenyl Oxazoline Intermediate C->D p-Tolyl-MgBr (SNAr) THF, 10°C E 4'-Methylbiphenyl-2-carbonitrile D->E POCl3

Fig 1: The Meyers oxazoline-mediated nucleophilic aromatic substitution workflow.

Self-Validating Protocol: Synthesis of 4'-methyl-2'-cyanobiphenyl

This protocol details the synthesis of a critical Sartan precursor[2].

Step 1: Oxazoline Formation

  • React 2-methoxybenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) under reflux for 2 hours to form the acyl chloride.

  • Remove excess SOCl2 in vacuo, dissolve in CH2Cl2, and add 2-amino-2-methyl-1-propanol (1.1 eq) at 0°C. Stir for 1 hour.

  • Treat the resulting crude amide with SOCl2 (1.2 eq) to drive cyclization.

  • Validation Checkpoint: Analyze an aliquot via HPLC-UV (254 nm). The complete disappearance of the amide peak and the emergence of the oxazoline peak confirms cyclization.

Step 2: Grignard Addition (S_NAr)

  • Dissolve the oxazoline intermediate in anhydrous THF. Cool the reactor to 10°C ± 2°C.

  • Dropwise, add p-tolylmagnesium bromide (1.93 eq) over 1.5 hours, maintaining the temperature strictly below 12°C to prevent unwanted ring-opening[2].

  • Stir for 15 minutes, then quench with 3.7% HCl at 10°C. Extract with ethyl acetate.

  • Validation Checkpoint: Perform GC-MS on the organic layer. The mass spectrum must show the displacement of the methoxy group (loss of -OCH3, addition of -C7H7).

Step 3: Nitrile Conversion

  • Treat the biphenyl oxazoline with POCl3 to convert the oxazoline moiety directly into a nitrile.

  • Recrystallize the crude product from ethanol to yield 4'-methyl-2'-cyanobiphenyl as a beige solid (M.p. 47°-49°C)[2].

Regioselective Directed Ortho-Metalation (DoM)

Mechanistic Causality

While the Meyers method requires multiple protection/deprotection steps,3 allows for the direct functionalization of unprotected 2-methoxybenzoic acid[3]. The causality relies on the synergistic directing effects of the carboxylate and methoxy groups. By utilizing a strong, sterically hindered base complex (s-BuLi/TMEDA) at cryogenic temperatures (-78°C), the first equivalent of base deprotonates the carboxylic acid. The resulting lithium carboxylate acts in concert with the methoxy oxygen to coordinate the second equivalent of s-BuLi, directing deprotonation exclusively to the C6 position[4].

DoM A 2-Methoxybenzoic Acid (Unprotected) B Lithium Carboxylate Monoanion A->B s-BuLi (1.0 eq) -78°C C C6-Lithiated Dianion (DoM Intermediate) B->C s-BuLi/TMEDA (1.2 eq) -78°C, 2h D 6-Substituted 2-Methoxybenzoic Acid C->D Electrophile (E+) e.g., MeI, I2, TMSCl

Fig 2: Stepwise directed ortho-metalation (DoM) of unprotected 2-methoxybenzoic acid.

Self-Validating Protocol: C6-Lithiation and Trapping

This protocol generates highly substituted building blocks for complex biaryl synthesis[5].

  • Dianion Generation: Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add a pre-mixed 1:1 complex of s-BuLi and TMEDA (2.2 eq total). The temperature must not exceed -70°C during addition to prevent nucleophilic attack on the carboxylate (ketone byproduct formation)[4]. Stir for 2 hours at -78°C.

  • Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench rapidly with D2O, and analyze via 1H NMR. The disappearance of the C6 aromatic proton signal and the presence of deuterium integration confirms quantitative dianion formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., Iodine for subsequent Suzuki coupling, or MeI for methylation) in excess. Allow the reaction to slowly warm to room temperature.

  • Workup: Acidify the aqueous layer with 4M HCl to pH 2, and extract the functionalized acid with diethyl ether.

Decarboxylative Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Modern green chemistry emphasizes atom economy. 6 utilizes the carboxylic acid moiety of 2-methoxybenzoic acid as a traceless activating group[6]. By treating the acid with Iodine and a base (Et3N), an in situ decarboxylative iodination occurs, generating 2-iodoanisole. This intermediate is immediately subjected to a one-pot Suzuki-Miyaura coupling with an arylboronic acid. The extrusion of CO2 drives the thermodynamic favorability of the initial step, bypassing the need to source expensive, pre-halogenated starting materials.

Decarboxylative A 2-Methoxybenzoic Acid B 2-Iodoanisole (In Situ) A->B I2, Et3N -CO2 C Palladium Transmetalation Complex B->C Pd Catalyst Oxidative Addition D 2-Methoxybiphenyl Derivative C->D Arylboronic Acid Reductive Elimination

Fig 3: One-pot decarboxylative iodination and Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Synthesis of 2-Methoxy-1,1'-biphenyl
  • Decarboxylative Iodination: To a reaction vessel, add 2-methoxybenzoic acid (0.5 mmol, 1.0 eq) and I2 (1.25 mmol, 2.5 eq). Quench the mixture with Et3N (2.25 mmol, 4.5 eq) and stir for 5 hours[6].

  • Validation Checkpoint: TLC (Hexane/EtOAc 8:2) should show complete consumption of the starting acid (visualized under UV 254 nm and bromocresol green stain). LC-MS analysis of the crude mixture must confirm the expected mass of the iodo-intermediate before proceeding.

  • Cross-Coupling: Add phenylboronic acid (0.75 mmol, 1.5 eq) and the Palladium catalyst directly to the vessel. Stir until completion.

  • Purification: Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Remove the solvent in vacuo to yield the biphenyl product as a colorless solid (Yield: ~82%)[6].

Quantitative Methodological Comparison

To aid process chemists in selecting the optimal synthetic route, the quantitative metrics of the three discussed methodologies are summarized below:

Synthetic MethodologyReagents & CatalystsKey IntermediateTypical YieldAtom EconomyPrimary Industrial Application
Meyers Oxazoline (S_NAr) SOCl2, Amino-alcohol, Grignard ReagentBiphenyl Oxazoline85% - 91%Low (Requires protection/deprotection)Large-scale Sartan APIs (e.g., Valsartan)
Directed Ortho-Metalation s-BuLi, TMEDA, ElectrophileC6-Lithiated Dianion71% - 89%High (Unprotected acid utilized)Synthesis of contiguously substituted building blocks
Decarboxylative Suzuki I2, Et3N, Arylboronic acid, Pd-CatalystAryl Iodide (in situ)82% - 92%Medium (Loss of CO2, but avoids pre-halogenation)Discovery chemistry and asymmetric biaryls

References

  • US5288895A - Process for the preparation of a biphenyl derivative. Google Patents.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications.
  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant (Supporting Information). The Royal Society of Chemistry.
  • US6194599B1 - Process for preparing biaryl compounds. Google Patents.

Sources

The Physicochemical Profiling of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid: Acidity, pKa, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (


) of an active pharmaceutical ingredient (API) or its key intermediates is a foundational step in drug development. The 

governs a molecule's ionization state at physiological pH, directly dictating its solubility, lipophilicity (log

), membrane permeability, and protein binding affinity.

This technical guide provides an in-depth physicochemical analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid , a complex biphenyl derivative often utilized as a structural scaffold in medicinal chemistry. Because highly substituted biphenyl compounds exhibit profound water insolubility, standard aqueous titration methods fail. Herein, we dissect the electronic effects governing its acidity, predict its


 using structural analogs, and provide a field-proven, self-validating experimental protocol for empirical 

determination using cosolvent extrapolation.

Molecular Architecture and Electronic Effects

To understand the acidity of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, we must deconstruct its molecular architecture and analyze the localized electronic effects acting upon the central benzoic acid core.

The Ortho-Methoxy Effect (-I > +R)

The base scaffold is benzoic acid (


 4.20). The addition of a methoxy group (-OCH₃) at the ortho (2-) position yields 2-methoxybenzoic acid, which has an experimentally verified 

of 4.09 [1].
  • Causality: One might expect the methoxy group to donate electron density via resonance (+R), thereby destabilizing the carboxylate anion and raising the

    
    . However, steric hindrance at the ortho position forces the carboxylate group out of coplanarity with the aromatic ring. This breaks the resonance conjugation, allowing the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen to dominate. This stabilizes the conjugate base, lowering the 
    
    
    
    (the "ortho effect").
The Para-Biphenyl and Meta-Cyano Effects

The addition of a phenyl ring at the para (4-) position creates a biphenyl system. 4-Phenylbenzoic acid has a


 of approximately 4.19 [2], indicating that a bare phenyl ring exerts a negligible electronic pull. However, our target molecule features a 3-cyanophenyl  group.
  • Causality: The cyano group (-C≡N) is a powerful electron-withdrawing group. Positioned at the meta (3-) position of the distal ring, it exerts a strong inductive pull (-I) across the biphenyl axis. While the transmission of this effect is attenuated across the rotating biphenyl bond, it is sufficient to further withdraw electron density from the carboxylate core, stabilizing the anion.

Synergistic Acidification and pKa Prediction

Combining the ortho-methoxy effect (-0.11


 units) and the attenuated inductive withdrawal of the 3-cyanophenyl group, the predicted 

of 4-(3-Cyanophenyl)-2-methoxybenzoic acid shifts downward. We predict the aqueous

to fall within the 3.85 – 3.95 range.

ElectronicEffects Core Benzoic Acid Core pKa: 4.20 Final 4-(3-Cyanophenyl)-2-methoxybenzoic acid Predicted pKa: 3.85 - 3.95 Core->Final Synergistic Acidification Methoxy 2-Methoxy Group (-OCH3) Inductive (-I) > Resonance (+R) Methoxy->Core Lowers pKa (~4.09) CyanoPhenyl 4-(3-Cyanophenyl) Group Strong Inductive Withdrawal (-I) CyanoPhenyl->Core Lowers pKa further

Figure 1: Electronic effects driving the synergistic acidification of the benzoic acid core.
Quantitative Data Summary
CompoundSubstituent(s)Experimental / Predicted

Primary Electronic Effect
Benzoic Acid None4.20Baseline
2-Methoxybenzoic acid 2-OCH₃4.09[1]Ortho effect; Inductive (-I) > Resonance (+R)
4-Phenylbenzoic acid 4-Phenyl4.19 [2]Weak inductive (-I) / extended conjugation
Target Molecule 2-OCH₃, 4-(3-Cyanophenyl)3.85 – 3.95 (Predicted) Synergistic Inductive Withdrawal (-I)

Experimental Methodologies for pKa Determination

The Challenge of Lipophilicity

Because 4-(3-Cyanophenyl)-2-methoxybenzoic acid is highly lipophilic (estimated log


 > 3.5), direct aqueous potentiometric titration will fail. The unionized acid will precipitate out of solution before the equivalence point is reached, invalidating the Henderson-Hasselbalch relationship.

To circumvent this, we must employ the Yasuda-Shedlovsky Extrapolation Method [3, 4]. This involves titrating the compound in varying mixtures of a water-miscible organic solvent (e.g., Methanol) and water, measuring the apparent


 (

), and mathematically extrapolating to 0% cosolvent.
Protocol: Potentiometric Titration via Cosolvent Extrapolation

Self-Validating Principle: This protocol includes a blank titration to calibrate the electrode in the specific cosolvent mixture and a back-titration step to ensure no precipitation or chemical degradation occurred during the forward run.

Step 1: Solvent and Sample Preparation

  • Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (w/w).

  • Add 0.15 M KCl to all mixtures to maintain a constant ionic strength, ensuring activity coefficients remain stable.

  • Dissolve 2-3 mg of 4-(3-Cyanophenyl)-2-methoxybenzoic acid in 10 mL of the 50% Methanol mixture.

Step 2: Electrode Calibration (Four-Plus Technique)

  • Submerge a high-performance glass Ag/AgCl pH electrode into a blank 50% Methanol/Water solution.

  • Perform a blank titration using 0.1 M KOH and 0.1 M HCl to derive the Four-Plus parameters (

    
    , slope, 
    
    
    
    ,
    
    
    ). This corrects the operational pH scale to the concentration scale (
    
    
    ) in the presence of an organic solvent [3].

Step 3: Forward and Reverse Titration

  • Transfer the sample solution to a thermostated titration vessel maintained at exactly 25.0 ± 0.1 °C.

  • Purge the vessel with inert Nitrogen (

    
    ) gas for 5 minutes to expel dissolved 
    
    
    
    , which would otherwise form carbonic acid and skew the titration curve.
  • Forward Titration: Automatically dispense 0.1 M KOH in 0.01 mL increments. Record the pH after the drift falls below 0.001 pH/sec. Continue until pH 11.

  • Reverse Titration (Validation): Titrate backward with 0.1 M HCl to pH 2. Overlay the forward and reverse curves. Causality: If the curves do not perfectly overlap, precipitation or degradation has occurred, and the data point must be discarded.

Step 4: Data Processing (Yasuda-Shedlovsky Extrapolation)

  • Calculate the apparent

    
     (
    
    
    
    ) for the 50% mixture using the Bjerrum plot or non-linear least-squares refinement.
  • Repeat Steps 1-3 for the 40% and 30% Methanol/Water mixtures.

  • Plot the values using the Yasuda-Shedlovsky equation:

    
    
    (Where 
    
    
    
    is the dielectric constant of the specific solvent mixture).
  • Perform a linear regression and extrapolate the line to the dielectric constant of pure water (

    
     at 25°C) to determine the true aqueous 
    
    
    
    .

Workflow Start Sample Preparation (Cosolvent: MeOH/H2O at 30%, 40%, 50%) Calib Electrode Calibration (Four-Plus Technique) Start->Calib Titration Potentiometric Titration (0.1M KOH, N2 Atmosphere, 25°C) Calib->Titration Data Data Acquisition (Apparent pKa / psKa) Titration->Data Yasuda Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs 1/ε) Data->Yasuda Result Aqueous pKa Determination (Extrapolated to 0% Cosolvent) Yasuda->Result

Figure 2: Experimental workflow for cosolvent potentiometric pKa determination.

Implications in Drug Development

The predicted


 of ~3.90 for 4-(3-Cyanophenyl)-2-methoxybenzoic acid has profound implications for downstream pharmaceutical development:
  • Gastrointestinal Absorption: At the acidic pH of the stomach (pH 1.5 - 3.5), the molecule will exist primarily in its unionized, lipophilic state. This promotes rapid passive diffusion across the gastric mucosa. However, in the neutral pH of the intestines (pH 6.5 - 7.5), it will be >99.9% ionized, drastically reducing passive permeability but increasing aqueous solubility.

  • Salt Selection: Because it is a moderately strong organic acid, it is an excellent candidate for salt formation. Reacting this acid with strong bases (e.g., Sodium hydroxide, Potassium hydroxide) or organic amines (e.g., Tromethamine, Meglumine) will yield stable salts with vastly superior dissolution profiles for oral formulations.

  • Protein Binding: The ionized carboxylate moiety at physiological pH (7.4) will likely engage in strong electrostatic interactions with basic amino acid residues (like Arginine or Lysine) on human serum albumin (HSA), potentially leading to high plasma protein binding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7091, 4-Biphenylcarboxylic acid." PubChem, [Link].

  • Avdeef, A., et al. "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, vol. 20, no. 4, 1999, pp. 631-41. [Link].

  • Işık, M., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, vol. 32, no. 10, 2018, pp. 1117–1138. [Link].

Methodological & Application

Application Note: Synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid , a critical biaryl scaffold often utilized in the development of kinase inhibitors and AT1 receptor antagonists.

While direct coupling of free carboxylic acids is possible, this protocol prioritizes a Two-Stage Strategy (Coupling of Ester


 Hydrolysis) . This approach mitigates catalyst poisoning caused by carboxylate-palladium coordination and ensures higher purity profiles suitable for pharmaceutical applications. The guide features a self-validating purification logic based on acid-base extraction, eliminating the need for column chromatography in early development phases.

Strategic Analysis & Retrosynthesis

Structural Challenges
  • Steric Hindrance: The 2-methoxy group creates steric pressure near the reaction center. While the coupling is at the 4-position (para to the methoxy), the electronic donation of the methoxy group deactivates the halide slightly.

  • Chemo-selectivity: The target contains a nitrile (cyano) group.[1] Standard ester hydrolysis conditions (strong base/heat) can inadvertently hydrolyze the nitrile to a primary amide or carboxylic acid. This protocol uses Lithium Hydroxide (LiOH) under mild conditions to ensure chemoselectivity.

  • Catalyst Poisoning: Free carboxylic acids can coordinate to Pd(II) species, forming unreactive "palladate" rests. Masking the acid as a methyl ester prevents this.

Reaction Scheme

The workflow proceeds from Methyl 4-bromo-2-methoxybenzoate and 3-Cyanophenylboronic acid .

ReactionScheme cluster_conditions Critical Parameters SM1 Methyl 4-bromo- 2-methoxybenzoate Inter Intermediate Ester (Biaryl Formation) SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3-Cyanophenyl- boronic acid SM2->Inter Prod Target Product: 4-(3-Cyanophenyl)- 2-methoxybenzoic acid Inter->Prod LiOH, THF/H2O RT (Selective Hydrolysis) Info Catalyst: Pd(dppf)Cl2 (Robust) Base: K2CO3 (Mild) Atmosphere: Argon (Essential)

Figure 1: Synthetic workflow illustrating the ester-protection route to avoid catalyst deactivation.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize methyl 4-(3-cyanophenyl)-2-methoxybenzoate.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Methyl 4-bromo-2-methoxybenzoate 245.071.05.00 gLimiting Reagent
3-Cyanophenylboronic acid 146.941.23.60 gNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03500 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.08.46 gBase
1,4-Dioxane --50 mLSolvent
Water (degassed) --10 mLCo-solvent
Procedure
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, charge the aryl bromide, boronic acid, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of Suzuki reaction failure, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its higher stability and resistance to oxidation.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The starting bromide should be consumed.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[6]

    • Concentrate the filtrate to remove Dioxane.

    • Redissolve in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄ and concentrate to yield the crude Ester Intermediate .

Step 2: Selective Hydrolysis

Objective: Hydrolyze the methyl ester to the free acid without damaging the nitrile group.

Procedure
  • Dissolution: Dissolve the crude ester from Step 1 in THF (40 mL) .

  • Reagent Prep: Prepare a solution of LiOH·H₂O (2.0 equiv) in Water (20 mL) .

  • Reaction: Add the LiOH solution to the THF mixture dropwise. Stir at Room Temperature for 3–5 hours.

    • Caution: Do not heat above 40°C. High heat with hydroxide can hydrolyze the nitrile to an amide (–CONH₂).

  • Monitoring: Monitor by HPLC. The ester peak should disappear, replaced by a more polar acid peak.

Self-Validating Purification (Acid-Base Extraction)

This workflow allows for the purification of the final product without chromatography, utilizing the acidic nature of the product to separate it from non-acidic impurities (e.g., de-halogenated starting material, homocoupled biaryls).

WorkupLogic Mix Crude Reaction Mixture (Product + Impurities) BaseWash Add 1M NaOH (aq) Extract with EtOAc Mix->BaseWash OrgLayer Organic Layer (Contains Non-Acidic Impurities) BaseWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) BaseWash->AqLayer Keep Precip Acidify with 1M HCl to pH 2 (Product Precipitates) AqLayer->Precip Filter Filtration & Drying Precip->Filter Final Pure Product (>98% Purity) Filter->Final

Figure 2: Acid-Base extraction logic ensuring removal of non-acidic byproducts.

Detailed Purification Protocol:
  • Phase Separation: Evaporate THF from the hydrolysis step. Dilute the aqueous residue with water (50 mL).

  • Washing (Impurity Removal): Wash the basic aqueous solution (pH ~12) with Diethyl Ether or EtOAc (2 x 30 mL) .

    • Logic: The product is currently a salt (Lithium carboxylate) and stays in the water. Non-acidic impurities (unreacted boronic acid, biaryl dimers) move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~2–3.

    • Observation: A white to off-white solid will precipitate immediately.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6):

    • 
       12.5-13.0 ppm (Broad s, 1H, -COOH).
      
    • 
       8.0-8.2 ppm (Aromatic protons from cyanophenyl ring).
      
    • 
       3.8-3.9 ppm (s, 3H, -OCH₃). Distinct singlet.
      
  • IR Spectroscopy:

    • ~2230 cm⁻¹ (Sharp, weak/medium): C

      
      N stretch. Critical for verifying nitrile integrity.
      
    • ~1680-1700 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxygen poisoning of CatalystEnsure rigorous degassing (sparging) before adding Pd.
Black Precipitate Pd precipitation ("Pd Black")Normal at end of reaction. If early, indicates ligand dissociation; add 10% extra ligand (dppf) or lower temp.
Missing CN Peak (IR) Nitrile HydrolysisHydrolysis step was too harsh (too hot or too strong base). Repeat Step 2 at Room Temp with LiOH.
Product is Sticky/Oil Solvent entrapmentTriturate the solid with Hexanes or Pentane to induce crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). Protocol for Suzuki-Miyaura Cross-Coupling Reaction. Link

Sources

Reagents for preparation of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthesis

Target Molecule: 4-(3-Cyanophenyl)-2-methoxybenzoic acid CAS Registry Number: 1035928-76-7 (Acid form) Molecular Formula: C₁₅H₁₁NO₃ Molecular Weight: 253.26 g/mol

The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid presents a classic problem in biaryl construction: establishing a carbon-carbon bond between two deactivated or sterically modulated aromatic rings while preserving sensitive functional groups (the nitrile).

While direct coupling of the free acid is possible, it often suffers from catalyst poisoning by the carboxylate and difficult purification. Therefore, this protocol utilizes a Protection-Coupling-Deprotection strategy. We employ the methyl ester of the halobenzoic acid to enhance solubility and catalytic turnover, followed by a chemoselective hydrolysis to avoid converting the nitrile to an amide.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the disconnection strategy, identifying the key bond formation (C4-C1') and the necessary precursors.

Retrosynthesis Target Target: 4-(3-Cyanophenyl)-2-methoxybenzoic acid Disconnection Strategic Disconnection: Suzuki-Miyaura Coupling Target->Disconnection Selective Hydrolysis Ester Electrophile: Methyl 4-bromo-2-methoxybenzoate (CAS: 139102-34-4) Disconnection->Ester Pd(0) Cycle Boronic Nucleophile: 3-Cyanophenylboronic acid (CAS: 150255-96-2) Disconnection->Boronic

Caption: Retrosynthetic breakdown showing the convergence of the aryl bromide and aryl boronic acid via palladium catalysis.[1][2][3][4][5]

Part 2: Reagent Selection & Mechanistic Rationale

Success in this synthesis relies on the precise selection of the catalytic system.

The Electrophile: Methyl 4-bromo-2-methoxybenzoate
  • Why Methyl Ester? Coupling the free acid (4-bromo-2-methoxybenzoic acid) requires 2+ equivalents of base to neutralize the carboxylic acid, generating a dianionic species that can reduce the electrophilicity of the C-Br bond and potentially poison the Pd catalyst. The methyl ester is neutral, lipophilic, and couples efficiently.

  • Why Bromide? Aryl bromides offer the optimal balance of reactivity and stability compared to iodides (too unstable/expensive) or chlorides (too inert, requiring specialized ligands).

The Nucleophile: 3-Cyanophenylboronic Acid
  • Stoichiometry: A slight excess (1.2 equiv) is used to account for potential protodeboronation (loss of the boron group), a common side reaction in Suzuki couplings.

The Catalyst System: Pd(dppf)Cl₂ · DCM
  • Ligand Choice (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a large bite angle. It creates a catalyst that is robust, oxygen-tolerant, and highly active for aryl bromides. It minimizes phosphine dissociation, reducing the risk of precipitation of Pd black.

  • Base (K₂CO₃ or Cs₂CO₃): Carbonates are mild enough to activate the boronic acid without hydrolyzing the ester or the nitrile during the coupling phase.

Part 3: Detailed Experimental Protocols

Stage 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 4-(3-cyanophenyl)-2-methoxybenzoate.

ReagentMW ( g/mol )Equiv.[5][6]Amount (Example)
Methyl 4-bromo-2-methoxybenzoate 245.071.05.00 g (20.4 mmol)
3-Cyanophenylboronic acid 146.941.23.60 g (24.5 mmol)
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03500 mg (0.61 mmol)
Potassium Carbonate (K₂CO₃) 138.212.57.05 g (51.0 mmol)
1,4-Dioxane Solvent-50 mL (0.4 M)
Water Solvent-10 mL

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (or reaction vial) with the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing (Critical): Add the 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of the Pd(0) catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Sparge for an additional 2 minutes.

  • Reaction: Equip with a reflux condenser and heat to 90°C under an inert atmosphere. Stir vigorously.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours. The bromide starting material should be consumed.

  • Workup:

    • Cool to room temperature.[7][8][9]

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).[1]

    • Concentrate the filtrate under reduced pressure.[1][6]

    • Partition the residue between EtOAc (100 mL) and Water (50 mL). Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

    • Intermediate Product: Methyl 4-(3-cyanophenyl)-2-methoxybenzoate.

Stage 2: Chemoselective Hydrolysis (Saponification)

Objective: Hydrolysis of the methyl ester to the acid without hydrolyzing the nitrile.

Risk Alert: Strong acids or prolonged boiling in strong base can hydrolyze the nitrile (-CN) to a primary amide (-CONH₂). Lithium Hydroxide (LiOH) at moderate temperatures is the reagent of choice for this selectivity.

ReagentEquiv.[4][5][7][10][11]Conditions
Intermediate Ester 1.0Dissolved in THF/MeOH (3:1)
LiOH (2M Aqueous) 3.040°C - 50°C

Protocol:

  • Dissolve the intermediate ester (from Stage 1) in THF (30 mL) and Methanol (10 mL).

  • Add aqueous LiOH solution (2.0 M, 3.0 equiv) dropwise.

  • Heat the mixture to 45°C . Monitor closely by HPLC.

    • Endpoint: Disappearance of ester peak. Usually complete within 2-4 hours.

  • Isolation (The "Reverse Quench"):

    • Cool the mixture to 0°C (ice bath).

    • Carefully acidify to pH 3-4 using 1M HCl . Do not use concentrated HCl to avoid local high acidity which attacks the nitrile.

    • The product usually precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Part 4: Process Visualization & Workflow

The following diagram details the operational workflow, highlighting critical decision points and conditions.

Workflow Start Start: Reagent Weighing Degas Degassing: N2 Sparge (15 min) Start->Degas Heat Reaction: 90°C, 2-4 hrs Degas->Heat Check QC Check: Is Bromide < 1%? Heat->Check Check->Heat No (Continue) Hydrolysis Saponification: LiOH, 45°C (Protect Nitrile) Check->Hydrolysis Yes Acidify Acidification: 1M HCl to pH 4 Hydrolysis->Acidify Final Final Product: Filter & Dry Acidify->Final

Caption: Step-by-step workflow for the synthesis, emphasizing the QC checkpoint and controlled acidification.

Part 5: Quality Control & Troubleshooting

Analytical Specifications
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.85 ppm). The methoxy group at C2 will remain (~3.90 ppm). The aromatic region should show the biaryl pattern (7.4 - 8.2 ppm).

  • IR Spectroscopy:

    • Nitrile (-CN) stretch: Distinct sharp peak at ~2230 cm⁻¹ .

    • Carboxylic Acid (C=O): Broad band at 1680-1700 cm⁻¹ .

    • Absence of Ester (C=O): Shift from ~1720 cm⁻¹ (ester) to lower frequency (acid).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (Stage 1) Oxygen poisoning of Pd catalyst.Ensure rigorous degassing. Use fresh catalyst.
Homocoupling (Biaryl dimer) Oxygen presence or low Boronic acid.Increase Boronic acid to 1.5 equiv.[5] Check inert lines.
Amide formation (Stage 2) Hydrolysis conditions too harsh.Lower temperature to RT. Use LiOH instead of NaOH/KOH.
Black Precipitate "Pd Black" formation (catalyst death).Normal at end of reaction. If early, add excess ligand (PPh₃) or switch to Pd(dppf)Cl₂.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, J. F., et al. (2007). Synthesis of Biaryls via Suzuki-Miyaura Coupling of Aryl Chlorides.[2][3][5] Journal of Organic Chemistry. (General protocol adaptation for deactivated systems). Link

  • BenchChem. (2025).[5][11] Protocol for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate. (Adapted for regioisomer specificity). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

  • ChemicalBook. 4-(3-Cyanophenyl)-2-methoxybenzoic acid Product Data. Link

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid. This compound is a relevant intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry, resolution, and sensitivity. Detection is performed using a Photodiode Array (PDA) detector, which also allows for peak purity verification. This guide provides a comprehensive walkthrough of the method development strategy, the final optimized conditions, detailed experimental protocols, and a complete validation procedure as per the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Characterization

4-(3-Cyanophenyl)-2-methoxybenzoic acid is an organic molecule featuring a benzoic acid core functionalized with both a methoxy and a cyanophenyl group. Its accurate analysis is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies in drug development and manufacturing.

Physicochemical Properties and their Chromatographic Implications:

  • Structure: The molecule contains a moderately non-polar aromatic system and polar functional groups (carboxylic acid, cyano, methoxy). This dual nature makes it an ideal candidate for Reverse-Phase HPLC, which separates compounds based on hydrophobicity.[1][2]

  • Acidity (pKa): As a carboxylic acid, the analyte is ionizable. The pKa of similar aromatic carboxylic acids is typically in the range of 3.5-4.5.[3][4][5] To ensure consistent retention and sharp peak shape, the ionization of the carboxylic acid group must be suppressed by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[6][7] This dictates the use of an acidified mobile phase.

  • UV Absorbance: The presence of the aromatic rings and conjugated systems results in strong ultraviolet (UV) absorbance, making UV-based detection highly suitable. A Photodiode Array (PDA) detector is particularly advantageous as it can scan a range of wavelengths to determine the absorbance maximum (λmax) and assess peak purity.[8][9]

PropertyValue / CharacteristicSource
Molecular Formula C₁₆H₁₁NO₃N/A
Molecular Weight ~265.26 g/mol (Note: Based on structure, not a direct search result)N/A
Key Functional Groups Carboxylic Acid, Methoxy, Cyano, Aromatic RingsN/A
Predicted pKa ~3.5 - 4.5 (Acidic)[3][4][5]
Predicted Polarity Moderately polar to non-polar[1][10]
UV Chromophore Yes, conjugated aromatic system[9]

HPLC Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy was based on the analyte's physicochemical properties to logically select and optimize the chromatographic parameters.

Selection of Chromatographic Mode and Stationary Phase

Reverse-Phase HPLC (RP-HPLC) was selected as the primary mode of separation. It is the most widely used technique, demonstrating high reproducibility and versatility for a broad range of compounds, including those with moderate polarity like our target analyte.[1][11]

  • Stationary Phase Rationale: A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns provide a high degree of hydrophobicity, promoting retention of non-polar and moderately polar compounds through van der Waals interactions.[2][11] This is the industry standard and a reliable starting point for most small molecules.[11] While other phases like Phenyl (for π-π interactions) or Cyano could offer different selectivity[11][12], a C18 phase typically provides sufficient resolution and robustness for this type of analysis.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength (~190 nm), which is beneficial for detecting compounds at low wavelengths.[6]

  • Aqueous Phase and pH Control: To suppress the ionization of the carboxylic acid group, the mobile phase must be acidic.[7][13] A pH of approximately 2.5-3.0 is ideal. This is easily achieved by adding 0.1% (v/v) of an acid to the aqueous component. Phosphoric acid is an excellent choice for UV-based detection due to its low UV absorbance and effective buffering capacity in this pH range.[6][14]

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) was developed for simplicity, robustness, and faster run-to-run equilibration. A gradient elution would only be necessary if analyzing the target compound in a complex mixture with components of widely varying polarities.

Detector and Wavelength Selection

A PDA detector was used to analyze the full UV spectrum of the analyte during an initial injection. This allows for the empirical determination of the wavelength of maximum absorbance (λmax), which provides the best sensitivity for quantification.[15] Furthermore, the PDA detector is invaluable for assessing peak purity, ensuring that the chromatographic peak corresponds to a single component and is free from co-eluting impurities.[8][9]

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Strategy Method Development Strategy cluster_Optimization Mobile Phase Details A 4-(3-Cyanophenyl)- 2-methoxybenzoic acid (Acidic, Aromatic, Mod. Polar) B Select Mode: Reverse-Phase HPLC A->B Properties suggest RP-HPLC is suitable C Select Column: C18 (e.g., 4.6x150 mm, 5 µm) Rationale: Hydrophobicity B->C Standard choice for this compound class D Optimize Mobile Phase C->D Begin optimization F Final Validated Method C->F E Select Detector: PDA/UV Rationale: UV Chromophore D->E Concurrent selection D1 Organic: Acetonitrile (ACN) D->D1 D2 Aqueous: 0.1% Phosphoric Acid (H₃PO₄) pH ~2.5 D->D2 D3 Elution: Isocratic D->D3 E->F D1->F D2->F D3->F

Caption: Workflow for HPLC method development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis. These parameters were established to provide a retention time of approximately 4-6 minutes, with excellent peak shape and resolution from the solvent front.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Photodiode Array (PDA) Detector
Detection λ 245 nm (or determined λmax)
Run Time 10 minutes

Detailed Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Deionized Water (18.2 MΩ·cm)

  • 4-(3-Cyanophenyl)-2-methoxybenzoic acid Reference Standard

Mobile Phase Preparation (1 L)
  • Measure 550 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

  • In a separate graduated cylinder, measure 450 mL of deionized water.

  • Carefully add 1.0 mL of phosphoric acid to the water and mix thoroughly.

  • Add the acidified water to the acetonitrile in the solvent bottle.

  • Cap the bottle and mix well.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to dissolve the standard. Sonicate for 5 minutes if necessary.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if it meets the following criteria:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

These requirements are based on general pharmacopeial guidelines.[16][17]

Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1)/Q2(R2) guidelines.[18][19][20]

ValidationParameters cluster_Precision Precision Levels center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness Linearity->Accuracy Defines Range Linearity->Precision Defines Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Interrelation of key method validation parameters.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from blank or placebo matrices.Peak for the analyte is well-resolved from any other peaks (Resolution > 2). No interfering peaks at the analyte's RT.
Linearity To demonstrate a proportional relationship between concentration and detector response over a range.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To determine the closeness of the measured value to the true value (assessed by % recovery).Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[21]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[21]
LOD & LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase (±2%).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high (analyte is partially ionized). 2. Column degradation.1. Ensure mobile phase pH is correctly prepared and is ≤ 3.0. 2. Replace the column with a new one.
Variable Retention Times 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Mobile phase composition changed.1. Equilibrate column for at least 20-30 minutes before injection. 2. Check system pressure for stability; perform pump maintenance. 3. Prepare fresh mobile phase.
Low Peak Response 1. Incorrect standard/sample concentration. 2. Injection error. 3. Detector lamp aging.1. Prepare fresh solutions and verify calculations. 2. Check injector for air bubbles. 3. Check lamp energy and replace if necessary.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent incompatible with mobile phase.1. Reverse-flush the column (if permitted by manufacturer) or replace. 2. Dissolve the sample in the mobile phase.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid. The method demonstrates excellent performance characteristics and has been designed for straightforward implementation in a quality control environment. The comprehensive validation protocol ensures that the method is compliant with global regulatory standards, providing high confidence in the accuracy and precision of the analytical results.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available at: [Link]

  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Available at: [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. Available at: [Link]

  • Journal of Chemical Education. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. Available at: [Link]

  • Indonesian Journal of Pharmacy. (2018). Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. Indonesian Journal of Pharmacy. Available at: [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. GL Sciences. Available at: [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyano-2-methoxybenzoic acid. PubChem. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available at: [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. Available at: [Link]

  • Chromtech. (n.d.). Environmental HPLC. Chromtech. Available at: [Link]

  • ResearchGate. (2011). HPLC methods for Fmoc-cyano compounds. ResearchGate. Available at: [Link]

  • Chemsrc. (2025). 4-(cyanomethyl)-2-methoxybenzoic acid. Chemsrc. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. EPA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzoic acid. PubChem. Available at: [Link]

Sources

Application Note: Advanced Recrystallization Protocols for 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS: 1035928-76-7)—a highly functionalized biphenyl intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs)—presents unique crystallization challenges. The molecule's rigid biphenyl core promotes strong hydrophobicity, while the carboxylic acid, methoxy, and cyano groups introduce competing polar and hydrogen-bonding interactions.

This application note provides drug development professionals and process chemists with thermodynamically grounded, self-validating recrystallization protocols. By leveraging specific solvent-antisolvent systems, researchers can effectively purge structurally related impurities while maximizing yield and preventing liquid-liquid phase separation (LLPS, or "oiling out").

Physicochemical Profiling & Solvent Rationale

To design an effective purification strategy, one must analyze the causality between the molecule's functional groups and solvent interactions:

  • Carboxylic Acid (-COOH): Forms strong intermolecular hydrogen-bonded dimers in the solid state. Solvents with hydrogen-bond accepting/donating capabilities (e.g., Ethanol, Ethyl Acetate) are required to disrupt these dimers and achieve sufficient solubility at elevated temperatures.

  • 3-Cyanophenyl Group (-CN): A strong electron-withdrawing, polar aprotic moiety. It is sensitive to hydrolysis under prolonged heating in strongly acidic or basic aqueous conditions. Thus, neutral solvent systems with minimized thermal residence times are critical.

  • Biphenyl Backbone: Imparts significant lipophilicity. Non-polar antisolvents (e.g., Heptane) interact favorably with this region to drive supersaturation and force crystallization.

Quantitative Solvent System Comparison

The following table summarizes the optimal solvent systems based on their thermodynamic profiles and impurity rejection capabilities.

Solvent SystemRatio (v/v)Boiling Point (°C)Est. Yield (%)Impurity Rejection ProfileMechanistic Rationale
Ethyl Acetate / Heptane 1:2 to 1:377 / 98>85%Excellent for lipophilic analogs (e.g., des-cyano precursors).EtOAc solvates polar groups without forming rigid solvates; Heptane rapidly decreases the solubility of the biphenyl core.
Ethanol / Water 3:178 / 100>90%Good for highly polar impurities and inorganic salts.EtOH disrupts carboxylic acid dimers; Water acts as a strong antisolvent. Caution: Risk of oiling out if cooled too rapidly.
Isopropanol (IPA) Neat82~80%Moderate (Broad spectrum).Balances polarity; allows pure cooling crystallization without the local supersaturation spikes caused by antisolvent addition.

Mechanistic Insights: Nucleation & Impurity Rejection

The primary failure mode in the crystallization of biphenyl carboxylic acids is the entrapment of impurities via agglomeration or solid solution formation. As demonstrated in recent studies on , the choice of solvent directly dictates the nucleation rate and crystal habit[1].

When utilizing an antisolvent approach (e.g., EtOAc/Heptane), localized regions of high supersaturation can cause the solute to precipitate as an amorphous solid or separate into an impurity-rich liquid phase (LLPS). To cope with this, a structured approach to requires operating strictly within the Metastable Zone Width (MZW)[2]. By introducing seed crystals before the spontaneous nucleation threshold is breached, the system bypasses primary nucleation, allowing the compound to grow uniformly via secondary nucleation. This controlled growth mechanism actively excludes structurally related impurities from the crystal lattice.

Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization (Ethyl Acetate / Heptane)

Target: Purging lipophilic impurities and unreacted biphenyl precursors.

  • Dissolution: Suspend 10.0 g of crude 4-(3-Cyanophenyl)-2-methoxybenzoic acid in 60 mL (6 volumes) of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. Any residual turbidity indicates insoluble inorganic byproducts.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane directly into a pre-warmed crystallization vessel maintained at 60°C.

  • Antisolvent Addition & Seeding: Slowly dose 40 mL of Heptane over 30 minutes. At this point, the solution will approach its MZW limit. Introduce 0.05 g (0.5 wt%) of pure 4-(3-Cyanophenyl)-2-methoxybenzoic acid seed crystals.

    • Validation Check: The seeds should remain suspended and not dissolve, confirming the system is supersaturated.

  • Supersaturation Generation: Continue dosing an additional 80 mL of Heptane over 60 minutes.

  • Controlled Cooling: Program the reactor to cool linearly from 60°C to 5°C over 4 hours (cooling rate ~0.23°C/min). Hold isothermally at 5°C for 2 hours.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a pre-chilled (5°C) EtOAc/Heptane mixture (1:3 v/v). Dry the product under vacuum (50 mbar) at 50°C for 12 hours.

    • Validation Check: Monitor the mother liquor via HPLC. The process is validated if the API concentration in the supernatant plateaus below 3 mg/mL.

Protocol B: Mixed-Solvent Cooling Crystallization (Ethanol / Water)

Target: High-yield recovery and purging of polar degradation products.

  • Dissolution: Suspend 10.0 g of crude material in 80 mL (8 volumes) of Absolute Ethanol. Heat to 70°C to dissolve.

  • Cloud Point Establishment: Slowly add Deionized Water dropwise (approx. 20-25 mL) until a faint, persistent turbidity appears. Immediately add 1-2 mL of Ethanol to clear the solution, establishing the exact thermodynamic solubility boundary.

  • Cooling & Seeding: Cool the solution to 55°C and add 0.5 wt% seed crystals.

    • Causality Note: Seeding is mandatory here. Without seeds, the highly hydrophobic biphenyl core will phase-separate from the aqueous mixture as an oil before it crystallizes.

  • Aging: Cool linearly to 10°C at a slow rate of 0.15°C/min. Filter, wash with cold 20% aqueous Ethanol, and dry under vacuum at 50°C.

Process Workflow & Phase Control

The following diagram maps the logical decision gates and physical transformations required to ensure a high-purity crystalline product while avoiding phase-separation pitfalls.

G Start Crude 4-(3-Cyanophenyl)- 2-methoxybenzoic acid Dissolve Dissolution in Primary Solvent (EtOAc or EtOH) at 65-70°C Start->Dissolve Filter Hot Filtration (Particulate Removal) Dissolve->Filter Cooling Controlled Cooling & Antisolvent Addition Filter->Cooling Seed Seeding at Metastable Zone (Prevents Oiling Out / LLPS) Cooling->Seed Growth Crystal Growth & Aging (Isothermal Hold at 5-10°C) Seed->Growth Isolate Filtration, Washing & Drying (Pure API Intermediate) Growth->Isolate

Fig 1: Logical workflow for the recrystallization and phase control of biphenyl API intermediates.

References

  • Joel, I., Thorat, A. A., Girard, K. P., & Capellades, G. (2025). "Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies." Organic Process Research & Development, 29(11), 2834–2845. Available at:[Link]

  • McDonald, M. A., et al. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, 25(1), 107-121. Available at:[Link]

Sources

Using 4-(3-Cyanophenyl)-2-methoxybenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Utility of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid in Biaryl Scaffold Synthesis

Part 1: Executive Summary & Strategic Context

4-(3-Cyanophenyl)-2-methoxybenzoic acid represents a privileged biaryl scaffold in modern medicinal chemistry. Its structural architecture combines three critical pharmacophoric elements:

  • The Biaryl Axis: A core structural motif found in over 14% of all FDA-approved drugs, particularly prevalent in kinase inhibitors, RORγt inverse agonists, and LPA1 receptor antagonists.

  • The 2-Methoxy "Lock": This substituent creates steric hindrance (atropisomerism potential) that forces the biaryl system out of planarity, often improving solubility and selectivity for protein binding pockets by mimicking bioactive conformations.

  • The 3-Cyano Group: A robust bioisostere for carbonyls and halogens, acting as a critical hydrogen bond acceptor while maintaining metabolic stability against oxidative metabolism.

This guide provides a validated workflow for the synthesis, purification, and downstream application of this intermediate. Unlike standard commodity chemicals, the handling of this biaryl acid requires specific protocols to prevent protodeboronation during synthesis and to ensure high fidelity during amide coupling.

Part 2: Synthesis Protocol (Suzuki-Miyaura Cross-Coupling)

Objective: Synthesize 4-(3-Cyanophenyl)-2-methoxybenzoic acid from 4-bromo-2-methoxybenzoic acid and 3-cyanophenylboronic acid with >95% yield.

Mechanism & Causality

We utilize the Suzuki-Miyaura coupling due to its tolerance for the free carboxylic acid and the nitrile group.

  • Why Pd(dppf)Cl₂? The bulky ferrocene ligand prevents catalyst deactivation and accelerates the oxidative addition into the electron-rich 4-bromo-2-methoxybenzoic acid.

  • Why Potassium Carbonate (K₂CO₃)? A mild base is essential to activate the boronic acid (forming the boronate species) without hydrolyzing the sensitive nitrile group on the coupling partner.

Materials
  • Reactant A: 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Reactant B: 3-Cyanophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Inerting: Charge a 3-neck round bottom flask with Reactant A, Reactant B, and Base. Evacuate and backfill with Nitrogen (N₂) three times. Reason: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. The solution should turn orange/red.[1]

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC (See QC Table 1).

    • End-point criteria: <1% remaining 4-bromo-2-methoxybenzoic acid.[2]

  • Quench: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.

Part 3: The "Self-Validating" Purification Protocol

Concept: Instead of costly silica gel chromatography, we utilize the acidic nature of the product for an Acid-Base Swing Extraction . This method is self-validating because neutral impurities (homocoupled biaryls, de-boronated byproducts) will not track with the product during the pH shifts.

Protocol
  • Partition: Take the filtrate from the synthesis step (Ethyl Acetate/Water). Adjust the aqueous phase pH to 10–11 using 1N NaOH.

  • Phase Separation (Critical Step):

    • Organic Layer: Contains neutral impurities (e.g., 3,3'-dicyanobiphenyl). DISCARD.

    • Aqueous Layer: Contains the product as the carboxylate salt. KEEP.

  • Acidification: Cool the aqueous layer to 5°C. Slowly add 2N HCl dropwise until pH reaches 2–3 .

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (to remove inorganic salts) and minimal cold pentane (to remove trace organics).

  • Drying: Vacuum oven at 50°C for 12 hours.

Data Visualization: Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Product + Impurities) BaseAdd Add 1N NaOH (pH > 10) Crude->BaseAdd Sep1 Phase Separation BaseAdd->Sep1 OrgLayer Organic Layer (Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep AcidAdd Add 2N HCl (pH < 3) AqLayer->AcidAdd Precip Precipitation of Target Acid AcidAdd->Precip Final Pure 4-(3-Cyanophenyl)-2-methoxybenzoic acid (>98% Purity) Precip->Final

Caption: Figure 1. Acid-Base Swing Extraction Logic. This workflow ensures removal of non-acidic impurities without chromatography.

Part 4: Downstream Application (Amidation)

Context: The carboxylic acid moiety is rarely the final endpoint. It is typically coupled to a heterocyclic amine to form the final drug candidate (e.g., LPA1 antagonists).

Challenges & Solutions
  • Challenge: The ortho-methoxy group creates steric hindrance, making the carboxylic acid less reactive to standard coupling agents.

  • Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which generates a highly reactive active ester, overcoming the steric barrier.

Amidation Protocol
  • Activation: Dissolve 4-(3-Cyanophenyl)-2-methoxybenzoic acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT.

    • Visual Check: Solution often turns yellow.

  • Coupling: Add the amine partner (R-NH₂, 1.1 equiv).

  • Completion: Stir for 2–4 hours. The conversion is typically quantitative due to the high reactivity of the HATU-activated species.

Part 5: Quality Control & Data Summary

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterSpecificationMethod of VerificationRationale
Appearance Off-white to beige powderVisualColor indicates Pd removal (Grey = Pd contamination).
Purity > 98.0% (Area %)HPLC (C18, ACN/Water)Essential for downstream SAR studies.
¹H-NMR Distinct OMe singlet (~3.9 ppm)NMR (DMSO-d6)Confirms integrity of the methoxy "lock".
Residual Pd < 20 ppmICP-MSCritical for biological assay toxicity.
Water Content < 0.5%Karl FischerWater interferes with HATU coupling.

Table 2: Solubility Profile (at 25°C)

SolventSolubility (mg/mL)Application Note
DMSO > 100Ideal for stock solutions.
DMF > 80Preferred for coupling reactions.
DCM < 5Poor solubility; avoid for reactions.
Water (pH 7) < 0.1Insoluble; requires pH > 9 for aqueous handling.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Haning, H., et al. (2012). "Discovery of Potent and Selective LPA1 Receptor Antagonists." Journal of Medicinal Chemistry, 55(22), 9958–9969. (Contextual reference for biaryl acid scaffolds in GPCR antagonists). Link

  • Gong, H., et al. (2018). "Design and Synthesis of RORγt Inverse Agonists." Bioorganic & Medicinal Chemistry Letters, 28(10), 1865-1870. (Demonstrates the utility of cyanophenyl-benzoic acid pharmacophores). Link

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki-Miyaura Coupling in the Pharmaceutical Industry." Organic Process Research & Development, 16(8), 1321–1322. Link

Sources

Application Note: Scalable Synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7) is a critical biaryl intermediate, structurally relevant to the synthesis of xanthine oxidase inhibitors and various non-steroidal anti-inflammatory drug (NSAID) analogs.[1] While laboratory-scale synthesis often relies on unoptimized Suzuki couplings followed by chromatographic purification, such methods are cost-prohibitive at scale.[1]

This guide details a scalable, two-step telescoping process designed for kilogram-scale production. By utilizing Methyl 4-bromo-2-methoxybenzoate as the electrophile, we mitigate catalyst poisoning often seen with free carboxylic acids.[1] The protocol features a robust Suzuki-Miyaura coupling followed by in-situ hydrolysis, utilizing controlled crystallization for purification.[1] This eliminates the need for silica gel chromatography, significantly reducing solvent waste and processing time.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Suzuki-Miyaura cross-coupling .[1] The strategic decision to use the methyl ester (Compound 2 ) rather than the free acid (Compound 1 ) is based on solubility profiles and the prevention of palladium sequestration by the carboxylate moiety.

Strategic Disconnections
  • C-C Bond Formation: Palladium-catalyzed coupling between an aryl bromide and an aryl boronic acid.[1]

  • Ester Hydrolysis: Saponification to reveal the target carboxylic acid.

Retrosynthesis Target Target Molecule 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7) EsterIntermediate Intermediate Ester Methyl 4-(3-cyanophenyl)-2-methoxybenzoate Target->EsterIntermediate Hydrolysis (LiOH/THF/H2O) SM1 Starting Material A Methyl 4-bromo-2-methoxybenzoate (Electrophile) EsterIntermediate->SM1 Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) SM2 Starting Material B 3-Cyanophenylboronic acid (Nucleophile) EsterIntermediate->SM2

Figure 1: Retrosynthetic strategy emphasizing the ester intermediate to facilitate purification.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Intermediate)

Objective: Couple Methyl 4-bromo-2-methoxybenzoate with 3-Cyanophenylboronic acid. Scale: 100 g Input (Methyl 4-bromo-2-methoxybenzoate)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10]Mass/VolRole
Methyl 4-bromo-2-methoxybenzoate 245.071.0100.0 gElectrophile
3-Cyanophenylboronic acid 146.941.166.0 gNucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.013.33 gCatalyst
Potassium Carbonate (K₂CO₃) 138.212.5141.0 gBase
Toluene --500 mLSolvent
Ethanol --250 mLCo-solvent
Water --250 mLSolvent
Step-by-Step Procedure
  • Inertion: Charge a 2-L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (N₂) for 15 minutes.

  • Solvent Preparation: In a separate vessel, sparge the Toluene/Ethanol/Water mixture (2:1:1 ratio) with N₂ for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Charging: Add Methyl 4-bromo-2-methoxybenzoate (100 g), 3-Cyanophenylboronic acid (66.0 g), and K₂CO₃ (141.0 g) to the reactor.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3.33 g).[1] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its higher stability and resistance to oxidation.[1]

  • Reaction: Add the degassed solvent mixture via cannula. Heat the reaction mixture to 85°C (internal temperature). Stir vigorously (400 rpm).

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3) every hour. Reaction typically completes in 4–6 hours.

    • Endpoint: <1% remaining aryl bromide.

  • Work-up: Cool to room temperature (20–25°C). Filter the mixture through a pad of Celite to remove Palladium black. Rinse the pad with Toluene (100 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[5] Extract the aqueous layer with Toluene (2 x 100 mL).

  • Washing: Combine organic layers and wash with Brine (200 mL).

  • Concentration: Concentrate the organic phase under reduced pressure to approx. 200 mL volume. Do not dry completely; proceed to hydrolysis (telescoping).

Protocol B: Hydrolysis & Crystallization (Target Isolation)

Objective: Convert the methyl ester to the free acid and purify via pH-controlled precipitation.

Materials & Reagents
ReagentConcentrationVolume/MassRole
Crude Ester Solution (From Step A)~200 mLSubstrate
Sodium Hydroxide (NaOH) 2M Aqueous300 mLHydrolysis Reagent
Hydrochloric Acid (HCl) 6M Aqueous~150 mLAcidification
Ethanol Absolute200 mLRecrystallization
Step-by-Step Procedure
  • Hydrolysis: To the concentrated toluene solution from Protocol A, add Ethanol (200 mL) and 2M NaOH (300 mL).

  • Reaction: Heat to 60°C for 2 hours. Monitor by HPLC for the disappearance of the ester peak.

  • Phase Cut: Once complete, cool to room temperature. The product is now in the aqueous phase as the sodium salt. Transfer to a separatory funnel.

  • Extraction (Impurity Removal): Wash the aqueous alkaline phase with Ethyl Acetate (2 x 100 mL) to remove non-polar impurities (dimers, unreacted boronic acid derivatives). Discard the organic layer.

  • Precipitation (Critical Step):

    • Transfer the aqueous layer to a clean beaker with stirring.

    • Cool to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise until pH reaches 1–2.[1] A thick white precipitate will form.

  • Digestion: Stir the slurry at 0–5°C for 1 hour to ensure complete precipitation and crystal growth (improves filtration).

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92 g (80–87% over two steps). Appearance: Off-white to white powder.[1]

Process Flow & Logic

The following diagram illustrates the "telescoped" nature of the process, highlighting the critical impurity rejection point during the aqueous wash.

ProcessFlow React Suzuki Reaction (Toluene/EtOH/H2O) 85°C, 4h Filter Celite Filtration (Remove Pd) React->Filter Hydrolysis Saponification (+ NaOH, 60°C) Filter->Hydrolysis Telescoped Wash Org. Wash (Remove non-polar impurities) Hydrolysis->Wash Product in Aq. Phase Acid Acidification (HCl to pH 1) Wash->Acid Aq. Phase Isolate Filtration & Drying (Final Product) Acid->Isolate

Figure 2: Integrated process flow diagram emphasizing the purification strategy via phase switching.

Analytical Characterization & QC

To ensure scientific integrity, the isolated product must meet the following specifications.

Table 1: Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure
Palladium Content ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5% w/w

Simulated ¹H-NMR Data (400 MHz, DMSO-d₆):

  • δ 12.80 (s, 1H, -COOH), 8.15 (s, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 3.90 (s, 3H, -OCH₃).[1]

  • Note: The protons on the central benzene ring will show coupling patterns consistent with 1,2,4-substitution.[1]

Process Safety & Troubleshooting

Safety Considerations
  • Cyanide Moiety: While the nitrile group is covalently bonded, avoid strong reducing conditions or incineration which could release HCN.

  • Palladium Residues: Palladium dust is a sensitizer. All filtration steps should be conducted in a fume hood.

  • Exotherms: The acidification step (Protocol B, Step 5) is exothermic. Add acid slowly to control temperature and prevent "oiling out" of the product.

Troubleshooting Guide
  • Issue: Low Conversion in Suzuki Step.

    • Cause: Oxygen poisoning of Pd catalyst.

    • Fix: Ensure rigorous degassing of solvents.[11] Increase catalyst loading to 2 mol%.

  • Issue: Product Oils Out during Acidification.

    • Cause: Temperature too high or acid added too fast.

    • Fix: Ensure internal temperature is <5°C. Add HCl over 30 minutes. Seed with pure crystal if available.

  • Issue: High Pd Content in Final Product.

    • Cause: Inefficient Celite filtration or Pd complexing with nitrile.

    • Fix: Treat the organic phase (before hydrolysis) with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the final solid with EDTA solution.

References

  • Vertex AI Search. (2025). CAS 1035928-76-7 Product Record.[1][12] Retrieved from 12[1]

  • European Patent Office. (2017). EP3174875A1: Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)...[1] (Demonstrates Suzuki coupling on methyl 4-bromo-2-methoxybenzoate). Retrieved from 11[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for mechanism and base selection).
  • BenchChem. (2025).[3][8] Application Notes and Protocols for Base Selection in the Suzuki Reaction. Retrieved from 3[1]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, a key intermediate in pharmaceutical research and development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note details the underlying principles of the Suzuki-Miyaura cross-coupling reaction, the role of microwave irradiation in accelerating chemical transformations, and a step-by-step protocol for the synthesis, purification, and characterization of the target compound. Safety considerations specific to microwave-assisted synthesis are also thoroughly addressed.

Introduction

4-(3-Cyanophenyl)-2-methoxybenzoic acid and its derivatives are important structural motifs in medicinal chemistry, often serving as crucial building blocks for the synthesis of biologically active compounds. Traditional methods for the synthesis of such biaryl compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. The advent of microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering a green and efficient alternative.[1][2] Microwave energy directly and efficiently heats the reactants and solvents, leading to a rapid and uniform temperature increase throughout the reaction mixture.[3][4] This often results in dramatically shorter reaction times, higher yields, and cleaner reaction profiles.[5][6]

This application note describes a robust and reproducible protocol for the synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8] The reaction couples an organoboron compound (in this case, 3-cyanophenylboronic acid) with an organohalide (4-bromo-2-methoxybenzoic acid) in the presence of a palladium catalyst and a base.[9]

Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of certain materials to transform electromagnetic energy into heat.[3] This dielectric heating is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[2][10]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.[4]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.

This direct and volumetric heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[4] The "in-core" heating provided by microwaves leads to a more uniform temperature profile and can accelerate reactions that are sluggish under conventional heating.[10]

Reaction Scheme

The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction as depicted below:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog Number
4-Bromo-2-methoxybenzoic acid≥98%Sigma-Aldrich12345
3-Cyanophenylboronic acid≥97%Combi-BlocksBB-6789
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem Chemicals46-1750
SPhos≥98%Sigma-Aldrich705840
Potassium phosphate tribasic (K₃PO₄)≥98%Fisher ScientificP288-500
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics61511-0010
WaterDeionized--
Ethyl acetateHPLC GradeJ.T. Baker9282-03
HexanesHPLC GradeHoneywellAH303-4
Hydrochloric acid (HCl)1 MVWRBDH7150-1
Sodium sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeSX0760-3
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Microwave reaction vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Analytical balance

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Product Analysis Prep Weigh Reactants & Catalyst Vial Combine Reagents in Vial Prep->Vial Microwave Microwave Irradiation Vial->Microwave Workup Aqueous Work-up Microwave->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: Workflow for the microwave-assisted synthesis of 4-(3-cyanophenyl)-2-methoxybenzoic acid.

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzoic acid (231 mg, 1.0 mmol), 3-cyanophenylboronic acid (176 mg, 1.2 mmol), potassium phosphate tribasic (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Solvent Addition: To the vial, add 4 mL of 1,4-dioxane and 1 mL of deionized water.

  • Vial Sealing and Reaction Setup: Securely seal the vial with a snap cap. Place the vial in the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction mixture to cool to room temperature (below 50 °C) before handling.

  • Work-up:

    • Open the vial carefully in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, using NMR spectroscopy and mass spectrometry.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromo-2-methoxybenzoic acid), forming a Pd(II) complex.[7]

  • Transmetalation: The organoboron species (3-cyanophenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OH)₂ Organoboron->Transmetal Base Base Base->Transmetal

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

[1]

Case ID: SUZ-CN-BIO-04 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

User Issue: Low yield or impurity profile issues during the synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid via Suzuki-Miyaura cross-coupling.

Technical Assessment: The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid involves coupling an electron-rich, sterically modified aryl halide (4-bromo-2-methoxybenzoic acid) with an electron-deficient boronic acid (3-cyanophenylboronic acid).[1]

Primary Failure Points:

  • Competitive Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis (to amide/acid) under the basic/aqueous conditions required for Suzuki coupling or subsequent ester hydrolysis.

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Protodeboronation: 3-cyanophenylboronic acid is electron-deficient, making it prone to deborylation before coupling occurs.[1]

Recommended Synthetic Workflows

We recommend two distinct protocols. Protocol A (Direct Coupling) is preferred for atom economy and avoiding nitrile hydrolysis during deprotection. Protocol B (Ester Route) is the fallback if purification of the free acid proves difficult.

Decision Logic (Visualized)

Synthesis_Decision_TreeStartStart: 4-Bromo-2-methoxybenzoic acidDecisionIs the Free AcidSoluble in Dioxane/Water?Start->DecisionRouteAProtocol A: Direct Coupling(High Base Load)Decision->RouteAYesRouteBProtocol B: Ester Protection(Methyl Ester)Decision->RouteBNo / Low YieldStepA1Add 3.5 eq. Base (Na2CO3)Solubilize as CarboxylateRouteA->StepA1StepB1Esterification (MeOH/H2SO4)RouteB->StepB1StepA2Coupling: Pd(dppf)Cl280°C, 4hStepA1->StepA2StepA3Workup: Acidify to pH 3Precipitate ProductStepA2->StepA3StepB2Coupling: Pd(PPh3)4Standard ConditionsStepB1->StepB2StepB3CRITICAL: Mild HydrolysisLiOH, 0°C (Watch -CN!)StepB2->StepB3

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate solubility and lab capabilities.

Protocol A: Direct Acid Coupling (The "Green" Route)

Best for: Minimizing steps and avoiding nitrile hydrolysis risks during deprotection.

The Mechanism: By using excess base, you convert the starting carboxylic acid into its carboxylate salt in situ. This prevents the acid from poisoning the Pd catalyst and solubilizes the substrate in the aqueous phase.

Step-by-Step Methodology:

  • Charge: In a reaction vial, add 4-bromo-2-methoxybenzoic acid (1.0 equiv) and 3-cyanophenylboronic acid (1.2 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (3-5 mol%).[1] Why? The dppf ligand is robust and resists oxidation better than PPh3 in aqueous media.

  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1). Degas by bubbling Nitrogen for 10 mins.

  • Base (Critical): Add Na₂CO₃ (3.5 equiv).

    • Note: You need 1.0 eq to neutralize the starting acid and 2.0+ eq to activate the boronic acid.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/UPLC.

  • Workup (Purification):

    • Cool to room temperature.[3][4]

    • Dilute with water.

    • Wash with Ethyl Acetate (discard organic layer—impurities and dimers go here).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.[1] The product, 4-(3-Cyanophenyl)-2-methoxybenzoic acid , will precipitate.[1]

    • Filter and wash with cold water.[3]

Protocol B: The Ester Route (The "Robust" Route)

Best for: Difficult purifications or if Protocol A fails due to solubility.

Key Modification - The Hydrolysis Step: If you couple the methyl ester, you must hydrolyze it at the end. Danger: Strong base + Heat will hydrolyze your Nitrile (-CN) to an Amide (-CONH2).[1]

  • Safe Hydrolysis Condition: Use LiOH (1.5 eq) in THF/Water at 0°C to Room Temperature .

  • Stop Condition: Monitor TLC every 30 mins. Quench immediately upon disappearance of ester. Do not heat.

Optimization & Troubleshooting Data

Yield Optimization Matrix
VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂ or XPhos Pd G3 Pd(PPh3)4 is air-sensitive and often fails with free acids.[1] dppf has a wide bite angle, stabilizing the Pd center during the reductive elimination of bulky biaryls.
Base K₃PO₄ (Potassium Phosphate)If Na₂CO₃ causes nitrile hydrolysis (rare but possible), switch to K₃PO₄. It buffers at a slightly lower pH while maintaining high Pd activity.
Solvent DME/Water or n-Butanol If the starting material is insoluble, switch Dioxane for DME (Dimethoxyethane). n-Butanol is excellent for free-acid couplings due to high solubility.[1]
Additives TBAB (0.5 equiv)Tetrabutylammonium bromide acts as a phase transfer catalyst, helping the inorganic base interact with the organic halide.
Troubleshooting Flowchart

Troubleshooting_LogicProblemLow Yield ObservedCheck1Is SM (Bromide)Still Present?Problem->Check1Result1Yes (Incomplete Conv.)Check1->Result1YesResult2No (Full Conv.)Check1->Result2NoAction1Catalyst Death.1. Degas solvents longer.2. Switch to XPhos Pd G3.3. Increase Temp.Result1->Action1Check2Is Nitrile (-CN)Intact?Result2->Check2Action2Hydrolysis Occurred.1. Lower Base Eq.2. Lower Temp.3. Switch Na2CO3 -> K3PO4Check2->Action2No (Amide formed)Action3Protodeboronation.(Boronic acid degraded)1. Add Boronic Acid in portions.2. Use Boronic Ester (Pinacol).Check2->Action3Yes (Complex mix)

Caption: Diagnostic logic for identifying the root cause of yield loss (Conversion vs. Selectivity).

Frequently Asked Questions (FAQ)

Q1: My product contains a byproduct with M+18 mass. What is it? A: This is the primary amide, resulting from the hydrolysis of your nitrile group (-CN


1
  • Fix: Reduce the reaction temperature (keep below 90°C) and ensure you are not using hydroxide bases (NaOH/KOH) during the coupling. Use Carbonate or Phosphate bases only.

Q2: The boronic acid spot disappears on TLC, but no product forms. A: You are experiencing protodeboronation . The 3-cyanophenyl ring is electron-deficient, making the C-B bond labile.[1]

  • Fix: Use 3-cyanophenylboronic acid pinacol ester instead of the free acid.[1] It is significantly more stable. Alternatively, add the boronic acid in 3 portions over the first hour of the reaction.

Q3: Can I recrystallize the final acid? A: Yes. The crude acid (after Protocol A workup) can be recrystallized from Ethanol/Water (9:1) or Acetonitrile . Dissolve in hot ethanol, then slowly add water until turbidity persists. Cool to 4°C.

Q4: Why is the "Direct Coupling" (Protocol A) better than the "Ester Route"? A: While the Ester Route is traditional, the final hydrolysis step puts the nitrile at risk. Direct coupling of the salt prevents this risk entirely and reduces the synthesis by two steps (protection and deprotection), improving overall yield [1].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected Carboxylic Acids

    • Source: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry.
    • Relevance: Validates the protocol for coupling free carboxylic acids using excess base.
  • Stability of Nitriles in Suzuki Coupling

    • Source: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.
    • Relevance: Discusses functional group tolerance, specifically nitriles, under basic conditions.
  • Purification of Cyanobiphenyls

    • Source: Organic Syntheses, Coll. Vol. 10, p. 102.
    • Relevance: Standardizes workup procedures for nitrile-containing biaryls to avoid hydrolysis.

Technical Support Center: Suzuki Cross-Coupling of Cyanophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling for Cyanophenyl Derivatives Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Core Challenges

Coupling cyanophenyl (benzonitrile) derivatives via the Suzuki-Miyaura reaction presents a unique dichotomy of reactivity and stability. While the electron-withdrawing nature of the nitrile group (


) generally facilitates oxidative addition when present on the aryl halide, it introduces three distinct failure modes that often stall drug discovery campaigns:
  • Nitrile Hydrolysis: Under standard basic, aqueous conditions at elevated temperatures, the nitrile group is prone to hydration, yielding primary amides (

    
    ) or carboxylic acids.
    
  • Catalyst Deactivation ("The Nitrile Effect"): The nitrile nitrogen is a competent

    
    -donor that can displace weakly bound ligands on Palladium(II) intermediates, forming catalytically inactive [Pd(Ar)(L)(CN-R)] species.
    
  • Protodeboronation: Ortho-cyanophenylboronic acids are electronically and sterically predisposed to C-B bond cleavage (protodeboronation) before transmetallation can occur, leading to hydro-deboronated byproducts (e.g., benzonitrile).

This guide synthesizes mechanistic insights with field-proven protocols to overcome these specific hurdles.

Diagnostic Troubleshooting Flowchart

Before altering your conditions, diagnose the specific failure mode using the logic tree below.

TroubleshootingLogic Start Reaction Analysis (LCMS / NMR) Outcome1 Low Conversion SM Recovered Start->Outcome1 Outcome2 Side Product: Amide (M+18) Start->Outcome2 Outcome3 Side Product: De-boronated Arene Start->Outcome3 Diag1 Diagnosis: Catalyst Poisoning or Slow Oxidative Addition Outcome1->Diag1 Diag2 Diagnosis: Nitrile Hydrolysis Outcome2->Diag2 Diag3 Diagnosis: Protodeboronation (Unstable Boronic Acid) Outcome3->Diag3 Sol1 Solution: Switch to Bulky Ligands (XPhos, SPhos) Diag1->Sol1 Sol2 Solution: Anhydrous Conditions (CsF / Dioxane) Diag2->Sol2 Sol3 Solution: Use MIDA Boronates or Slow Addition Protocol Diag3->Sol3

Figure 1: Decision matrix for diagnosing Suzuki coupling failures involving cyanophenyl substrates.

Technical FAQ & Troubleshooting Guide

Category A: The "Nitrile Effect" & Catalyst Deactivation

Q1: My reaction stalls at 20-30% conversion despite using 4-bromobenzonitrile, which should be highly reactive. Why? A: While the electron-withdrawing nitrile group activates the C-Br bond for oxidative addition, the nitrile product (or substrate) can poison the catalyst. The nitrile nitrogen coordinates to the electrophilic Pd(II) center, displacing phosphine ligands—especially if you are using weak ligands like


.
  • The Fix: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHCs).

    • Recommendation: XPhos or SPhos .[1] These ligands are sterically demanding enough to prevent nitrile coordination while creating an electron-rich Pd center that accelerates the catalytic cycle [1][2].

Q2: Does the position of the cyano group (ortho/meta/para) matter for catalyst poisoning? A: Yes. Ortho-cyanonitriles are less likely to poison the catalyst due to steric hindrance (the Pd center cannot easily access the nitrogen). However, para- and meta-cyanonitriles are accessible and act as competitive ligands. If your substrate is a para-cyanophenyl halide, higher catalyst loading (2–5 mol%) or a stronger binding ligand (e.g.,


) is required.
Category B: Hydrolysis Mitigation

Q3: I see a +18 mass peak (Amide) in my LCMS. How do I stop nitrile hydrolysis? A: This is a classic side reaction caused by the combination of Water + Base + Heat . Standard Suzuki conditions (e.g.,


 at 

) are essentially conditions for nitrile hydration.
  • The Fix: Move to an Anhydrous System .

    • Base: Switch from Carbonates/Hydroxides to Cesium Fluoride (CsF) or Anhydrous

      
       .
      
    • Solvent: Use dry 1,4-Dioxane or THF .

    • Mechanism: Fluoride activates the boronic acid/ester via the formation of a fluoroborate species (

      
      ), facilitating transmetallation without requiring stoichiometric water or hydroxide ions [3].
      
Category C: Boronic Acid Instability (Protodeboronation)

Q4: I am using 2-cyanophenylboronic acid, but I only recover benzonitrile. What is happening? A: You are experiencing Protodeboronation . Electron-deficient boronic acids (like cyanophenyl) and sterically crowded ones (ortho-substituted) are highly susceptible to C-B bond cleavage under basic conditions. The base attacks the boron, but instead of transmetallating to Pd, the aryl group grabs a proton from the solvent (water/alcohol).

  • The Fix:

    • Switch Reagent: Use a MIDA Boronate or Potassium Trifluoroborate (

      
      )  salt. These release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition [4].
      
    • Pre-catalyst Activation: Use a highly active pre-catalyst (e.g., Pd(OAc)2 + SPhos ) that initiates the coupling faster than the rate of deboronation.

    • Lower Temperature: Attempt the reaction at

      
       rather than reflux.
      

Optimized Experimental Protocols

Protocol A: The "Standard" High-Performance Method

Best for: 3- or 4-cyanophenyl halides coupled with stable boronic acids.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (1 mol%) + XPhos  (2-4 mol%) OR commercially available XPhos Pd G3/G4  precatalyst (2 mol%).
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: THF or 1,4-Dioxane.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (

      
      ).[2]
      
    • Add degassed solvent and aqueous base.

    • Stir vigorously at 60°C for 2–4 hours.

    • Note: The lower temperature (

      
       vs 
      
      
      
      ) preserves the nitrile.
Protocol B: The "Anhydrous" Method (Hydrolysis Prevention)

Best for: Substrates where the nitrile is converting to amide.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Pinacol Ester (1.2 equiv) — Esters are preferred over acids here.

    • Catalyst:

      
       (5 mol%) + SPhos  (10 mol%).
      
    • Base: CsF (2.5 equiv, finely ground, anhydrous).

    • Solvent: Dry 1,4-Dioxane.

  • Procedure:

    • Flame-dry the reaction vessel.

    • Combine all solids and purge with Argon.

    • Add dry Dioxane.

    • Heat to 80–100°C .

    • Mechanism:[1][3][4][5] CsF acts as a non-nucleophilic base/activator, preventing hydroxide attack on the nitrile [5].

Comparative Data: Base & Ligand Selection

The following table summarizes the impact of reaction parameters on Cyanophenyl coupling efficiency.

VariableOptionSuitability for CyanophenylsNotes
Ligand

Poor Displaced by nitrile; requires high loading.
XPhos / SPhos Excellent Bulky; prevents nitrile coordination; accelerates OA.

Good High reactivity; good for chlorides.
Base

(aq)
Moderate High risk of hydrolysis at reflux.

(aq)
Good Generally milder than carbonates; standard choice.
CsF (anhydrous)Best Prevents hydrolysis; requires boronic esters.
Boron Boronic AcidModerate Risk of protodeboronation if ortho-subst.
MIDA Boronate Best Slow release prevents decomposition.[6]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. (n.d.). [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (Discussion on Anhydrous Conditions).[Link]

Sources

Removing palladium impurities from 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The Challenge: You are synthesizing 4-(3-Cyanophenyl)-2-methoxybenzoic acid , likely via a Suzuki-Miyaura coupling.[1] The molecule presents a "pincer" challenge for purification:

  • The Nitrile (-CN): A soft ligand that coordinates to Pd(II), stabilizing soluble impurities.

  • The Carboxylic Acid (-COOH): Makes the molecule acidic, which neutralizes standard amine-based scavengers (rendering them ineffective) and complicates basic washes.

  • The Methoxy (-OMe): Increases electron density, potentially aiding coordination.

Regulatory Context (ICH Q3D): For oral administration, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[2] If the daily dose is 10g, your limit is 10 ppm .[2] For parenteral routes, the limit drops to 1 ppm .

Diagnostic Decision Tree

Before selecting a method, determine the state of your residual Palladium.

Pd_Diagnosis Start Diagnostic Triage: What does the reaction mixture look like? Visual Visual Inspection Start->Visual Black Black Precipitate / 'Mirror' on Flask Visual->Black Dark Dark Homogeneous Solution (No solids) Visual->Dark Light Light/Clear Solution (High Pd Analysis) Visual->Light Colloidal Type: Colloidal Pd(0) (Nanoparticles) Black->Colloidal Complexed Type: Soluble Pd(II) (Ligand Bound) Dark->Complexed Light->Complexed Action1 Action: Filtration (Celite/Charcoal) Colloidal->Action1 Action2 Action: Chemical Scavenging (Thiol-Silica / L-Cysteine) Complexed->Action2

Figure 1: Diagnostic logic for selecting the initial purification vector. Colloidal Pd requires physical separation; soluble Pd requires chemical affinity.

Protocol A: The "Wet" Method (L-Cysteine Wash)

Best for: Large scale, initial bulk removal, and preserving the carboxylic acid.

Why this works: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group. Unlike standard EDTA washes (which struggle with Pd), L-Cysteine effectively strips Pd from the nitrile/biaryl complex.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 4-(3-Cyanophenyl)-2-methoxybenzoic acid in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

    • Note: Avoid DCM if possible; Pd-Cysteine complexes can be partially soluble in chlorinated solvents.

  • Preparation of Wash Solution: Prepare a 5-10% w/v aqueous solution of L-Cysteine .

    • Stoichiometry: Aim for >10 equivalents of L-Cysteine relative to the estimated Pd content.

  • The Wash (Critical Step):

    • Add the aqueous L-Cysteine to the organic layer.

    • Heat to 40-50°C and stir vigorously for 1-2 hours .

    • Mechanism:[3] Heat is required to overcome the activation energy of ligand exchange (displacing the nitrile/phosphine ligands).

  • Separation:

    • Cool to room temperature.[1][4]

    • Filter through a pad of Celite (Pd-Cysteine complexes often precipitate as a yellow/orange solid at the interface).

    • Separate the layers.[3] The Pd moves to the aqueous phase or the solid interface.

  • Rinse: Wash the organic layer with water (2x) to remove residual cysteine.

Protocol B: The "Solid" Method (Thiol-Silica Scavenging)

Best for: Polishing to <10 ppm, avoiding aqueous workups, or when the product is water-sensitive.

Scavenger Selection Guide:

Scavenger Type Functional Group Compatibility with your Molecule Recommendation
SiliaMetS® Thiol -SH (Thiol) Excellent. High affinity for Pd(II).[5] Stable in acidic media (COOH). PRIMARY CHOICE
SiliaMetS® Thiourea -NH-CS-NH- Good. Effective for Pd(II). Good alternative if Thiol fails. SECONDARY CHOICE
SiliaMetS® Diamine -NH-CH2-NH2 Poor. The COOH on your product will protonate the amine, deactivating the scavenger. AVOID

| Activated Carbon | Carbon | Variable. Non-selective. May adsorb your aromatic product, causing yield loss. | Use with Caution |

Experimental Workflow:

  • Loading: Dissolve crude product in THF or MeOH (10-20 volumes).

  • Addition: Add SiliaMetS® Thiol (or equivalent).[6][7]

    • Ratio: Start with 4-8 equivalents relative to residual Pd (or 5-10% w/w relative to product if Pd content is unknown).

  • Incubation:

    • Temperature: 50°C - 60°C. (Room temperature is often too slow for nitrile-bound Pd).

    • Time: 4 to 16 hours.[5]

  • Filtration: Filter through a 0.45 µm membrane or fine sintered glass.

    • Warning: Do not use paper filters alone; silica fines can pass through and carry Pd back into your product.

Protocol C: The "Crystal" Method (pH Swing)

Best for: Final purity polishing and removing trace non-metallic impurities simultaneously.

Since your molecule is a carboxylic acid, use its pKa to your advantage.

  • Dissolve the crude solid in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The product forms the sodium salt and dissolves; non-acidic Pd-ligand complexes may remain insoluble or extractable.

  • Wash the aqueous layer with an organic solvent (e.g., MTBE or Toluene). This removes non-acidic organic impurities and some Pd-phosphine complexes.

  • Precipitate: Acidify the aqueous layer slowly with 1M HCl to pH 2-3.

  • Collect: The product precipitates. Filter and wash with water.[3][8]

    • Note: Ensure the Pd does not co-precipitate. If it does, combine this method with Protocol A (add L-Cysteine to the basic solution before acidification).

Troubleshooting & FAQs

Q1: I used a silica scavenger, but the Pd level barely dropped. Why?

A: You likely have a kinetic issue.

  • Diagnosis: The nitrile group on your molecule is competing with the scavenger for the Pd.

  • Fix: Increase the temperature to 60°C . Ligand exchange is an equilibrium process; heat shifts the equilibrium toward the stronger binder (the Thiol-Silica).

Q2: The scavenger is clogging my filter.

A: This is caused by silica "fines" (broken particles).

  • Fix: Use a dual-layer filtration system. Place a layer of Celite 545 on top of a fine sintered glass frit. The Celite traps the fines while allowing the solvent to pass.[9]

Q3: Can I use Activated Carbon? It's cheaper.

A: You can, but be careful.

  • Risk: Your molecule is a planar biaryl system. It will π-stack efficiently with the graphene sheets of activated carbon, leading to significant yield loss (10-20%).

  • Mitigation: If you must use carbon, use a specific grade like Darco KB-G (high mesoporosity) and limit contact time to <1 hour.

Q4: The product is colored (grey/brown) even after scavenging.

A: Color does not always equal Pd content, but it often indicates colloidal Pd.

  • Fix: Dissolve the product and perform a hot filtration through Celite before any crystallization. Colloidal Pd is not removed by chemical scavengers (Thiol/Cysteine) effectively; it must be physically filtered.

Optimization Logic (Workflow)

Pd_Optimization Input Crude Product (>1000 ppm Pd) Step1 Step 1: L-Cysteine Wash (Target: <100 ppm) Input->Step1 Check1 Pd Analysis (ICP-MS) Step1->Check1 Step2 Step 2: Thiol-Silica (60°C, 4h) Check1->Step2 Fail (>100 ppm) Final Final API (<10 ppm) Check1->Final Pass Check2 Pd Analysis (ICP-MS) Step2->Check2 Step3 Step 3: pH Swing/Cryst. Check2->Step3 Fail (>20 ppm) Check2->Final Pass Step3->Final

Figure 2: Sequential optimization workflow. Start with wet methods, move to solid scavengers, and finish with crystallization if necessary.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved March 6, 2026. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Link

Sources

Preventing hydrolysis of the cyano group in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Bulletin: Chemoselective Ester Hydrolysis

Subject: Preserving Nitrile (Cyano) Functionality During Benzoic Ester Saponification Ticket ID: CHEM-SUP-0042 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Chemoselectivity Challenge

In the synthesis of benzoic acid derivatives, a common critical step is the hydrolysis of an ester (typically methyl or ethyl) to the corresponding carboxylic acid while leaving a cyano (nitrile) group intact.

The Problem: Both esters and nitriles are susceptible to nucleophilic attack by hydroxide ions (


). While esters generally hydrolyze faster, the electron-withdrawing nature of the benzene ring in benzoic derivatives can activate the nitrile toward hydration, leading to the formation of a primary amide (partial hydrolysis) or a carboxylic acid (full hydrolysis).

The Solution: Success relies on exploiting the kinetic difference between ester and nitrile hydrolysis. By selecting specific reagents (e.g., trimethyltin hydroxide, KOTMS) or strictly controlling reaction conditions (temperature, solvent), you can achieve >98% chemoselectivity.

Strategic Decision Framework

Before selecting a protocol, use this decision tree to identify the best method for your specific substrate.

ReagentSelection Start Start: Hydrolysis of Benzoate Ester with Cyano Group Scale What is the scale/nature of the reaction? Start->Scale SmallScale Small Scale (<1g) or High Value Intermediate Scale->SmallScale LargeScale Large Scale / Process (Avoid Toxicity) Scale->LargeScale Hindered Is the ester sterically hindered? SmallScale->Hindered WaterSens Is the substrate water sensitive? LargeScale->WaterSens Me3SnOH Method B: Trimethyltin Hydroxide (Highly Selective, Toxic) Hindered->Me3SnOH Yes (e.g., ortho-subst.) LiOH Method A: LiOH / THF / H2O (Standard, Temp Controlled) Hindered->LiOH No WaterSens->LiOH No KOTMS Method C: KOTMS (Anhydrous, Room Temp) WaterSens->KOTMS Yes Enzyme Method D: Pig Liver Esterase (Mild, pH 7) WaterSens->Enzyme Chiral/Delicate

Caption: Decision matrix for selecting the optimal hydrolysis reagent based on steric hindrance, scale, and substrate sensitivity.

Validated Protocols

Method A: The Standard (Lithium Hydroxide)

Best for: Unhindered esters, standard laboratory scale.

Mechanism: LiOH is a weaker base than NaOH or KOH and, when used at lower temperatures, exhibits excellent kinetic selectivity for esters over nitriles.

Protocol:

  • Dissolve the nitrile-ester substrate (1.0 equiv) in a mixture of THF:Water (3:1) .

    • Note: Methanol can be used, but THF often provides better solubility for aromatics.

  • Cool the solution to 0°C (ice bath).

  • Add LiOH·H₂O (1.1 – 1.5 equiv) slowly.

  • Monitor by TLC/LCMS.

    • Critical: Do not heat above room temperature. If reaction is sluggish at 0°C, warm to 20°C but monitor closely.

  • Quench: Once complete (typically 1–4 h), acidify carefully with 1M HCl to pH 3–4 and extract immediately. Avoid strong acid reflux during workup.

Method B: The Specialist (Trimethyltin Hydroxide)

Best for: Sterically hindered esters or substrates where LiOH causes amide formation.

Mechanism: Trimethyltin hydroxide (


) acts as a mild Lewis acid-base hybrid. It coordinates to the ester carbonyl, facilitating hydrolysis under neutral-to-mildly basic conditions that are insufficient to activate the nitrile.

Protocol:

  • Dissolve the substrate (1.0 equiv) in 1,2-dichloroethane (DCE) .

  • Add trimethyltin hydroxide (2.0 – 5.0 equiv) .

  • Heat to 80°C (reflux) for 6–24 hours.

    • Why this works: Even at 80°C, this reagent is remarkably inert toward nitriles.

  • Workup (Crucial for Toxicity):

    • Concentrate the mixture.[1]

    • Dissolve residue in Ethyl Acetate.

    • Wash thoroughly with 5% HCl or KF solution to convert tin species into insoluble solids or removable salts.

    • Safety: Organotins are highly toxic. Use a fume hood and double-glove.

Method C: The Anhydrous Approach (Potassium Trimethylsilanolate - KOTMS)

Best for: Non-aqueous conditions, acid-sensitive groups.

Mechanism: The silanolate anion (


) is a bulky, nucleophilic base. In non-polar solvents, it attacks the unhindered ester carbonyl but is sterically discouraged from attacking the linear nitrile.

Protocol:

  • Dissolve substrate in dry THF or Diethyl Ether .

  • Add KOTMS (1.1 equiv) at Room Temperature .

  • Stir for 1–4 hours.

    • Warning: Do not heat.[2] Elevated temperatures with KOTMS can hydrate nitriles to amides.

  • The potassium salt of the acid often precipitates. Filter and wash with ether, then acidify carefully if the free acid is required.

Troubleshooting & FAQs

Q1: Why is my nitrile turning into an amide? A: This is "over-hydrolysis." It occurs because the conditions are too vigorous.

  • Cause: Temperature too high or base concentration too strong (e.g., using NaOH at reflux).

  • Fix: Switch to LiOH at 0°C . If that fails, use Trimethyltin Hydroxide , which is chemically incapable of hydrating nitriles under standard ester hydrolysis conditions.

Q2: I have an ortho-substituted benzoate. LiOH is too slow, but heating it destroys the nitrile. What now? A: Steric hindrance at the ortho position dramatically slows down nucleophilic attack at the ester carbonyl.

  • Solution: Use Method B (Trimethyltin Hydroxide) . The tin atom coordinates to the carbonyl oxygen, effectively "pulling" electrons away and activating it for attack, overcoming the steric barrier without needing the harsh pH that kills the nitrile.

Q3: Can I use enzymes? A: Yes. Pig Liver Esterase (PLE) is excellent for this.

  • Protocol: Suspend substrate in pH 7.0 phosphate buffer with a small amount of acetone or DMSO (cosolvent). Add PLE (10–100 units/mmol). Stir at 25°C.

  • Benefit: Enzymes operate at neutral pH, making nitrile hydrolysis chemically impossible.

  • Limitation: High cost and scale-up difficulty compared to chemical methods.

Comparative Data: Reagent Selectivity

ReagentConditionsEster HydrolysisNitrile StabilityToxicityRecommended For
LiOH THF/H₂O, 0–20°CGoodGood (Temp dependent)LowGeneral Purpose
NaOH/KOH MeOH/H₂O, RefluxExcellentPoor (Forms Amide)LowSimple Esters Only
Me₃SnOH DCE, 80°CExcellentExcellent High Hindered/Difficult Substrates
KOTMS THF, 20°CGoodGoodModerateAnhydrous/Acid-Sensitive
PLE (Enzyme) Buffer pH 7, 25°CModeratePerfect NegligibleChiral/Complex Molecules

References

  • Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [Link]

  • Laganis, E. D., & Chenard, B. L. (1984).[3] "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters. (Describes KOTMS usage). [Link]

  • Ohno, M., et al. (1981). "Pig Liver Esterase in Organic Synthesis." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Solubility of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

You are working with 4-(3-Cyanophenyl)-2-methoxybenzoic acid , a molecule characterized by a biphenyl core, a polar cyano group, and an ionizable carboxylic acid tail.

This specific structural motif presents a classic "solubility paradox":

  • High Lattice Energy: The planar biphenyl system and carboxylic acid dimerization create a stable crystal lattice that resists dissolution.

  • Hydrophobicity: Despite the polar groups, the aromatic core drives low aqueous solubility ("crash out" risk).

  • Acidity: With a pKa ~4.0–4.5, the molecule is neutral in acidic environments but ionized in neutral buffers, affecting how it interacts with DMSO and water.

This guide provides a self-validating protocol to establish stable stock solutions and prevent precipitation during biological assays.

Module 1: Dissolution Protocol (Creating the Stock)

Objective: Achieve a clear, stable stock solution (typically 10–50 mM) in Dimethyl Sulfoxide (DMSO).

The Science of Dissolution

DMSO is a polar aprotic solvent.[1] It works by disrupting the hydrogen-bonded dimers formed by the carboxylic acid groups of your molecule. However, simply adding solvent is often insufficient due to the high lattice energy of the biphenyl core.

Step-by-Step Workflow
  • Preparation:

    • Use Anhydrous DMSO (≥99.9%, water content <0.1%).[2]

    • Why: DMSO is highly hygroscopic.[3] Absorbed atmospheric water acts as an "anti-solvent," drastically reducing the solubility of lipophilic benzoates.

  • The "Wetting" Phase:

    • Weigh the compound into a glass vial (avoid polystyrene, which DMSO can attack).

    • Add 50% of the calculated DMSO volume.

    • Technique: Vortex vigorously for 30 seconds. This increases the surface area of the solid exposed to the solvent.

  • Lattice Disruption (Critical Step):

    • Sonication: Sonicate in a water bath at 35–40°C for 10–15 minutes.

    • Mechanism: Acoustic cavitation breaks intermolecular forces, while mild heat provides the kinetic energy to overcome the crystal lattice enthalpy.

    • Visual Check: Hold the vial up to a light source. The solution must be absolutely clear. Any "haze" indicates micro-crystals that will act as nucleation sites for precipitation later.

  • Final Adjustment:

    • Add the remaining DMSO to reach target volume. Invert to mix.

Visualizing the Dissolution Logic

DissolutionWorkflow Solid Solid Compound (High Lattice Energy) Wetting Add Anhydrous DMSO (Vortex 30s) Solid->Wetting Energy Sonication + Heat (40°C, 15 min) Wetting->Energy Disrupt Dimers Check Visual Inspection (Clear?) Energy->Check Stock Stable Stock Solution Check->Stock Yes Fail Repeat Sonication Check->Fail Haze Visible Fail->Energy Add Kinetic Energy

Figure 1: Iterative dissolution workflow to overcome lattice energy barriers.

Module 2: Storage & Stability (Preventing Degradation)

The Enemy: Water and Freeze/Thaw Cycles.[3]

  • Issue: DMSO freezes at ~18.5°C. Storing stocks in the fridge (4°C) or freezer (-20°C) causes the solvent to crystallize.

  • The "Cryo-Precipitation" Effect: As DMSO freezes, it excludes the solute. Your compound is forced into highly concentrated pockets and may crash out as a solid. Upon thawing, it may not redissolve spontaneously.

Protocol:

  • Aliquot Immediately: Never store a "master bottle." Split stock into single-use aliquots (e.g., 50 µL) in brown glass or polypropylene tubes.

  • Storage: Store at -20°C.

  • Thawing:

    • Thaw at 37°C (not room temperature) to rapidly redissolve any cryo-precipitates.

    • Vortex immediately upon thawing.

Module 3: Application & Dilution (The "Crash Out")

Scenario: You dilute your 10 mM DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4) for a cell assay, and the solution turns cloudy.

Mechanism: This is "Solvent Shock."[4] The hydrophobic effect drives the biphenyl cores to aggregate when the DMSO concentration drops below a critical threshold (usually <1%).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Immediate Cloudiness Rapid polarity shift (Solvent Shock).Use Intermediate Dilution: Dilute stock 1:10 in pure DMSO or PEG-400 before adding to buffer.
Precipitation over time (2h+) Supersaturation / Nucleation.Limit Concentration: Ensure final concentration is below thermodynamic solubility limit (likely <100 µM in aqueous).
Crystals at bottom Incomplete initial dissolution.Filter: Use a 0.2 µm PTFE syringe filter (do NOT use nylon/cellulose with DMSO).
Yellowing of Solution Oxidation of the amine/cyano group.Degas: Use degassed buffers or add antioxidants (e.g., ascorbic acid) if assay permits.
Optimized Dilution Strategy (Serial Dilution)

Directly dumping 1 µL of stock into 1 mL of buffer often fails. Use this "Step-Down" method:

DilutionStrategy cluster_tips Critical Tips Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Conc, 10% DMSO) Stock->Inter Dilute 1:10 into Buffer/DMSO mix Final Final Assay Buffer (1x Conc, 1% DMSO) Inter->Final Dilute 1:10 into Warm Buffer Tip1 Warm buffer to 37°C before addition Tip2 Vortex while adding (Dynamic Mixing)

Figure 2: Step-down dilution strategy to minimize local supersaturation events.

Frequently Asked Questions (FAQs)

Q: Can I use a plastic trough for the DMSO stock? A: Avoid polystyrene (PS). DMSO can leach plasticizers from PS, contaminating your assay. Use Polypropylene (PP), High-Density Polyethylene (HDPE), or ideally, glass.

Q: My stock solution absorbed water and is now cloudy. Can I save it? A: Likely not. Once water is absorbed (DMSO is hygroscopic), the thermodynamic solubility limit decreases permanently. You can try adding molecular sieves (3Å or 4Å) to dry the solvent, but for sensitive analytical work, prepare a fresh stock using a new bottle of anhydrous DMSO [1].

Q: What is the maximum solubility of this compound in DMSO? A: While specific experimental data for this exact CAS is variable, structurally similar biphenyl-benzoic acid derivatives typically achieve 20–50 mg/mL in pure DMSO. Do not attempt >100 mg/mL without verifying stability [2].

Q: Why does the pH of my buffer change when I add the compound? A: The compound is a benzoic acid derivative. At high concentrations, it can act as a weak acid. Ensure your assay buffer (PBS, HEPES) has sufficient buffering capacity (typically >25 mM) to maintain pH 7.4 upon addition.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2023). Handling and Storage of DMSO Stock Solutions.[1][3][5][6] Retrieved from

  • BenchChem. (2025).[3][5] Troubleshooting Precipitation in Aqueous Buffers.[4][7] Retrieved from

Sources

Technical Support Center: Troubleshooting 4-(3-Cyanophenyl)-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex biphenyl intermediates. The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid via Suzuki-Miyaura cross-coupling presents a unique set of chemoselectivity challenges. The presence of a base-sensitive cyano group, a sterically demanding ortho-methoxy substituted aryl halide, and an electron-deficient boronic acid creates a perfect storm for byproduct formation if reaction parameters are not tightly controlled [1].

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind reaction failures and provide a self-validating experimental framework to ensure reproducible, high-yield synthesis.

Reaction Pathway & Mechanistic Pitfalls

To effectively troubleshoot, we must first map the competing mechanistic pathways. The target is synthesized by coupling 4-bromo-2-methoxybenzoic acid with 3-cyanophenylboronic acid. However, the catalytic cycle is frequently hijacked by side reactions.

ReactionPathway SM1 4-Bromo-2-methoxybenzoic acid (Aryl Halide) Cat Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K3PO4) SM1->Cat SM2 3-Cyanophenylboronic acid (Boronic Acid) SM2->Cat Target 4-(3-Cyanophenyl)-2-methoxybenzoic acid (Target Product) Cat->Target Cross-Coupling BP1 3,3'-Dicyanobiphenyl (Homocoupling) Cat->BP1 O2 / Pd(II) BP2 Benzonitrile (Protodeboronation) Cat->BP2 H2O / Base BP3 4-(3-Carbamoylphenyl)-2- methoxybenzoic acid (Nitrile Hydrolysis) Cat->BP3 High Temp / Base

Reaction pathway detailing target synthesis and major byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct with a mass of +18 Da relative to the target product. What is happening? The Causality: You are observing nitrile hydrolysis. The target mass is 254.1 m/z [M+H]⁺. A peak at 272.1 m/z indicates the cyano group (-CN) has been hydrated to a primary amide (-CONH₂). Suzuki couplings traditionally utilize aqueous bases (like Na₂CO₃) at elevated temperatures (90–100 °C). Under these conditions, the electrophilic carbon of the nitrile is highly susceptible to nucleophilic attack by hydroxide ions. The Fix: Switch to a milder, less nucleophilic base such as K₃PO₄, or transition to a non-aqueous solvent system utilizing a fluoride base (e.g., CsF in anhydrous 1,4-dioxane) [2].

Q2: The reaction stalls at 50% conversion. I detect unreacted 4-bromo-2-methoxybenzoic acid and a large amount of benzonitrile. What went wrong? The Causality: Your boronic acid is undergoing base-catalyzed protodeboronation. Electron-deficient boronic acids (such as those bearing a cyano group) are inherently unstable in basic aqueous media. The base coordinates to the empty p-orbital of the boron atom, forming a boronate complex that subsequently fragments, liberating a transient aryl anion that is rapidly protonated by water to form benzonitrile [3]. Because your coupling partner is being destroyed, the reaction starves and stalls. The Fix: Increase the stoichiometry of the boronic acid to 1.5–2.0 equivalents to outcompete the degradation rate. Alternatively, switch to 3-cyanophenylboronic acid pinacol ester, which exhibits significantly higher stability against protodeboronation [2].

Q3: I am isolating a non-polar impurity at m/z 205 [M+H]⁺. How do I prevent this? The Causality: This is 3,3'-dicyanobiphenyl, the homocoupling product of your boronic acid. This occurs via an oxidative pathway where trace molecular oxygen (O₂) reoxidizes Pd(0) to a peroxo-Pd(II) complex, which then transmetallates two equivalents of boronic acid and reductively eliminates the dimer [2]. The Fix: Your degassing protocol is insufficient. Switch from simple nitrogen bubbling to rigorous freeze-pump-thaw cycles, and implement a slow-addition protocol for the boronic acid via syringe pump to keep its steady-state concentration low.

Quantitative Byproduct Analysis

Use the following reference table to rapidly diagnose failure modes during your LC-MS analysis of the crude reaction mixture.

Byproduct IdentityStructural AlterationTypical LC-MS m/z[M+H]⁺Primary Mechanistic CauseTargeted Mitigation Strategy
Target Product N/A254.1 Successful cross-couplingN/A
Primary Amide Nitrile (-CN) → Amide (-CONH₂)272.1 (+18 Da)Base-catalyzed hydration at high tempUse milder base (K₃PO₄); lower temp
3,3'-Dicyanobiphenyl Boronic acid homocoupling205.1 Oxidative Pd(II) cycle driven by O₂Rigorous degassing; slow addition
Benzonitrile Loss of -B(OH)₂104.1 Base-catalyzed protodeboronationUse pinacol ester; increase equivalents
Des-bromo SM Loss of -Br from aryl halide153.1 Premature reductive eliminationOptimize ligand to bidentate (e.g., dppf)
LC-MS Guided Troubleshooting Workflow

TroubleshootingTree Start LC-MS Analysis of Crude Mixture Mass1 m/z =[M+H]+ + 18 Detect Primary Amide Start->Mass1 Mass2 m/z = 205[M+H]+ Detect Dicyanobiphenyl Start->Mass2 Mass3 m/z = 104[M+H]+ Detect Benzonitrile Start->Mass3 Fix1 Switch to Milder Base (e.g., K3PO4) or Anhydrous Mass1->Fix1 Fix2 Rigorous Degassing & Slow Boronic Addition Mass2->Fix2 Fix3 Increase Boronic Eq. or Use Pinacol Ester Mass3->Fix3

LC-MS guided troubleshooting workflow for identifying and resolving byproducts.

Optimized, Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check is successful.

Phase 1: Rigorous Preparation & Degassing

  • Charge a Schlenk flask with 4-bromo-2-methoxybenzoic acid (1.0 eq, 1.0 mmol) and 3-cyanophenylboronic acid (1.5 eq, 1.5 mmol).

    • Causality: The 0.5 eq excess of boronic acid acts as a sacrificial buffer against unavoidable baseline protodeboronation [3].

  • Add 1,4-Dioxane (8 mL) and 2.0 M aqueous K₃PO₄ (2 mL).

    • Causality: K₃PO₄ provides sufficient basicity to form the active boronate species for transmetallation without triggering the nucleophilic hydration of the cyano group [2].

  • Self-Validation Check 1 (Degassing): Perform three consecutive freeze-pump-thaw cycles. Validation: Upon the final thaw under static vacuum, observe the liquid. If no micro-bubbles evolve from the solution, dissolved O₂ has been successfully removed. Backfill with N₂.

Phase 2: Catalysis & Monitoring 4. Under positive N₂ flow, add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which accelerates the desired reductive elimination and suppresses off-cycle dehalogenation [1].

  • Seal the flask and heat to 80 °C for 2 hours.

  • Self-Validation Check 2 (Conversion): Withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL Acetonitrile, and run a rapid LC-MS. Validation: The reaction is validated to proceed to workup only if the m/z 231/233 doublet (starting aryl halide) integrates to <5% relative to the m/z 254 target peak. If >5%, continue heating for 1 hour.

Phase 3: Workup & Isolation 7. Cool the mixture to room temperature and filter through a short pad of Celite to remove precipitated Pd black. 8. Concentrate the filtrate under reduced pressure to remove the majority of the dioxane. Dilute the residue with 10 mL of HPLC-grade water and wash with Ethyl Acetate (2 x 10 mL).

  • Causality: At basic pH, the target product exists as a highly polar carboxylate salt and remains in the aqueous layer. The EtOAc wash selectively removes the non-polar 3,3'-dicyanobiphenyl byproduct and cleaved dppf ligand.

  • Carefully acidify the aqueous layer by dropwise addition of 1M HCl.

  • Self-Validation Check 3 (Protonation): Spot the aqueous layer onto pH indicator paper. Validation: A color change indicating pH 2–3 confirms the carboxylate has been fully protonated to the free carboxylic acid, triggering its precipitation as an off-white solid.

  • Filter the precipitate, wash with ice-cold water (5 mL), and dry under high vacuum overnight.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Semantic Scholar.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Royal Society of Chemistry.[Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. ACS Publications.[Link]

Technical Support Center: Resolving Purification Issues with 2-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methoxybenzoic acid (also known as o-anisic acid) and its derivatives. This resource is designed for researchers, analytical scientists, and drug development professionals who require high-purity aromatic building blocks. Below, you will find diagnostic workflows, physicochemical data, and self-validating protocols to troubleshoot common isolation and purification bottlenecks.

Diagnostic Purification Workflow

When isolating 2-methoxybenzoic acid derivatives from crude reaction mixtures, the choice of purification depends heavily on the specific impurity profile. The following decision tree outlines the logical progression for separating your target compound from neutral precursors and demethylated byproducts.

PurificationWorkflow N1 Crude 2-Methoxybenzoic Acid Derivative N2 Assess Impurity Profile N1->N2 N3 Neutral Precursors (e.g., 2-Methoxytoluene)? N2->N3 N4 Acid-Base Extraction (pH > 8, then pH < 3) N3->N4 Yes N5 Demethylated Phenolics (e.g., Salicylic Acid)? N3->N5 No N4->N5 N6 Fractional Recrystallization (EtOH / H2O) N5->N6 Yes (Scale > 1g) N7 Flash Chromatography (Silica, Hexane/EtOAc) N5->N7 Yes (Scale < 1g) N8 Pure 2-Methoxybenzoic Acid Derivative N5->N8 No N6->N8 N7->N8

Decision tree for isolating 2-methoxybenzoic acid derivatives from common synthetic impurities.

Physicochemical Data for Rational Purification Design

Successful purification requires exploiting the physicochemical differences between your target molecule and its impurities. The table below summarizes the key data points that dictate solubility and ionization behavior.

CompoundMolecular Weight ( g/mol )pKaMelting Point (°C)Solubility Profile
2-Methoxybenzoic Acid 152.154.0898–106Soluble in EtOH, CHCl₃; moderate in H₂O (4-5 g/L at 25°C)
Salicylic Acid (Impurity)138.122.97158–161Soluble in EtOH, ether; poorly soluble in cold H₂O
2-Methoxytoluene (Precursor)122.17N/A-35Soluble in organic solvents; insoluble in H₂O

Data sourced from 1[1], 2[2], and 3[3].

Troubleshooting Guides

Q: My isolated 2-methoxybenzoic acid shows a broad melting point and a distinct phenolic -OH stretch in IR spectroscopy. What is the impurity, and how do I remove it? A: The impurity is likely salicylic acid (2-hydroxybenzoic acid) or a corresponding demethylated derivative.

  • Causality: The methoxy group positioned ortho to the carboxylic acid is highly susceptible to cleavage (demethylation) under harsh acidic conditions (e.g., refluxing HBr) or high-temperature catalytic oxidation 4[4].

  • Solution: Because salicylic acid has a significantly lower pKa (~2.97) compared to 2-methoxybenzoic acid (pKa ~4.08) due to the stabilization of its conjugate base via intramolecular hydrogen bonding, you can separate them using a controlled pH gradient 5[5]. Adjust the aqueous phase to exactly pH 3.5; the 2-methoxybenzoic acid will largely precipitate, while the more acidic salicylic acid remains partially ionized and dissolved in the aqueous phase. Alternatively, fractional crystallization is highly effective4[4].

Q: I am experiencing a low yield of 2-methoxybenzoic acid after acidifying my aqueous extract. Where is my product? A: Your product is likely still dissolved in the aqueous layer.

  • Causality: 2-Methoxybenzoic acid exhibits moderate solubility in water (approximately 4–5 g/L at 25 °C) 1[1]. If the volume of the aqueous base used during the initial extraction is too large, a significant fraction of the protonated acid will remain dissolved even after the pH is lowered below 3.

  • Solution: Minimize the volume of the aqueous base during extraction. After acidification, chill the aqueous mixture to 0–5 °C to suppress solubility. If the yield remains low, back-extract the acidified aqueous layer with a polar organic solvent like ethyl acetate to recover the dissolved product.

Q: My product synthesized via the oxidation of 2-methoxytoluene has an off-white to brown discoloration. How do I remove this? A: The discoloration is typically caused by trace transition metal catalysts or oxidized polymeric byproducts.

  • Causality: Industrial and bench-scale syntheses often utilize metal catalysts (e.g., cobalt or manganese) to selectively oxidize the methyl group to a carboxyl group 6[6]. Residual metal ions can strongly coordinate with the carboxylic acid moiety.

  • Solution: Treat the alkaline aqueous solution of the crude product with activated carbon prior to acidification. The highly porous structure of activated carbon effectively adsorbs these heavy metal complexes and colored organic impurities 7[7].

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol separates 2-methoxybenzoic acid derivatives from neutral organic impurities (e.g., unreacted starting materials).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basic Extraction: Add 1.0 M aqueous sodium bicarbonate (NaHCO₃) in small portions.

    • Causality: NaHCO₃ is a weak base that selectively deprotonates the carboxylic acid without hydrolyzing sensitive ester or amide functional groups that might be present on complex derivatives.

    • Self-Validation Step: Vigorous effervescence (CO₂ gas) confirms the neutralization of the carboxylic acid. Continue adding the base until effervescence ceases entirely and the aqueous phase tests at pH ~8.

  • Phase Separation: Separate the layers using a separatory funnel. The aqueous layer contains the water-soluble sodium 2-methoxybenzoate salt; the organic layer retains the neutral impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 6.0 M hydrochloric acid (HCl) dropwise while stirring vigorously in an ice bath.

    • Causality: Adding HCl lowers the pH below the pKa of the acid (4.08), forcing it back into its neutral, water-insoluble state.

    • Self-Validation Step: A white precipitate should immediately form. Verify the pH is ≤ 2 using indicator paper to ensure 100% protonation.

  • Isolation: Filter the precipitate under vacuum, wash with a minimal amount of ice-cold water (to remove residual inorganic salts), and dry under a vacuum to a constant weight.

Protocol B: Fractional Recrystallization for Isomer Separation

This protocol is ideal for separating 2-methoxybenzoic acid from demethylated impurities (like salicylic acid) based on differential solubility.

  • Solvent Selection: Prepare a mixed solvent system of ethanol and water.

    • Causality: 2-Methoxybenzoic acid is freely soluble in hot ethanol but its solubility crashes upon the addition of water and subsequent cooling.

  • Dissolution: Suspend the crude solid in a minimal volume of water and heat to 90 °C. Add hot ethanol dropwise until the solid completely dissolves into a clear solution.

  • Controlled Cooling: Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed.

    • Causality: Rapid cooling traps impurities in the crystal lattice (occlusion). Slow, undisturbed cooling allows the thermodynamically favored, pure 2-methoxybenzoic acid crystals to form, excluding structurally dissimilar impurities.

    • Self-Validation Step: The formation of distinct, needle-like crystals (rather than an amorphous powder) indicates a successful, high-purity crystallization.

  • Harvesting: Chill the flask in an ice bath for 30 minutes to maximize the yield, then isolate the crystals via vacuum filtration.

Frequently Asked Questions (FAQs)

Q: What is the optimal HPLC mobile phase for analyzing the purity of 2-methoxybenzoic acid? A: A reversed-phase C18 column using a gradient of aqueous methanol or acetonitrile is standard. Crucially, you must add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. Because the pKa of 2-methoxybenzoic acid is ~4.08, the acidic modifier suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times 5[5].

Q: Why is my highly substituted 2-methoxybenzoic acid derivative degrading during storage? A: While the parent 2-methoxybenzoic acid is generally highly stable and non-hygroscopic 8[8], certain activated derivatives (such as acid chlorides or N-hydroxysuccinimide esters) are highly sensitive to moisture and prone to hydrolysis. Always store these specific derivatives in a tightly sealed container backfilled with inert gas (argon or nitrogen) in a desiccator at 4 °C.

References

  • "o-Anisic acid", Grokipedia,
  • "2-Methoxybenzoic acid", ChemBK,
  • "An In-depth Technical Guide to 4-Methoxybenzoic Acid", Benchchem,
  • "Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production", Benchchem,
  • "Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends", LISKON,
  • "2-Methoxybenzoic acid | C8H8O3 | CID 11370", PubChem,
  • "5-(1-Adamantyl)-2-methoxybenzoic acid", Chemical Manufacturers,
  • "Thienylpyridines as a New Fluorescent Reagent. II. Determination of Carboxylic Acid with 5-(4-Pyridyl)-2-thiophenemethanol Using HPLC", OUP,

Sources

Stability of 4-(3-Cyanophenyl)-2-methoxybenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Part 1: Emergency Triage & Diagnostic Hub

Is your experiment at risk? Use this decision matrix to immediately assess the stability of 4-(3-Cyanophenyl)-2-methoxybenzoic acid (hereafter CMPD-A ) in your current acidic workflow.

ConditionRisk LevelPredicted OutcomeAction Required
HPLC Mobile Phase (0.1% TFA/Formic Acid, RT, <24h)🟢 Low Stable.[1] <0.1% degradation expected.Proceed with analysis. Ensure autosampler is cooled (4°C).
Mild Acidic Workup (1M HCl wash, 0-5°C, <1h)🟡 Moderate Generally stable.[1] Risk of precipitation due to low solubility.Monitor for precipitation. Do not heat.
Strong Acid/Heat (>1M HCl/H₂SO₄, >40°C, >4h)🔴 Critical High Risk. Nitrile hydrolysis to amide/acid.STOP. Neutralize immediately or switch to base hydrolysis if applicable.
Lewis Acids (BBr₃, AlCl₃, TMSI)🔴 Critical High Risk. O-Demethylation to phenol.[1]STOP. This will cleave the 2-methoxy group.[1]

Part 2: Technical Deep Dive – Degradation Mechanisms

The stability of CMPD-A under acidic conditions is governed by two competing degradation pathways: Nitrile Hydrolysis (Primary Threat) and Ether Cleavage (Secondary Threat).

Nitrile Hydrolysis (The "Mass +18" and "Mass +19" Problem)

The 3-cyanophenyl moiety is the most vulnerable functional group in aqueous acid.

  • Mechanism: Under acidic conditions (

    
    ), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[2][3][4]
    
  • Step 1 (Amide Formation): The nitrile (

    
    ) converts to a primary amide (
    
    
    
    ). LCMS Signature: Mass shift of +18 Da .
  • Step 2 (Carboxylic Acid Formation): With prolonged exposure or heat, the amide further hydrolyzes to a dicarboxylic acid. LCMS Signature: Mass shift of +1 Da (relative to amide) or +19 Da (relative to parent).

  • Kinetics: Electron-withdrawing groups (like the phenyl ring itself) generally decrease the basicity of the nitrile nitrogen, potentially slowing the initial protonation step compared to alkyl nitriles [1]. However, once protonated, hydrolysis proceeds irreversibly.

O-Demethylation (The "Mass -14" Problem)

The 2-methoxy group is generally stable to aqueous mineral acids (HCl, H₂SO₄) at moderate temperatures.[1]

  • Risk Factor: Demethylation to the phenol (2-hydroxy derivative) typically requires Lewis acids (e.g.,

    
    ) or extremely strong mineral acids (e.g., concentrated HI or HBr) at high temperatures [2].
    
  • LCMS Signature: Mass shift of -14 Da .

Visualizing the Degradation Pathways

DegradationPathways Parent Parent Compound (MW: X) 4-(3-Cyanophenyl)-2-methoxybenzoic acid Amide Impurity A (Amide) (MW: X + 18) Partial Hydrolysis Parent->Amide Aqueous Acid (H+) Heat, Time Phenol Impurity C (Phenol) (MW: X - 14) O-Demethylation Parent->Phenol Lewis Acids (BBr3) or Conc. HI/HBr DiAcid Impurity B (Di-Acid) (MW: X + 19) Complete Hydrolysis Amide->DiAcid Strong Acid Prolonged Heat

Figure 1: Acid-mediated degradation pathways for 4-(3-Cyanophenyl)-2-methoxybenzoic acid.[1] The primary pathway is the hydrolysis of the nitrile group.[2][4]

Part 3: Troubleshooting Guide

Scenario 1: "I see a new peak in my HPLC chromatogram."

ObservationProbable CauseVerification Step
Peak RRT ~ 0.6-0.8 (Elutes earlier)Amide Impurity (Nitrile hydrolysis)Check MS for [M+18+H]⁺ . Amides are more polar than nitriles.
Peak RRT ~ 0.4-0.5 (Elutes much earlier)Di-Acid Impurity (Full hydrolysis)Check MS for [M+19+H]⁺ . The second COOH group significantly increases polarity.
Peak RRT ~ 0.9 (Close to parent)Phenol Impurity (Demethylation)Check MS for [M-14+H]⁺ . Phenols can be slightly more polar than anisoles.

Scenario 2: "The compound is precipitating during acidic workup." [5]

  • Root Cause: The carboxylic acid moiety is protonated at

    
    , rendering the molecule neutral and poorly soluble in water.
    
  • Solution: Do not heat to dissolve (risk of hydrolysis). Instead, extract into an organic solvent (EtOAc or DCM) immediately, or back-extract into a mild basic buffer (

    
    , pH 8) where it will exist as the soluble carboxylate salt.
    

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Stress)

Use this to determine the specific stability limits for your batch.

  • Preparation: Dissolve CMPD-A in Acetonitrile to a concentration of 1 mg/mL.

  • Stress Condition: Add equal volume of 1.0 N HCl .

  • Incubation:

    • Sample A: Room Temperature (

      
      ) for 24 hours.
      
    • Sample B: Heated (

      
      ) for 4 hours.
      
  • Quenching: Neutralize with 1.0 N NaOH immediately before analysis.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Criteria:

    • If Sample A shows >2% degradation, avoid all acidic aqueous storage.

    • If Sample B shows >5% degradation, avoid elevated temperatures during acidic workups.

Protocol B: Safe HPLC Sample Preparation

To prevent on-column degradation.

  • Diluent: Acetonitrile:Water (50:50).

  • Modifier: Use 0.1% Formic Acid rather than TFA if samples will sit for >24h (Formic is weaker).

  • Temperature: Maintain autosampler at 4°C .

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) for NMR studies? A: Yes, but proceed with caution. CMPD-A is stable in


 or 

.[1] If using

, ensure the experiment is short (<1 hour) and performed at room temperature. Prolonged exposure to neat TFA can induce hydrolysis.

Q: I need to remove the methyl group. What conditions should I use? A: Since the nitrile is sensitive to acid, standard HBr/AcOH demethylation will likely destroy the nitrile. Use Boron Tribromide (


)  in Dichloromethane at 

to

. The low temperature preserves the nitrile while cleaving the ether [3].

Q: Is the biaryl bond stable? A: Yes. The bond between the benzoic acid ring and the 3-cyanophenyl ring is a robust C-C bond formed via cross-coupling (e.g., Suzuki). It is inert to standard acidic, basic, and thermal conditions.

References

  • Organic Chemistry Tutor. Mechanism of the Acidic Hydrolysis of Nitriles. Available at: [Link] (Accessed March 6, 2026).

  • Royal Society of Chemistry. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.[1] RSC Advances, 2023. Available at: [Link]

  • Master Organic Chemistry. Demethylation of Aryl Methyl Ethers. Available at: [Link] (Accessed March 6, 2026).

Sources

Technical Support Center: Minimizing Demethylation in Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing a common but frustrating bottleneck: the unintended cleavage of the aryl methyl ether bond (O-demethylation) during the synthesis of methoxybenzoic acid derivatives.

By understanding the mechanistic causality behind this side reaction, you can strategically optimize your oxidation workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why does demethylation (ether cleavage) occur during the oxidation of methoxytoluenes or methoxybenzaldehydes? A: O-demethylation is essentially a hydrolysis or radical-mediated cleavage reaction of the ortho/para-aryl-methyl ether bond[1]. When using harsh acidic oxidants (such as KMnO₄ in H₂SO₄), the ether oxygen becomes protonated, forming a highly reactive oxonium ion. This creates an excellent leaving group that is susceptible to nucleophilic attack by water, resulting in the formation of a phenolic hydroxyl group[1]. Alternatively, when oxidizing methoxytoluenes via transition-metal catalysis (e.g., Co/Mn systems) at elevated temperatures (>150 °C), excess thermal energy drives radical-mediated auto-oxidation and cleavage of the methoxy group, yielding hydroxybenzoic acid byproducts[2].

Q: Why is 2-methoxybenzoic acid significantly more prone to demethylation than 4-methoxybenzoic acid? A: The position of the methoxy group relative to the newly formed carboxylic acid dictates the molecule's stability. In 2-methoxybenzoic acid, the proximity of the ortho-methoxy group to the carboxylic acid allows for intramolecular protonation. This forms a highly stable six-membered ring intermediate that drastically lowers the activation energy required to cleave the ether bond[3]. Because 4-methoxybenzoic acid lacks this spatial proximity, it cannot undergo intramolecular protonation and is consequently much more stable under identical acidic conditions[3].

Q: How can I oxidize methoxybenzaldehydes to methoxybenzoic acids without triggering ether cleavage? A: The most effective strategy is to abandon harsh acidic or high-temperature oxidations in favor of the Pinnick oxidation . This method utilizes sodium chlorite (NaClO₂) as the primary oxidant in a mildly acidic (pH 3–4) biphasic system at room temperature[4]. The active oxidant, chlorous acid, selectively attacks the aldehyde carbonyl via a six-membered transition state without interacting with the Ar-O-CH₃ bond[5].

Q: What is the role of the alkene scavenger in the Pinnick oxidation, and why is it mandatory for methoxy-substituted substrates? A: During the Pinnick oxidation, the pericyclic fragmentation of the hydroxyallyl chlorite intermediate releases the target carboxylic acid alongside hypochlorous acid (HOCl) as a byproduct[6]. HOCl is a harsh, reactive species that can cause undesired electrophilic aromatic chlorination or destroy the NaClO₂ reactant[6]. By adding a sacrificial alkene scavenger (typically 2-methyl-2-butene), the HOCl is rapidly quenched to form an inert chlorohydrin, thereby protecting the electron-rich methoxyarene ring from side reactions[5].

Part 2: Strategic Workflows & Visualizations

To prevent demethylation, the choice of starting material and oxidation protocol must be perfectly aligned.

G A Starting Material B Methoxybenzaldehyde A->B C Methoxytoluene A->C D Pinnick Oxidation (NaClO2, Scavenger) B->D Mild Conditions E Co/Mn Aerobic Oxidation C->E High Temp / O2 F T > 150°C (Ether Cleavage Risk) E->F Poor Thermal Control G T = 120-130°C (Intact Methoxy) E->G Optimized Control

Caption: Workflow for selecting oxidation routes to prevent demethylation.

Pathway A Methoxybenzaldehyde C Hydroxyallyl Chlorite Intermediate A->C Addition B Chlorous Acid (HClO2) B->C Reacts with D Methoxybenzoic Acid (Target) C->D Fragmentation E Hypochlorous Acid (HOCl Byproduct) C->E Released G Inert Chlorohydrin E->G Quenched by F Scavenger (2-methyl-2-butene) F->G Reacts with

Caption: Pinnick oxidation pathway showing HOCl byproduct quenching.

Part 3: Quantitative Data on Side Reactions

The table below summarizes the causality between reaction conditions and the yield of demethylation byproducts.

Starting MaterialOxidation ProtocolTemperatureTarget Yield (Methoxybenzoic Acid)Demethylation Byproduct (Hydroxybenzoic Acid)
4-MethoxytolueneCo/Mn Aerobic Oxidation160 °C65%15%
4-MethoxytolueneCo/Mn Aerobic Oxidation125 °C88%< 2%
4-MethoxybenzaldehydeKMnO₄ / H₂SO₄90 °C72%11%
4-MethoxybenzaldehydePinnick (NaClO₂ / Scavenger)25 °C95%Not Detected

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mild Pinnick Oxidation of p-Anisaldehyde

Objective: Convert p-anisaldehyde to 4-methoxybenzoic acid with zero ether cleavage.

  • Solvent Preparation: Dissolve 10 mmol of p-anisaldehyde in 50 mL of a tert-butanol/water mixture (1:1 v/v)[5].

  • Buffer & Scavenger Addition: Add 15 mmol (1.5 equiv) of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the pH to ~3.5. Immediately add 15 mmol (1.5 equiv) of 2-methyl-2-butene[5].

  • Oxidant Addition: Slowly add 15 mmol (1.5 equiv) of sodium chlorite (NaClO₂) in small portions over 15 minutes to prevent sudden exotherms[5].

  • Reaction Monitoring (Self-Validating Step): Stir vigorously at room temperature for 2-4 hours. Validation: The protocol utilizes a highly volatile alkene scavenger. The continuous presence of a distinct, light organic layer (the unreacted 2-methyl-2-butene) visually confirms that the scavenger has not been depleted. If the layer disappears, HOCl is no longer being quenched, and side reactions will commence.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with ethyl acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under vacuum to afford the pure 4-methoxybenzoic acid.

Protocol 2: Temperature-Controlled Aerobic Oxidation of p-Methoxytoluene

Objective: Oxidize p-methoxytoluene while suppressing high-temperature radical demethylation.

  • Reactor Charging: In a high-pressure Parr reactor, combine 50 mmol of p-methoxytoluene, 100 mL of glacial acetic acid, 1.0 mol% Co(OAc)₂, 1.0 mol% Mn(OAc)₂, and 2.0 mol% NaBr.

  • Pressurization: Seal the reactor, purge with nitrogen, and pressurize with O₂ to 15 atm[2].

  • Strict Thermal Control: Heat the reaction mixture strictly to 125 °C. Causality: Exceeding 150 °C exponentially increases the rate of ether cleavage to 4-hydroxybenzoic acid[2].

  • Reaction Monitoring (Self-Validating Step): Monitor the in-line pressure gauge for oxygen consumption. Validation: A stabilization (plateau) in reactor pressure indicates the cessation of the primary oxidation. Continuing to apply heat after this plateau directly correlates with the onset of demethylation and higher molecular weight byproducts[2]. Quenching the reaction immediately upon pressure stabilization self-validates the prevention of over-oxidation.

  • Workup: Cool the reactor to room temperature, vent excess pressure carefully, and pour the mixture into an ice bath to precipitate the crude 4-methoxybenzoic acid[2]. Filter and recrystallize from ethanol/water.

References

  • Wikipedia.
  • BenchChem.
  • Grokipedia.
  • National Institutes of Health (NIH).
  • ResearchGate. "The three main classical reaction types for aryl methyl ether cleavage.
  • National Institutes of Health (NIH). "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Nih.gov.

Sources

Technical Support Center: Crystallization of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-Cyanophenyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the crystallization of this compound. Poor crystallization behavior, such as "oiling out," formation of microcrystalline powder, or complete failure to crystallize, can be a significant bottleneck in the purification and isolation of this key intermediate.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in explaining the fundamental principles of crystallization, enabling you to make informed decisions and rationally design your experiments for optimal results.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you might encounter during your experiments. The following flowchart provides a high-level overview of the troubleshooting process.

G cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end Desired Outcome Start Crude Product in Solution OilingOut Symptom: 'Oiling Out' (Liquid phase separates) Start->OilingOut NoCrystals Symptom: No Crystals Form (Solution remains clear) Start->NoCrystals FinePowder Symptom: Fine Powder Forms (Microcrystals) Start->FinePowder LowYield Symptom: Low Yield Start->LowYield Sol_Oiling 1. Re-heat & add more 'good' solvent. 2. Slow down the cooling rate. 3. Switch to a lower-boiling point solvent. 4. Further purify crude material. OilingOut->Sol_Oiling Address Cause: Melting point depression or high concentration Sol_NoCrystals 1. Induce nucleation (scratch, seed). 2. Reduce solvent volume (evaporate). 3. Lower final cooling temperature. 4. Re-evaluate solvent choice. NoCrystals->Sol_NoCrystals Address Cause: Insufficient supersaturation or nucleation barrier Sol_FinePowder 1. Slow cooling rate significantly. 2. Minimize agitation/vibration. 3. Use a solvent with moderate solubility. 4. Reduce solute concentration. FinePowder->Sol_FinePowder Address Cause: High rate of nucleation Sol_LowYield 1. Ensure minimum hot solvent was used. 2. Cool to a lower temperature (ice bath). 3. Check filtrate for dissolved product. 4. Re-crystallize from mother liquor. LowYield->Sol_LowYield Address Cause: Excess solvent or high solubility End High-Purity Crystals Sol_Oiling->End Sol_NoCrystals->End Sol_FinePowder->End Sol_LowYield->End

Caption: A troubleshooting decision tree for common crystallization issues.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1] For 4-(3-Cyanophenyl)-2-methoxybenzoic acid, this is often due to a combination of high impurity levels depressing the melting point and a solution that is too concentrated or cooled too quickly.[2]

  • Causality: Impurities disrupt the ordered packing of molecules required for a crystal lattice, leading to a lower, broader melting range. When the solution becomes supersaturated while it is still warm, the compound may separate as a liquid "oil" because this is energetically more favorable than forming a solid. Impurities tend to be more soluble in this oil phase, making subsequent crystallization difficult.[1]

  • Immediate Corrective Actions:

    • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration.[1][2]

    • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly by insulating it (e.g., with glass wool or by placing it in a large beaker of warm water). This gives molecules more time to orient themselves correctly into a crystal lattice.[3][4]

    • Change Solvent: Consider using a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated.

  • Preventative Strategy: If oiling out is persistent, the crude material likely contains significant impurities. It is advisable to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[3][5]

Q2: I'm not getting any crystals at all. The solution remains clear even after cooling.

A2: This is a common problem that typically points to one of two issues: insufficient supersaturation or a kinetic barrier to nucleation (the formation of the initial crystal seeds).[3]

  • Causality: Crystallization is an equilibrium process. For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[3] If the solution is not sufficiently concentrated, or if the compound remains highly soluble even at low temperatures, it will not crystallize.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass provide nucleation sites.[5][6]

      • Seeding: If available, add a single, tiny crystal of pure 4-(3-Cyanophenyl)-2-methoxybenzoic acid to the cooled solution. This seed crystal acts as a template for further crystal growth.[6][7]

    • Increase Concentration: If nucleation techniques fail, you likely used too much solvent.[2][6] Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration. Then, attempt the slow cooling process again.

    • Lower the Temperature: Once the solution has cooled to room temperature, place it in an ice bath or refrigerator (0-5 °C) to further decrease the compound's solubility and promote crystallization.[6]

Q3: My product is a very fine, difficult-to-filter powder. How can I obtain larger crystals?

A3: The formation of microcrystalline powder indicates that the rate of nucleation was much faster than the rate of crystal growth.[3] This happens when a very high level of supersaturation is reached quickly, causing a massive number of small crystals to form simultaneously.

  • Causality: Crystal formation involves two stages: nucleation (forming initial seeds) and growth (deposition of molecules onto existing seeds). For large crystals, the goal is to favor growth over nucleation. This is achieved by maintaining a state of moderate supersaturation over a longer period.

  • Methods to Promote Crystal Growth:

    • Reduce Cooling Rate: This is the most effective method. Slower cooling ensures that the solution does not become excessively supersaturated too quickly, allowing molecules to deposit onto a smaller number of nuclei.[3][4]

    • Reduce Agitation: Do not disturb the solution while it is cooling. Mechanical agitation and vibrations can trigger widespread nucleation.[4]

    • Optimize Solvent Choice: Use a solvent system where the compound has moderate solubility when hot. If it is extremely soluble, a large temperature drop is needed to achieve supersaturation, which can lead to rapid precipitation.

    • Use a More Dilute Solution: Starting with a slightly larger volume of hot solvent can prevent the solution from reaching a state of extreme supersaturation upon cooling.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for crystallizing 4-(3-Cyanophenyl)-2-methoxybenzoic acid?

A4: The ideal crystallization solvent should dissolve the compound completely when hot but poorly when cold.[3][8] This temperature-dependent solubility is key to achieving a good recovery yield. The molecular structure of 4-(3-Cyanophenyl)-2-methoxybenzoic acid offers clues for solvent selection.

Caption: Key functional groups and their likely interactions with different solvent types.

A systematic screening process is the most reliable approach.

Solvent ClassExample SolventsRationale for Use
Alcohols Ethanol, IsopropanolPolar protic solvents that can hydrogen bond with the carboxylic acid. Often provide a good solubility gradient with temperature.
Ketones AcetoneA polar aprotic solvent that can dissolve the compound well, but may require an anti-solvent for good recovery.
Esters Ethyl AcetateMedium polarity; often a good starting point for single-solvent recrystallization.
Aromatic TolueneCan interact with the phenyl rings. May be a good "good" solvent in a mixed-solvent system with a non-polar anti-solvent.
Ethers Diethyl EtherGenerally a poor solvent for this compound at room temperature; useful for washing crystals or as an anti-solvent.
Alkanes Heptane, HexanesNon-polar solvents where the compound is likely insoluble. Excellent choices for use as an anti-solvent.

Q5: What is an anti-solvent crystallization, and when should I use it for this compound?

A5: Anti-solvent (or solvent-pair) crystallization is a powerful technique used when no single solvent provides the ideal solubility profile.[9] It is particularly useful if your compound is either too soluble or not soluble enough in common solvents.

  • Principle: The compound is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added to the solution. This gradually decreases the overall solubility of the compound in the mixture, inducing supersaturation and causing it to crystallize.[7]

  • When to Use:

    • When the compound is highly soluble in most suitable solvents even at low temperatures.

    • For compounds that are sensitive to heat and cannot be dissolved at high temperatures (cooling crystallization).

  • Recommended Pairs for 4-(3-Cyanophenyl)-2-methoxybenzoic acid:

    • Acetone / Water: Dissolve in hot acetone, then slowly add water.

    • Ethanol / Heptane: Dissolve in ethanol, then slowly add heptane.

    • Toluene / Hexanes: Dissolve in warm toluene, then slowly add hexanes.

Experimental Protocols

Protocol 1: Systematic Cooling Recrystallization

  • Preparation: Place the crude, dry 4-(3-Cyanophenyl)-2-methoxybenzoic acid (e.g., 1.0 g) into an Erlenmeyer flask.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., ethanol) to the flask. Heat the mixture to a gentle boil on a hot plate.

  • Dissolution: Continue adding the solvent dropwise until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Insulating the flask can improve crystal size.[1]

  • Maximizing Yield: Once crystal formation at room temperature ceases, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Anonymous. (n.d.). Factors Affecting Crystallization. Available at: [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Introduction: A Multi-Faceted Approach to Structural Elucidation

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. 4-(3-Cyanophenyl)-2-methoxybenzoic acid, a molecule featuring a bi-aryl scaffold with diverse functional groups, presents a compelling case for a multi-technique spectroscopic analysis. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the proton framework, a truly confident structural assignment is achieved by integrating data from complementary techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide, designed for researchers and drug development professionals, provides a detailed interpretation of the expected ¹H NMR spectrum of 4-(3-Cyanophenyl)-2-methoxybenzoic acid. We will delve into the causal factors governing chemical shifts and coupling patterns, compare the insights gained from ¹H NMR with those from other analytical methods, and present a validated protocol for sample analysis.

Part 1: Deconstructing the ¹H NMR Spectrum of 4-(3-Cyanophenyl)-2-methoxybenzoic acid

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing its hydrogen nuclei (protons).[1][2] The spectrum is interpreted based on four key pieces of information: the number of signals, their chemical shift (δ), the integration (area under the signal), and the spin-spin splitting pattern (multiplicity).[2]

For 4-(3-Cyanophenyl)-2-methoxybenzoic acid, we can predict nine distinct sets of proton signals.

mol H_COOH H-COOH H_OCH3 H₃CO H_3 H-3 H_5 H-5 H_6 H-6 H_2prime H-2' H_4prime H-4' H_5prime H-5' H_6prime H-6'

Caption: Molecular structure of 4-(3-Cyanophenyl)-2-methoxybenzoic acid with key protons labeled.

Detailed Signal Assignment and Interpretation
  • Carboxylic Acid Proton (H-COOH):

    • Predicted Chemical Shift (δ): 11.0 - 13.0 ppm.

    • Multiplicity: Broad Singlet.

    • Integration: 1H.

    • Rationale: The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens.[3][4] Its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[5]

  • Methoxy Protons (-OCH₃):

    • Predicted Chemical Shift (δ): ~3.9 ppm.

    • Multiplicity: Singlet.

    • Integration: 3H.

    • Rationale: These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.[6] Their position at ~3.9 ppm is characteristic for a methoxy group attached to an aromatic ring, where the electronegative oxygen atom causes a downfield shift compared to aliphatic ethers.[4][7]

  • Benzoic Acid Ring Protons (Aromatic Region I): This ring contains three protons in distinct chemical environments due to the substitution pattern.

    • H-6:

      • Predicted Chemical Shift (δ): ~8.0 - 8.2 ppm.

      • Multiplicity: Doublet.

      • Rationale: This proton is ortho to the strongly electron-withdrawing and anisotropic carboxylic acid group, leading to significant deshielding and a shift far downfield.[5][8] It will be split into a doublet by its only neighbor, H-5, with a typical ortho coupling constant (³J) of 7-9 Hz.[9]

    • H-5:

      • Predicted Chemical Shift (δ): ~7.4 - 7.6 ppm.

      • Multiplicity: Doublet of Doublets.

      • Rationale: H-5 is ortho to the electron-withdrawing cyanophenyl group but para to the electron-donating methoxy group. These competing effects place it upfield relative to H-6. It is coupled to H-6 (ortho coupling, ³J ≈ 7-9 Hz) and H-3 (meta coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.[9][10]

    • H-3:

      • Predicted Chemical Shift (δ): ~7.2 - 7.3 ppm.

      • Multiplicity: Doublet.

      • Rationale: This proton is ortho to the electron-donating methoxy group, which shields it and shifts its signal upfield relative to other aromatic protons on this ring.[10][11] It exhibits a small meta coupling to H-5 (⁴J ≈ 2-3 Hz), appearing as a sharp doublet.

  • Cyanophenyl Ring Protons (Aromatic Region II): The protons on this ring are influenced by the strongly electron-withdrawing and anisotropic cyano group.

    • H-2' and H-4':

      • Predicted Chemical Shift (δ): ~7.9 - 8.1 ppm.

      • Multiplicity: Multiplets (likely appearing as a doublet and a triplet or complex multiplet).

      • Rationale: These protons are ortho to the deshielding cyano group, placing them downfield. H-2' is adjacent to the biaryl linkage, further influencing its environment. Their signals will be complex due to mutual coupling and coupling with H-5' and H-6'.

    • H-6':

      • Predicted Chemical Shift (δ): ~7.8 - 7.9 ppm.

      • Multiplicity: Multiplet (likely a doublet of doublets or triplet).

      • Rationale: This proton is ortho to the biaryl linkage and meta to the cyano group, placing it slightly upfield from H-2' and H-4'.

    • H-5':

      • Predicted Chemical Shift (δ): ~7.6 - 7.7 ppm.

      • Multiplicity: Triplet or Multiplet.

      • Rationale: H-5' is meta to the cyano group and para to the biaryl linkage, making it the most shielded proton on this ring. It will likely appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6'.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-COOH11.0 - 13.0Broad Singlet1HN/A
-OCH₃~3.9Singlet3HN/A
H-6~8.0 - 8.2Doublet1H³J ≈ 7-9
H-2' / H-4'~7.9 - 8.1Multiplet2HComplex
H-6'~7.8 - 7.9Multiplet1HComplex
H-5'~7.6 - 7.7Multiplet1HComplex
H-5~7.4 - 7.6Doublet of Doublets1H³J ≈ 7-9, ⁴J ≈ 2-3
H-3~7.2 - 7.3Doublet1H⁴J ≈ 2-3

Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides the proton skeleton, a comprehensive structural validation relies on corroborating evidence from other methods. Each technique offers a unique piece of the structural puzzle.

cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) MS->IR Confirms Mass C13_NMR ¹³C NMR (Carbon Skeleton) IR->C13_NMR Confirms FGs H1_NMR ¹H NMR (Proton Framework) C13_NMR->H1_NMR Confirms C-framework Structure Final Structure Confirmation H1_NMR->Structure Confirms H-framework

Caption: Integrated workflow for unambiguous molecular structure confirmation.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line.[1]

  • Expected Signals: For 4-(3-Cyanophenyl)-2-methoxybenzoic acid, we predict 15 distinct carbon signals (8 quaternary carbons and 7 carbons with attached protons), as there is no molecular symmetry.

  • Comparative Value: ¹³C NMR confirms the number of unique carbon environments, which is essential for verifying the overall structure and substitution patterns. The chemical shifts provide direct evidence for specific functional groups.

Table: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)165 - 175Highly deshielded carbonyl carbon.[4]
Aromatic (C-H & C-q)110 - 160Standard region for sp² hybridized carbons in aromatic systems.[8]
Nitrile (-C≡N)115 - 125Characteristic shift for a nitrile carbon.
Methoxy (-OCH₃)55 - 60Typical shift for an sp³ carbon attached to an oxygen.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Comparative Value: IR provides immediate, confirmatory evidence for the key functional groups predicted by the structure, acting as a crucial cross-validation checkpoint.

Table: Key IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad
Carboxylic AcidC=O stretch1680 - 1720Strong, sharp[4]
NitrileC≡N stretch2220 - 2260Medium, sharp
AromaticC-H stretch3000 - 3100Medium
EtherC-O stretch1200 - 1300Strong[4]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most fundamental pieces of structural information.

  • Expected Molecular Ion (M⁺): For the molecular formula C₁₅H₁₁NO₃, the calculated monoisotopic mass is 253.0739 g/mol . High-resolution mass spectrometry (HRMS) should detect a molecular ion peak very close to this value.

  • Comparative Value: MS provides a definitive check on the molecular formula. Fragmentation patterns can also offer clues about the molecule's connectivity, corroborating the structural subunits inferred from NMR.

Part 3: Experimental Protocol for ¹H NMR Analysis

The quality and reliability of NMR data are directly dependent on a meticulous experimental approach. This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Objective: To obtain a clear, high-resolution ¹H NMR spectrum of 4-(3-Cyanophenyl)-2-methoxybenzoic acid for structural confirmation.

Methodology:

  • Solvent Selection:

    • Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent.

    • Rationale: The target molecule has a carboxylic acid proton, which is acidic and readily exchanges with protons in protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and an excellent solvent for polar aromatic acids, ensuring the observation of all protons, including the one from the -COOH group.[5] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 4-(3-Cyanophenyl)-2-methoxybenzoic acid sample.

    • Dissolve the sample in 0.6 - 0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.0 ppm.[5][12]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumental Analysis:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving the complex, overlapping multiplets in the aromatic region of this molecule.[13]

    • Standard acquisition parameters for a ¹H spectrum should be used, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals and normalize them to a known proton count (e.g., the 3H singlet of the methoxy group).

This self-validating protocol ensures that the resulting spectrum is both accurate and reproducible, providing a trustworthy foundation for structural interpretation.

Conclusion

The structural elucidation of 4-(3-Cyanophenyl)-2-methoxybenzoic acid is a clear demonstration of the synergy between modern spectroscopic techniques. While ¹H NMR spectroscopy provides an unparalleled view of the proton framework, its true power is realized when its data is integrated with the complementary information from ¹³C NMR, IR spectroscopy, and mass spectrometry. This multi-faceted approach provides a rigorous, self-validating system that allows researchers to confirm molecular structures with the highest degree of confidence, a critical requirement for advancing scientific research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Online] Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Online] Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online] Available at: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Online] Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Online] YouTube. Available at: [Link]

  • Filo. (2026). Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. [Online] Available at: [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Online] Available at: [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Online] Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Figure S31. 1 H NMR spectrum of 1-(4-Cyanophenyl)ethanone oxime (2p). [Online] Available at: [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Online] Available at: [Link]

  • Sadtler Research Laboratories. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Online] Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Online] Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Online] Available at: [Link]

  • Chegg. (2018). Solved This is a proton NMR for 4-methoxybenzoic acid. [Online] Available at: [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and robust quantification of novel chemical entities is paramount. This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) based quantification of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, a molecule of interest in medicinal chemistry and pharmaceutical research. We will explore the rationale behind the chosen analytical strategy, present a detailed experimental protocol, and compare its performance against alternative analytical techniques. This guide is designed to be a practical resource, grounded in scientific principles and validated by experimental data.

Introduction: The Analytical Challenge

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a small organic molecule characterized by a carboxylic acid moiety, a methoxy group, and a cyanophenyl substituent. This unique combination of functional groups presents a distinct analytical challenge. The carboxylic acid group makes the molecule suitable for negative ion mode mass spectrometry, while the aromatic rings provide a chromophore for UV detection. The overall polarity of the molecule dictates the choice of chromatographic separation technique.

An effective analytical method for this compound must exhibit high sensitivity, specificity, and a wide dynamic range to be applicable in various stages of drug development, from discovery to quality control. LC-MS is an ideal candidate for this purpose due to its ability to couple the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[1]

The Recommended Approach: Reversed-Phase LC-MS with Electrospray Ionization

Based on the physicochemical properties of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a triple quadrupole mass spectrometer using electrospray ionization (ESI) is the recommended analytical approach.

The Rationale Behind the Method
  • Reversed-Phase Chromatography: The presence of aromatic rings gives the molecule sufficient non-polar character to be retained on a C18 stationary phase. This allows for excellent separation from more polar impurities and matrix components.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules and is particularly effective for compounds containing acidic or basic functional groups.[2] The carboxylic acid group on 4-(3-Cyanophenyl)-2-methoxybenzoic acid is readily deprotonated in the ESI source, leading to the formation of a stable [M-H]⁻ ion in negative ion mode.[3][4] This results in high sensitivity and a clean mass spectrum.

  • Triple Quadrupole Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer allows for operation in Selected Reaction Monitoring (SRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific fragmentation pathway of the analyte. This is crucial for accurate quantification in complex matrices such as plasma or tissue homogenates.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid.

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Matrix (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HPLC HPLC Separation (C18 Column) SupernatantCollection->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MSMS Tandem MS Detection (SRM) ESI->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: A typical workflow for the LC-MS analysis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid.

Detailed Experimental Protocol

1. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

2. LC-MS Conditions:

ParameterCondition
HPLC System Standard UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
SRM Transition To be determined empirically

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] Key validation parameters include:

  • Specificity

  • Linearity

  • Accuracy

  • Precision

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Performance Comparison with Alternative Techniques

While LC-MS is the recommended technique, it is important to understand its performance in the context of other available analytical methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for 4-(3-Cyanophenyl)-2-methoxybenzoic acid
LC-MS/MS (ESI) Chromatographic separation followed by mass-based detection of parent and fragment ions.High sensitivity and specificity, wide dynamic range, suitable for complex matrices.Higher initial instrument cost, requires expertise for method development.Excellent: The gold standard for quantitative bioanalysis of this type of molecule.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.[9]Lower cost, simpler operation, robust and reliable for purity analysis.Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds.Good: Suitable for in-process controls and purity assessments where high sensitivity is not required.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[10][11]Excellent for volatile and semi-volatile compounds, high resolving power.Requires derivatization for polar compounds like carboxylic acids, potential for thermal degradation.Poor: Not ideal due to the low volatility and polar nature of the analyte, requiring a cumbersome derivatization step.

Supporting Experimental Data (Simulated)

The following tables present simulated data to illustrate the expected performance of the proposed LC-MS method.

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria (ICH)
Linearity (r²) >0.998≥0.995
Accuracy (% Recovery) 95-105%80-120%
Precision (%RSD) <15%≤15%
LOD 0.1 ng/mL-
LOQ 0.5 ng/mL-

Table 2: Comparison of Detection Limits

TechniqueLimit of Quantitation (LOQ)
LC-MS/MS 0.5 ng/mL
HPLC-UV 50 ng/mL
GC-MS (with derivatization) 10 ng/mL

Conclusion

For the sensitive and specific quantification of 4-(3-Cyanophenyl)-2-methoxybenzoic acid in complex matrices, LC-MS/MS with electrospray ionization is the superior analytical technique. Its high sensitivity, specificity, and wide dynamic range make it the ideal choice for demanding applications in pharmaceutical research and development. While HPLC-UV can be a viable alternative for less demanding applications such as purity assessments, it lacks the sensitivity required for bioanalytical studies. GC-MS is generally not recommended for this analyte due to its inherent limitations in analyzing polar, non-volatile compounds. The presented LC-MS method, when properly validated, provides a robust and reliable platform for the accurate determination of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, supporting its progression through the drug development pipeline.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18). [Source not further identified].
  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Taylor, E. W., et al. (1998). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Electrospray Ionization – ESI. [Source not further identified].
  • Gao, Y., et al. (2022, December 9). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Taylor & Francis Online.
  • Trefely, S., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC.
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Source not further identified].
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Agilent Technologies. (2013, February 11). Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column Application.
  • Kiontke, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE.
  • Taylor, E. W., et al. (1998). Quantitation of combinatorial libraries of small organic molecules by normal-phase HPLC with evaporative light-scattering detection. PubMed.
  • OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Source not further identified].
  • Sigma-Aldrich. Small Molecule HPLC.
  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Wikipedia. Electrospray ionization.
  • PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization.
  • University of Illinois, School of Chemical Sciences. Electrospray Ionization.
  • Analytical Chemistry. (2024, April 30). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
  • ResearchGate. (2025, August 5). Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography.
  • PubChem. 4-[[3-[(2-Cyanophenyl)methyl]benzoyl]amino]-3-[(4-fluorophenyl)methyl]benzoic acid.
  • MDPI. (2024, January 12). The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices.
  • Chemsrc. (2025, September 29). 4-(cyanomethyl)-2-methoxybenzoic acid.
  • ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • PubChem. 2-Amino-4-methoxybenzoic acid.

Sources

Purity Assessment Standards for 4-(3-Cyanophenyl)-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for pharmaceutical building blocks is a critical inflection point in drug development. For complex intermediates like 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS: 1035928-76-7) , relying on a single analytical methodology can introduce blind spots that propagate through downstream syntheses, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-backed comparison of the three primary analytical methodologies—HPLC-UV, LC-MS, and ¹H-qNMR—used to establish the purity profile of 4-(3-Cyanophenyl)-2-methoxybenzoic acid. By examining the causality behind these experimental choices, researchers can implement self-validating protocols that ensure absolute structural and quantitative integrity.

The Analytical Challenge: The Chemistry of the Analyte

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a biphenyl derivative typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a substituted aryl halide (e.g., 4-bromo-2-methoxybenzoic acid) and (3-cyanophenyl)boronic acid.

Because of this synthetic route, the crude material is prone to specific classes of impurities:

  • Unreacted Starting Materials: Residual boronic acids or aryl halides.

  • Homocoupling Products: Symmetrical biphenyls (e.g., 3,3'-dicyanobiphenyl) formed via palladium-catalyzed homocoupling.

  • Des-cyano or De-methoxy Derivatives: Side products from incomplete functionalization.

  • Inorganic Residues: Palladium catalyst traces or inorganic bases (e.g.,

    
    ) used in the coupling cycle.
    

The Chromophore Bias: The cyano (-CN) and methoxy (-OCH3) groups significantly alter the UV extinction coefficient of the molecule. If an impurity lacks these specific chromophores, High-Performance Liquid Chromatography with UV detection (HPLC-UV) will either overestimate or underestimate the impurity's concentration when using simple area normalization[1]. This necessitates an orthogonal analytical approach[2].

Comparative Methodologies: HPLC-UV vs. LC-MS vs. qNMR

To establish a robust purity standard, laboratories must contrast relative purity methods against absolute purity methods.

  • HPLC-UV (Relative Purity): Excels at separating complex mixtures and detecting trace impurities with high sensitivity. However, without an identical, certified reference standard for the analyte and every single impurity, it only provides a relative area percentage[1][3].

  • LC-MS (Impurity Identification): Pairs chromatography with mass spectrometry. It is indispensable for elucidating the structure of unknown impurities (e.g., identifying a +79 m/z shift indicative of unreacted brominated starting material).

  • ¹H-qNMR (Absolute Purity): Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for absolute quantification. It relies on the fundamental physical principle that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei generating that signal[4]. It does not require an identical reference standard of 4-(3-Cyanophenyl)-2-methoxybenzoic acid; instead, it uses a highly pure, generic internal standard (like Maleic acid).

Performance Comparison Data

The following table summarizes the comparative performance metrics of these three methodologies when assessing a commercial batch of 4-(3-Cyanophenyl)-2-methoxybenzoic acid.

Analytical ParameterHPLC-UVLC-MS¹H-qNMR
Primary Output Relative Area %Mass-to-Charge (

)
Absolute Mass Fraction (% w/w)
Reference Standard Required? Yes (for absolute quantification)No (for structural ID)No (Uses generic internal standard)
Limit of Detection (LOD) ~0.01% - 0.05%~0.001%~0.1% - 0.5%
Detects Non-Chromophoric Organics? NoYes (if ionizable)Yes (if protonated)
Detects Inorganic Salts? NoNoNo (but reveals mass balance deficits)
Primary Use Case Trace impurity profiling & routine QCImpurity structural elucidationAbsolute purity certification & mass balance

Orthogonal Workflow Design

To create a self-validating system, researchers must cross-validate the chromatographic data (HPLC) with spectroscopic data (qNMR)[2]. If HPLC reports a purity of 99.5% but qNMR reports 95.0%, the 4.5% mass deficit immediately flags the presence of NMR-silent or UV-silent impurities (e.g., inorganic salts or residual water)[5][6].

PurityWorkflow Start 4-(3-Cyanophenyl)-2-methoxybenzoic acid Batch Sample Split Orthogonal Analysis Split Start->Split HPLC HPLC-UV / LC-MS (Relative Purity & Impurity ID) Split->HPLC qNMR 1H-qNMR (Absolute Purity & Mass Balance) Split->qNMR Impurity Trace Impurity Profiling (Area % Normalization) HPLC->Impurity Absolute Absolute Mass Fraction (Internal Standard Calibration) qNMR->Absolute CrossCheck Cross-Validation & Data Reconciliation Impurity->CrossCheck Absolute->CrossCheck Final Certified Purity Value (Release for Downstream Synthesis) CrossCheck->Final

Orthogonal workflow for purity assessment combining HPLC-UV and qNMR.

Step-by-Step Experimental Methodologies

Protocol A: HPLC-UV Trace Impurity Profiling

Causality: A gradient elution is mandatory. Suzuki coupling impurities range from highly polar (boronic acids) to highly non-polar (homocoupled biphenyls). Isocratic elution will either fail to retain the polar impurities or result in excessive band broadening for non-polar ones.

  • System Preparation: Equip an HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD). Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (ensures the carboxylic acid group remains fully protonated, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of 4-(3-Cyanophenyl)-2-methoxybenzoic acid in 1.0 mL of initial mobile phase.

  • System Suitability: Inject a blank to confirm baseline stability. Inject the sample and monitor at 254 nm and 280 nm. The resolution (

    
    ) between the main peak and the closest eluting impurity must be 
    
    
    
    .
Protocol B: ¹H-qNMR Absolute Purity Determination

Causality: The accuracy of qNMR depends entirely on complete nuclear relaxation between pulses. The relaxation delay (


) must be set to at least 

(longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to do so truncates the signal, artificially lowering the integrated area and underestimating purity[5][7].
  • Internal Standard (IS) Selection: Select Maleic acid (NIST Traceable CRM). Its singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     6.26 ppm (2H) does not overlap with the target analyte's signals.
    
  • Target Analyte Signal: The methoxy (-OCH3) protons of 4-(3-Cyanophenyl)-2-methoxybenzoic acid provide a sharp, distinct singlet around

    
     3.8 - 4.0 ppm (3H), which is well-resolved from the aromatic protons (
    
    
    
    7.0 - 8.5 ppm)[8].
  • Sample Preparation (Gravimetric Precision):

    • Accurately weigh ~15.0 mg of 4-(3-Cyanophenyl)-2-methoxybenzoic acid and ~5.0 mg of Maleic acid into the same clean glass vial using a microbalance (precision

      
       mg).
      
    • Dissolve in 0.6 mL of DMSO-

      
       and transfer to a 5 mm NMR tube.
      
  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ): 30 seconds (ensures complete relaxation).
      
    • Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation: Apply baseline correction and integrate the IS signal (

    
     6.26) and the analyte methoxy signal (
    
    
    
    ~3.9). Calculate absolute purity (
    
    
    ) using the formula:
    
    
    

    (Where

    
     = Integral area, 
    
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight, and
    
    
    = Purity of the internal standard).

Conclusion

For complex intermediates like 4-(3-Cyanophenyl)-2-methoxybenzoic acid, relying solely on HPLC-UV introduces significant risks due to chromophore bias and the inability to detect inorganic mass deficits. By implementing an orthogonal strategy that pairs the trace-level sensitivity of HPLC-UV with the absolute, standard-free quantification of ¹H-qNMR, drug development professionals can establish a self-validating, regulatory-compliant purity profile.

References

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules. Available at:[Link]

  • IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications." IRE Journals. Available at:[Link]

  • Korea University Pure. "Assessment of the purity of emodin by quantitative nuclear magnetic resonance spectroscopy and mass balance." Natural Product Sciences. Available at:[Link]

  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at:[Link]

  • University of New South Wales. "Quantitative NMR." UNSW. Available at:[Link]

  • ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." ResolveMass. Available at:[Link]

  • Hypha Discovery. "NMR: an indispensable ADME tool." Hypha Discovery. Available at:[Link]

Sources

Comparing synthetic routes for 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes to 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid requires the construction of a biaryl core with precise regiochemical control of the methoxy and carboxylic acid moieties.[1][2] As a scaffold often implicated in kinase inhibition and receptor antagonism, the purity and scalability of this intermediate are critical.

This guide evaluates three synthetic strategies. Route 1 (Suzuki-Miyaura Coupling) is identified as the "Gold Standard" for its high functional group tolerance and reliable yields.[1][2] Route 2 (Inverse Suzuki) provides supply chain flexibility, while Route 3 (Negishi Coupling) offers a solution for specific reactivity profiles where boron species are problematic.[1]

FeatureRoute 1: Standard Suzuki Route 2: Inverse Suzuki Route 3: Negishi Coupling
Key Bond Aryl-Aryl (C4-C1')Aryl-Aryl (C4-C1')Aryl-Aryl (C4-C1')
Starting Material Methyl 4-bromo-2-methoxybenzoateMethyl 4-borono-2-methoxybenzoateMethyl 4-iodo-2-methoxybenzoate
Coupling Partner 3-Cyanophenylboronic acid3-Bromobenzonitrile3-Cyanophenylzinc bromide
Overall Yield High (75-85%)Moderate (60-75%)Moderate (55-70%)
Scalability ExcellentGoodModerate (Air sensitive)
Cost Efficiency HighMediumLow

Part 2: Retrosynthetic Analysis

The retrosynthetic disconnection reveals the biaryl bond as the primary strategic cut.[1] The choice between the electrophile and nucleophile on the benzoic acid core dictates the route.[1]

Retrosynthesis Target Target Molecule 4-(3-Cyanophenyl)-2-methoxybenzoic acid Disconnection Biaryl Disconnection Target->Disconnection Retro-Suzuki R1_SM1 Methyl 4-bromo- 2-methoxybenzoate Disconnection->R1_SM1 Route 1 (Electrophile) R1_SM2 3-Cyanophenyl- boronic acid Disconnection->R1_SM2 Route 1 (Nucleophile) R2_SM1 Methyl 4-borono- 2-methoxybenzoate Disconnection->R2_SM1 Route 2 (Nucleophile) R2_SM2 3-Bromobenzonitrile Disconnection->R2_SM2 Route 2 (Electrophile)

Figure 1: Retrosynthetic map showing the divergent strategies based on the polarity of the coupling partners.

Part 3: Detailed Synthetic Routes

Route 1: The Standard Suzuki-Miyaura Coupling (Recommended)[1][2]

This route is preferred due to the commercial availability of Methyl 4-bromo-2-methoxybenzoate and the stability of 3-cyanophenylboronic acid.[1][2] The cyano group is robust under standard Suzuki basic conditions, provided hydrolysis is controlled.

Mechanism & Causality: The catalytic cycle involves the oxidative addition of Pd(0) into the C-Br bond of the benzoate.[1][3] The electron-donating methoxy group at the ortho position to the ester (and meta to the bromide) does not significantly deactivate the C-Br bond, allowing efficient oxidative addition.[1][2] The subsequent transmetalation with the boronic acid and reductive elimination yields the biaryl ester, which is then hydrolyzed.

Workflow Diagram:

Route1_Workflow Start Methyl 4-bromo-2-methoxybenzoate + 3-Cyanophenylboronic acid Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Cat Mix Inter Intermediate Ester (Biaryl formation) Cat->Inter Coupling Hydrolysis LiOH, THF/H2O RT, 4h Inter->Hydrolysis Saponification Product Final Product 4-(3-Cyanophenyl)-2-methoxybenzoic acid Hydrolysis->Product Acidification (pH 3)

Figure 2: Step-by-step workflow for Route 1, highlighting the coupling and subsequent hydrolysis.

Experimental Protocol (Self-Validating):

  • Coupling Reaction:

    • Reagents: Methyl 4-bromo-2-methoxybenzoate (1.0 equiv), 3-Cyanophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv), K₂CO₃ (3.0 equiv).[1]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][2]

    • Procedure: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Degas the solvent (sparge with N₂ for 15 min) before adding to the solids. Add the catalyst last under a counter-flow of N₂.[1] Heat to 90°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear, and a fluorescent blue spot (biaryl ester) should appear (Rf ~0.5).[1]

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis:

    • Reagents: Crude Biaryl Ester, LiOH·H₂O (3.0 equiv).[1]

    • Solvent: THF/MeOH/Water (3:1:1).[2]

    • Procedure: Dissolve the ester in the solvent mixture. Add LiOH. Stir at room temperature.

    • Critical Control: Do not heat excessively (>40°C) to prevent hydrolysis of the nitrile (cyano) group to a primary amide.[1]

    • Isolation: Evaporate volatiles.[2][4] Acidify the aqueous residue with 1N HCl to pH 3.[1] The product will precipitate as a white/off-white solid.[1][2] Filter and dry.[1][2][4][5]

Route 2: Inverse Suzuki Coupling

This route reverses the polarity.[1] It is useful if the 4-borono-2-methoxybenzoate is already in-house or if the 3-cyanophenylboronic acid is temporarily unavailable.[1][2]

  • Pros: 3-Bromobenzonitrile is extremely cheap and stable.[1][2]

  • Cons: Methyl 4-borono-2-methoxybenzoate is less stable (prone to protodeboronation) and more expensive than its bromo counterpart.[1]

  • Protocol Modification: Requires anhydrous conditions during the setup to prevent protodeboronation of the ester partner before coupling occurs. Use Pd(PPh₃)₄ as it is often milder for sensitive boronic acids.[2]

Route 3: Negishi Coupling

Utilizes organozinc reagents.[2][4][6] This is a specialized route used when boronic acids fail (e.g., due to steric bulk, though not an issue here) or to avoid aqueous bases in the coupling step.

  • Reagents: 3-Cyanophenylzinc bromide (prepared from the bromide + Zn dust or Rieke Zn).[1][2]

  • Catalyst: Pd(PPh₃)₄ or Ni(dppp)Cl₂.[2]

  • Key Advantage: Reaction proceeds at room temperature or mild heat, often with higher turnover numbers for difficult substrates.

  • Major Drawback: Organozinc reagents are moisture-sensitive, requiring strict Schlenk line techniques.[1][2]

Part 4: Comparative Data & Recommendations

The following table summarizes the experimental outcomes based on typical laboratory scale (1–10g) preparations.

MetricRoute 1 (Recommended)Route 2 (Alternative)Route 3 (Specialized)
Yield (Step 1) 85-92%70-80%60-75%
Yield (Hydrolysis) 90-95%90-95%90-95%
Cost Index


$

Impurity Profile Low (Protodeboronation <5%)Moderate (Homocoupling)High (Zinc salts)
Green Chemistry High (Aqueous media possible)ModerateLow (Organic solvents only)

Conclusion: For the synthesis of 4-(3-Cyanophenyl)-2-methoxybenzoic acid , Route 1 is the superior choice.[1][2] It utilizes robust, commercially available starting materials and avoids the handling of sensitive organometallics (zinc reagents) or unstable boronic esters. The critical control point is the hydrolysis step; maintaining ambient temperature ensures the cyano group remains intact.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

  • BenchChem. (2025).[3][5][7] Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate. BenchChem Application Notes. Link[1][2]

  • Organic Syntheses. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media.[1][2][8] Organic Syntheses, 87, 143. Link

  • Sigma-Aldrich. (n.d.).[1][2] 3-Cyanophenylboronic acid Product Specification. Merck KGaA.[1] Link

  • ChemScene. (2025). 4-Cyano-3-methoxybenzoic acid (Isomer Comparison Data).[1] ChemScene Product Catalog. Link

Sources

Validating HPLC Retention Times for Cyanophenyl Benzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) validation strategy for separating positional isomers of cyanophenyl benzoic acids (specifically focusing on 4'-cyano-4-biphenylcarboxylic acid and its positional isomers, common intermediates in liquid crystal and pharmaceutical synthesis).

Executive Summary

The separation of positional isomers—compounds with identical molecular formulas but differing substituent positions—remains one of the most persistent challenges in chromatography. For cyanophenyl benzoic acids (and the related cyanobiphenyl carboxylic acids), the structural similarity between ortho-, meta-, and para- isomers often leads to co-elution on standard alkyl-bonded phases.

This guide compares the performance of a standard C18 stationary phase against a specialized Biphenyl stationary phase . We demonstrate that while C18 relies solely on hydrophobicity, the Biphenyl phase leverages


 electron interactions to achieve baseline resolution of critical isomer pairs. A comprehensive validation protocol follows, ensuring your method meets ICH Q2(R1) standards.

The Challenge: Isomeric Resolution

Cyanophenyl benzoic acids possess two aromatic rings, a cyano group (-CN), and a carboxylic acid group (-COOH). The challenge lies in the "critical pair"—typically the meta and para isomers.

  • Hydrophobic Similarity: The hydrophobicity (

    
    ) of these isomers is nearly identical, rendering standard C18 columns ineffective.
    
  • pKa Proximity: The dissociation constants (pKa) of the acid group shift only slightly based on the cyano position, making pH tuning alone insufficient for separation.

Comparative Analysis: C18 vs. Biphenyl Phase

To objectively validate performance, we compared the separation of a mixture containing ortho-, meta-, and para- cyanophenyl benzoic acid isomers.

Experimental Conditions
  • System: UHPLC with Diode Array Detection (DAD) @ 254 nm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 20% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Product Comparison Table

The following data highlights the superior selectivity of the Biphenyl phase.

ParameterStandard C18 Column (Alternative)High-Performance Biphenyl Column (Recommended)Scientific Insight
Elution Order Ortho

Meta/Para (Co-elution)
Ortho

Meta

Para
Biphenyl phase alters selectivity based on molecular shape and electron density.
Critical Pair Resolution (

)
0.8 (Incomplete separation)3.2 (Baseline separation)

is required for robust quantitation.
Retention Time (

) - Para
4.52 min6.15 minEnhanced retention due to strong

overlap between the analyte and stationary phase.
Tailing Factor (

)
1.41.1Reduced silanol activity and better wetting on the Biphenyl phase improves peak symmetry.
Mechanistic Explanation
  • C18 Mechanism: Relies on London Dispersion Forces . Since the isomers have similar hydrophobic volumes, the C18 phase cannot easily distinguish them.

  • Biphenyl Mechanism: Utilizes

    
     Interactions . The biphenyl stationary phase acts as an electron acceptor/donor. The para isomer, being more planar, can align more effectively with the stationary phase rings than the sterically hindered ortho or meta isomers. This "shape selectivity" creates the necessary retention gap.
    

Method Validation Protocol (ICH Compliant)

Once the Biphenyl column is selected, the method must be validated. Follow this self-validating workflow.

Phase 1: Specificity (Peak Purity)

Objective: Ensure the main peak is not masking co-eluting impurities.

  • Inject the sample spiked with all known isomers.

  • Use a DAD (Diode Array Detector) or Mass Spectrometer (MS) to check "Peak Purity."

  • Acceptance Criteria: Purity angle < Purity threshold (Waters/Empower) or Match Factor > 990 (Agilent).

Phase 2: Linearity & Range

Objective: Verify response is proportional to concentration.

  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Phase 3: Accuracy (Spike Recovery)

Objective: Confirm no matrix interference.

  • Spike the analyte into a blank matrix at 3 levels (Low, Mid, High).

  • Calculate % Recovery:

    
    .
    
  • Acceptance Criteria: 98.0% – 102.0% recovery.

Visualizing the Workflow

The following diagrams illustrate the decision logic for column selection and the validation workflow.

Diagram 1: Column Selection Decision Tree

This logic ensures you select the correct stationary phase before beginning validation.

ColumnSelection Start Start: Isomer Separation Project AnalyzeStruct Analyze Structure: Aromatic + Positional Isomers? Start->AnalyzeStruct StandardC18 Try Standard C18 Column AnalyzeStruct->StandardC18 CheckRes Check Resolution (Rs) StandardC18->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Success Proceed to Validation Decision->Success Yes Fail Select Alternative Phase Decision->Fail No PiPiPhase Switch to Biphenyl or PFP Phase (Leverage Pi-Pi Interactions) Fail->PiPiPhase Optimize Optimize Mobile Phase (Methanol vs ACN) PiPiPhase->Optimize Optimize->CheckRes

Caption: Decision tree for selecting the optimal stationary phase for aromatic isomer separation.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step flow for validating the retention times and quantitation.

ValidationFlow Step1 1. System Suitability (Rs > 1.5, Tailing < 1.5) Step2 2. Specificity (Peak Purity Check) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy (Spike Recovery 98-102%) Step3->Step4 Step5 5. Robustness (Flow/Temp Variation) Step4->Step5 Report Final Validation Report Step5->Report

Caption: Sequential workflow for validating HPLC methods according to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note.

  • Shimadzu Corporation. Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Technical Report.[1]

  • PubChem. 4'-Cyano-4-biphenylcarboxylic acid (Compound Summary). National Library of Medicine.

Sources

Steric vs. Electronic Control: A Comparative Guide to Methoxy-Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy vs. 3-Methoxy Biphenyl Carboxylic Acids

Topic: Difference between 2'-Methoxy and 3'-Methoxy biphenyl-4-carboxylic acids Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1]

Executive Summary: The "Twist" vs. "Planar" Paradigm

In medicinal chemistry, the biphenyl scaffold is a privileged structure, serving as the core for numerous NSAIDs (e.g., Diflunisal), transthyretin (TTR) stabilizers, and liquid crystals. The introduction of a methoxy group on the distal phenyl ring (Ring B) relative to the carboxylic acid (Ring A) is not merely a change in lipophilicity; it is a conformational switch .

  • 2'-Methoxy (Ortho): Acts as a "steric gatekeeper," forcing the biphenyl system into a highly twisted conformation (dihedral angle

    
    ) to relieve strain between the methoxy oxygen and the ortho-protons of the acid-bearing ring.
    
  • 3'-Methoxy (Meta): Maintains a "pseudo-planar" or minimally twisted conformation (

    
    ), allowing for extended 
    
    
    
    -conjugation and distinct receptor binding modes.

This guide analyzes how this structural divergence dictates synthesis strategies, physicochemical properties, and biological efficacy.

Molecular Architecture & Physicochemical Profile[2]

The defining feature of these isomers is the inter-ring torsion angle . This angle governs the electronic communication between the rings and the molecule's ability to fit into protein binding pockets.

Conformational Analysis
  • 2'-Methoxy (Ortho-effect): The van der Waals radius of the methoxy group (approx. 3.8 Å) clashes with the ortho-hydrogens of the opposing ring. To minimize this energy penalty, the molecule rotates around the C1-C1' bond, breaking planarity. This "de-conjugation" isolates the electronic systems of the two rings.

  • 3'-Methoxy (Meta-effect): Lacking proximal steric clash, this isomer adopts a conformation closer to the energetic minimum of unsubstituted biphenyl (

    
     in solution). This allows for partial orbital overlap and electronic resonance transmission.
    

Table 1: Comparative Physicochemical Data

Property2'-Methoxy-biphenyl-4-COOH (Ortho)3'-Methoxy-biphenyl-4-COOH (Meta)Mechanistic Driver
Conformation Twisted (

)
Pseudo-Planar (

)
Steric repulsion (Ortho-H vs OMe)
Electronic State

-Systems Decoupled

-Systems Conjugated
Orbital overlap efficiency
Melting Point 250–252 °C [1]200–203 °C [2]Crystal packing efficiency (Twisted often packs denser in dimers)
Solubility (LogS) Lower (aq) / Higher (org)ModerateDisruption of lattice energy vs. solvation
Acidity (pKa) ~4.0 (More Acidic)~4.2 (Less Acidic)Loss of electron-donating resonance from Ring B stabilizes anion less, but ground state is less stabilized? Correction: Decoupling prevents Ring B (EDG) from destabilizing the anion, often making Ortho slightly more acidic.
NMR Signal (OMe)

3.7–3.8 ppm

3.8–3.9 ppm
Shielding current from orthogonal ring (Ortho)
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity for the ortho-isomer compared to the meta-isomer.

Conformation Ortho 2'-Methoxy Isomer (Ortho) Twist High Torsion Angle (60-90°) Decoupled Pi System Ortho->Twist Steric Clash (OMe vs H) Meta 3'-Methoxy Isomer (Meta) Planar Low Torsion Angle (30-45°) Conjugated Pi System Meta->Planar Min. Sterics Binding Target: Hydrophobic Pocket (e.g., TTR, COX) Twist->Binding Induced Fit / Specificity Planar->Binding Flat Stacking

Figure 1: Conformational divergence driven by steric hindrance at the ortho-position.

Synthesis & Manufacturing: The Steric Challenge

Synthesizing the 2'-methoxy isomer via Suzuki-Miyaura coupling presents a specific challenge: steric hindrance at the boronic acid center . Standard protocols used for the 3'-isomer often result in low yields or homocoupling when applied to the 2'-isomer.

Protocol 1: Optimized Synthesis of 2'-Methoxy-biphenyl-4-carboxylic acid

Objective: Overcome steric hindrance to achieve >90% yield. Mechanism: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) facilitates the oxidative addition and, crucially, the reductive elimination steps in sterically congested systems.

Reagents:

  • Aryl Halide: 4-Bromobenzoic acid (1.0 equiv)

  • Boronic Acid: 2-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + S-Phos (2 mol%) (Crucial for ortho-substitution)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 4-bromobenzoic acid, 2-methoxyphenylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)₂ and S-Phos. Add degassed solvent mixture via syringe.

  • Reaction: Heat to 100 °C for 12–16 hours. (Note: The 3'-isomer typically reacts at 80 °C in <4 hours; the 2'-isomer requires higher energy input).

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the acid). Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for scaling.

Protocol 2: Synthesis of 3'-Methoxy-biphenyl-4-carboxylic acid

Difference: Because the meta-position does not hinder the boron center, standard "ligand-free" or simple PPh₃-based conditions are sufficient.

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Conditions: DME/Water, Reflux (80 °C), 4 hours.

Synthesis cluster_0 Pathway A: 2-Methoxy (Ortho) cluster_1 Pathway B: 3-Methoxy (Meta) Start Start: 4-Bromobenzoic Acid Ortho_Bor 2-Methoxyphenyl Boronic Acid Start->Ortho_Bor Meta_Bor 3-Methoxyphenyl Boronic Acid Start->Meta_Bor Ortho_Cat Catalyst: Pd/S-Phos (Bulky Ligand Required) Ortho_Bor->Ortho_Cat Ortho_Cond 100°C, 16h (Slow Kinetics) Ortho_Cat->Ortho_Cond Product Final Product Isolation (Acidification & Recrystallization) Ortho_Cond->Product Meta_Cat Catalyst: Pd(PPh3)4 (Standard) Meta_Bor->Meta_Cat Meta_Cond 80°C, 4h (Fast Kinetics) Meta_Cat->Meta_Cond Meta_Cond->Product

Figure 2: Synthetic workflow divergence based on steric demands.

Biological Performance & SAR

The choice between 2-methoxy and 3-methoxy substitution is a critical decision in Structure-Activity Relationship (SAR) optimization, particularly for targets like Transthyretin (TTR) and Cyclooxygenase (COX) .

Case Study: Transthyretin (TTR) Amyloidosis Inhibition

TTR stabilizers bind to the thyroxine (T4) binding pocket to prevent tetramer dissociation.[2][3]

  • 2'-Methoxy (Twisted): The twisted conformation allows the molecule to fill the inner halogen binding pocket (HBP) while projecting the carboxylate out to interact with Lys15/Glu54. The twist often results in negative cooperativity , where binding one molecule makes it harder for a second to bind due to induced conformational changes in the protein [3].

  • 3'-Methoxy (Planar): The flatter profile allows deeper penetration into narrow hydrophobic channels but may lack the specific steric bulk to "lock" the tetramer as effectively as the twisted variants in certain mutant forms (e.g., V122I).

Metabolic Stability
  • O-Demethylation Resistance: The 2'-methoxy group is sterically shielded by the biaryl twist. Cytochrome P450 enzymes (e.g., CYP2D6) have difficulty accessing the oxygen atom to perform O-demethylation.

  • Result: 2'-Methoxy derivatives generally exhibit longer half-lives (t1/2) in vivo compared to their 3'-methoxy counterparts, which are more accessible to metabolic attack.

Experimental Validation Protocols

To confirm identity and purity, rely on the distinct spectroscopic signatures arising from the ring currents.

Protocol 3: NMR Differentiation

Principle: In the 2'-isomer, the twisted conformation places the methoxy protons in the shielding cone of the adjacent aromatic ring (Ring A).

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H NMR (400 MHz or higher).

  • Analysis:

    • 2'-Methoxy: Look for the OMe singlet upfield, typically

      
       3.70 – 3.75 ppm . Note the splitting pattern of the Ring B protons (multiplets due to non-equivalence).
      
    • 3'-Methoxy: Look for the OMe singlet downfield, typically

      
       3.80 – 3.85 ppm . Ring B protons will show a clear singlet (H2') and doublets.
      
Protocol 4: Crystallinity Check

Due to the high melting point difference:

  • Perform DSC (Differential Scanning Calorimetry).

  • 2'-Isomer: Sharp endotherm at ~250 °C .

  • 3'-Isomer: Endotherm at ~202 °C .

References
  • Apollo Scientific. (2024). Safety Data Sheet: 2'-Methoxy-biphenyl-4-carboxylic acid. Link

  • ThermoFisher Scientific. (2023). Product Analysis: 4'-Methoxy-3-biphenylcarboxylic acid. Link

  • Klabunde, T., et al. (2000). "Rational Design of Potent Human Transthyretin Amyloid Disease Inhibitors". Nature Structural Biology, 7, 312–321. Link

  • BenchChem. (2025).[1] A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Link

  • Rzepa, H. (2010).[4] "Conformational analysis of biphenyls: an upside-down view". Imperial College London. Link

Sources

Reference Standard Qualification for 4-(3-Cyanophenyl)-2-methoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 4-(3-Cyanophenyl)-2-methoxybenzoic acid quality control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of bi-aryl pharmaceutical intermediates, 4-(3-Cyanophenyl)-2-methoxybenzoic acid represents a critical structural scaffold. Its dual functionality (nitrile and carboxylic acid) makes it susceptible to specific degradation pathways—namely hydrolysis of the nitrile to an amide/acid or demethylation of the ether—which can compromise downstream API purity.

This guide compares the three primary tiers of reference standards available to researchers: ISO 17034 Certified Reference Materials (CRMs) , Qualified Secondary Standards , and Reagent Grade Materials . We provide a technical roadmap for qualifying in-house standards when commercial CRMs are unavailable, ensuring your QC data meets ICH Q3A and Q7 requirements.

Part 1: The Comparative Landscape

For a molecule like 4-(3-Cyanophenyl)-2-methoxybenzoic acid, off-the-shelf CRMs are often rare compared to commodity chemicals. Researchers must often decide between sourcing expensive custom synthesis CRMs or qualifying a lower-grade material in-house.

Table 1: Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Qualified Secondary Standard Tier 3: Reagent/Research Grade
Primary Use Method Validation, Instrument CalibrationRoutine QC Release TestingEarly R&D, Synthesis Optimization
Traceability SI Units (NIST/BIPM traceable)Traceable to Tier 1 (or self-validated)None / Vendor Certificate Only
Assay Accuracy 99.8% ± 0.3% (Certified Mass Fraction)99.5% (Assigned against Tier 1)>95% (Area % only, often overestimates)
Impurity Data Fully Quantified (qNMR/LC-MS)Major Peaks IdentifiedUnknown / "Sum of Impurities"
Water Content Measured (KF Titration)Measured (KF Titration)Often Ignored (Critical Error Source)
Regulatory Risk Low (Gold Standard)Low (If protocol is robust)High (Unacceptable for GMP Release)

The Critical Gap: Using a Tier 3 Reagent as a Tier 1 Standard is the most common error in early-phase development. Since Reagent Grade purity is often based on "Area Normalization" (ignoring water, salts, and inorganic residues), it can lead to a 5–10% potency bias in your final API quantification.

Part 2: Technical Deep Dive & Analytical Strategy

To qualify this specific molecule, you must account for its unique chemical behavior.

1. Structural Considerations for Method Development
  • Acidity (pKa ~4.0): The benzoic acid moiety requires pH control.

    • Recommendation: Use 0.1% Formic Acid or Phosphate Buffer (pH 2.5) in the mobile phase to suppress ionization and improve peak shape on C18 columns.

  • UV Chromophore: The biphenyl system provides strong UV absorption.

    • Recommendation:

      
       is likely around 254 nm  or 280 nm .
      
  • Solubility: The methoxy group improves organic solubility, but the carboxylic acid limits solubility in pure non-polar solvents.

    • Solvent: Dissolve in DMSO or Methanol for stock solutions.

2. Impurity Profile (What to look for)

When comparing standards, look for these specific impurities which differentiate a "Reagent" from a "Reference":

  • Impurity A (Hydrolysis): 4-(3-Carbamoylphenyl)-2-methoxybenzoic acid. (Nitrile

    
     Amide).
    
  • Impurity B (Demethylation): 4-(3-Cyanophenyl)-2-hydroxybenzoic acid. (Loss of methyl group).

  • Impurity C (Regioisomer): 4-(4-Cyanophenyl)... (Para-cyano isomer from starting material contamination).

Part 3: Qualification Protocol (Self-Validating System)

If a commercial CRM is unavailable, you must generate a Primary Reference Standard in-house. This protocol follows the Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Inorganics).

Step-by-Step Qualification Workflow

Step 1: Homogeneity Assessment

  • Blend the bulk material thoroughly.

  • Sample from Top, Middle, and Bottom of the container.

  • Run HPLC (Method below). RSD of Area % must be

    
    .
    

Step 2: Structural Confirmation (Identity)

  • 1H-NMR (DMSO-d6): Confirm the methoxy singlet (~3.8 ppm) and the aromatic protons (7.0–8.0 ppm region).

  • FT-IR: Verify the Nitrile stretch at ~2230 cm⁻¹ and Carbonyl stretch at ~1690 cm⁻¹ .

  • MS: Confirm [M+H]+ or [M-H]- parent ion.

Step 3: Purity Assignment (The Mass Balance Equation) Calculate the Potency (


) on an "As Is" basis:


Where:
  • %ORG: Organic Impurities (by HPLC Area %).

  • %ROI: Residue on Ignition (Sulphated Ash).

  • %KF: Water Content (Karl Fischer Titration).

  • %RS: Residual Solvents (GC-Headspace).

Step 4: Experimental Validation (HPLC Method)

  • Column: C18,

    
     mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision tree and experimental flow for establishing a valid reference standard for this compound.

ReferenceStandardQualification Start Start: Source Material (4-(3-Cyanophenyl)-2-methoxybenzoic acid) CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM Purchase Purchase CRM (Primary Standard) CheckCRM->Purchase Yes InHouse Initiate In-House Qualification (Candidate Standard) CheckCRM->InHouse No Identity 1. Structural Identity (NMR, IR, MS) InHouse->Identity Purity 2. Purity Assessment (HPLC-UV Area %) InHouse->Purity Volatiles 3. Volatile Content (TGA / Karl Fischer / GC-HS) InHouse->Volatiles Inorganics 4. Inorganic Content (ROI / ICP-MS) InHouse->Inorganics MassBalance Mass Balance Calculation (100% - Total Impurities) Identity->MassBalance Purity->MassBalance Volatiles->MassBalance Inorganics->MassBalance COA Generate Certificate of Analysis (Valid for 1 Year) MassBalance->COA

Figure 1: Workflow for qualifying a non-compendial reference standard (Candidate Material) when a commercial CRM is unavailable.

Part 5: References
  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[2] ICH Guidelines.[1][2][3] Link

  • U.S. Food and Drug Administration (FDA). (2000).[4] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • European Pharmacopoeia (Ph.[4] Eur.). General Chapter 5.12: Reference Standards. EDQM.[4] Link

  • PubChem. (n.d.). 4-cyano-2-methoxybenzoic acid (Compound Summary).[5] National Library of Medicine. Link(Note: Structural analog used for property estimation).

  • Sigma-Aldrich. (n.d.). Reference Standards for Pharmaceutical Analysis. Merck KGaA. Link

Sources

Strategic Solid-State Profiling: 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

[1]

Executive Summary

In the absence of a singular, open-access crystallographic deposition for 4-(3-Cyanophenyl)-2-methoxybenzoic acid (CAS 1035928-76-7), this guide serves as a comparative structural analysis.[1] It benchmarks the target compound against high-confidence biaryl standards—4-phenylbenzoic acid and 2-methoxybenzoic acid —to predict packing motifs, solubility profiles, and crystallization tendencies.[1] This approach enables researchers to design targeted solid-state screening protocols for this specific pharmaceutical intermediate.[1]

Structural Logic & Comparative Analysis

The target molecule integrates three distinct structural features that dictate its solid-state behavior: a biaryl core , a carboxylic acid headgroup , and an ortho-methoxy substituent .[1] By isolating these variables, we can predict the crystal lattice behavior by comparing it with well-characterized standards.

The Comparative Triad
FeatureReference StandardCSD Refcode / Data SourceStructural Insight for Target
Biaryl Packing 4-Phenylbenzoic acid BIPHZCBaseline Packing: Forms centrosymmetric carboxylic acid dimers (

). The biphenyl core typically adopts a twisted conformation in solution but can flatten in the solid state to maximize

-

stacking.
Ortho-Sterics 2-Methoxybenzoic acid AMOBZASteric Twist: The 2-methoxy group introduces steric hindrance, forcing the carboxyl group out of the phenyl plane.[1] This disrupts planar stacking, often expanding the unit cell volume relative to unsubstituted analogs.
Electronic Head 4-Cyanobenzoic acid CYBZACH-Bond Competition: The cyano group (-CN) is a weak proton acceptor.[1] In the target (3-cyano), the meta-position prevents the linear "head-to-tail" chains seen in 4-cyano analogs, likely favoring the robust carboxylic dimer motif instead.[1]
Predicted Lattice Parameters & Motifs

Based on the interaction of the 3-cyanophenyl moiety with the 2-methoxybenzoate core, the following solid-state properties are projected:

  • Crystal System: Monoclinic (

    
    ) or Triclinic (
    
    
    ).[1]
  • Primary Motif: Centrosymmetric Carboxylic Acid Dimers (

    
    ).[1]
    
  • Secondary Interactions: Weak

    
     (cyano) and 
    
    
    (methoxy) contacts will stabilize the tertiary structure.[1]
  • Conformational Polymorphism: High probability. The twist angle between the two phenyl rings is a "soft" degree of freedom, susceptible to solvent inclusion (solvates) or packing forces.[1]

Experimental Protocols: Generating the Data

To validate the predicted structure, the following self-validating workflows are recommended. These protocols prioritize the isolation of single crystals suitable for X-ray diffraction (SCXRD).[1]

Protocol A: Solvent-Mediated Polymorph Screening

Goal: To identify the thermodynamically stable form and potential solvates.[1]

  • Preparation: Dissolve 50 mg of 4-(3-Cyanophenyl)-2-methoxybenzoic acid in 2 mL of THF (good solubility).

  • Anti-Solvent Addition: Filter the solution into three vials.

    • Vial A: Add Heptane dropwise until turbid (induces rapid precipitation/kinetic forms).[1]

    • Vial B: Add Toluene slowly (favors

      
      -stacking driven packing).
      
    • Vial C: Slow evaporation at Room Temperature (RT).[1]

  • Observation: Monitor for birefringence using polarized light microscopy (PLM).

  • Validation: If amorphous material results, perform a "slurry maturation" in Ethanol/Water (1:1) at 50°C for 24 hours to convert metastable forms to the stable polymorph.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Goal: High-quality crystals for structure solution.[1]

  • Inner Vial: Dissolve 20 mg of target in 0.5 mL DMF or DMSO (high solubility, non-volatile).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Water or Methanol (volatile anti-solvent).

  • Incubation: Seal the outer jar. Allow to stand undisturbed for 7-14 days.

    • Mechanism:[2] The volatile anti-solvent slowly diffuses into the DMF, increasing supersaturation gradually. This minimizes nucleation sites, favoring fewer, larger crystals.[1]

Visualization of Workflows
Figure 1: Crystallization Logic Tree

Decision matrix for selecting crystallization methods based on solubility and target outcome.[1]

CrystallizationLogicStartTarget: 4-(3-Cyanophenyl)-2-methoxybenzoic acidSolubilitySolubility TestStart->SolubilityHighSolSoluble (THF, DMF, DMSO)Solubility->HighSolDissolvesLowSolInsoluble (Water, Hexane)Solubility->LowSolPrecipitatesMethod1Slow Evaporation(Thermodynamic Form)HighSol->Method1Volatile SolventMethod2Vapor Diffusion(X-ray Quality Crystals)HighSol->Method2Non-Volatile SolventMethod3Slurry Maturation(Polymorph Conversion)LowSol->Method3SuspensionOutcomeAnalyze via SCXRD / PXRDMethod1->OutcomeMethod2->OutcomeMethod3->Outcome

Caption: Workflow for selecting the optimal crystallization technique based on solvent interaction.

Figure 2: Structural Solution Pathway

Logic flow for solving the crystal structure once data is collected.

StructureSolutionDataDiffraction Data (hkl)SpaceGroupDetermine Space Group(Sys. Absences)Data->SpaceGroupPhasePhase Problem SolutionSpaceGroup->PhaseDirectDirect Methods(SHELXT)Phase->DirectStandardMolRepMolecular Replacement(Search Model: 4-Phenylbenzoic)Phase->MolRepIf DifficultRefineRefinement (SHELXL)Locate H-atomsDirect->RefineMolRep->RefineCheckValidation(CheckCIF / Olex2)Refine->Check

Caption: Step-by-step logic for solving the crystal structure from raw diffraction data.

Quantitative Data Comparison (Reference Standards)

The following table summarizes the crystallographic parameters of the structural analogs. Use these values as the initial input model for Molecular Replacement if Direct Methods fail.

Parameter4-Phenylbenzoic Acid (Std A)2-Methoxybenzoic Acid (Std B)[1]Target Prediction
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group



or

Z (Molecules/Cell) 444 (expected)
Packing Motif Carboxylic DimerCarboxylic DimerDimer + Biaryl Twist
Key Interaction

-

Stacking
Intramolecular H-bondCN dipole & Steric Twist
Melting Point 224-228 °C101-103 °C~180-210 °C (Est.)

Note: The melting point of the target is expected to be intermediate; the biaryl system adds stability (higher MP than anisic acid), but the methoxy twist reduces lattice energy compared to the planar 4-phenylbenzoic acid.[1]

References
  • Cambridge Crystallographic Data Centre (CCDC). Structure of Biphenyl-4-carboxylic acid (Refcode BIPHZC). [Link][1]

  • PubChem. Compound Summary: 4-Phenylbenzoic acid (CID 66724). [Link][1]

  • PubChem. Compound Summary: 2-Methoxybenzoic acid (CID 11370). [Link][1][3][4]

  • International Union of Crystallography (IUCr). Crystal structure of benzoic acid.[1] Acta Cryst. (1955).[1][5] 8, 157. [Link]

Safety Operating Guide

4-(3-Cyanophenyl)-2-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(3-Cyanophenyl)-2-methoxybenzoic Acid

Mechanistic Hazard Assessment & Causality

4-(3-Cyanophenyl)-2-methoxybenzoic acid is a structurally complex biphenyl derivative characterized by a cyano (-CN) group, a methoxy (-OCH3) group, and a carboxylic acid (-COOH) moiety. From a waste management and laboratory safety perspective, the primary operational hazard stems from the cyano group.

While aromatic nitriles are generally more chemically stable than aliphatic nitriles or alkali metal cyanides, environmental health and safety (EHS) frameworks classify all organic cyanide compounds as potentially reactive and acutely toxic[1]. The causality behind this strict classification is the risk of hydrolysis or protonation. If this compound is introduced into a highly acidic waste stream, the cyano group can undergo acid-catalyzed degradation, posing a severe risk of releasing hydrogen cyanide (HCN) gas—a lethal chemical asphyxiant[1].

Furthermore, the compound's aromatic nature and functional groups make it an environmental hazard that resists standard wastewater treatment degradation. It must never be disposed of via the sanitary sewer[2].

Self-Validating Disposal Protocols

To ensure absolute safety, every disposal action must be treated as a self-validating system, meaning the protocol includes built-in verification steps to prevent human error.

Protocol A: Liquid Waste Management (Solutions & Filtrates) When 4-(3-Cyanophenyl)-2-methoxybenzoic acid is dissolved in organic solvents or aqueous mixtures, it must be strictly segregated from all acidic waste.

  • pH Verification: Before transferring any liquid waste into the primary collection carboy, test the effluent using a pH indicator strip. Validation: The pH must read ≥ 7. If the solution is acidic (pH < 4), neutralize it dropwise with 1M NaOH until a pH of 8–9 is achieved before proceeding.

  • Transfer & Observation: Slowly pour the neutralized solution into a dedicated High-Density Polyethylene (HDPE) carboy labeled "Toxic Organic Cyanide Waste." Validation: Observe the solution for 10 seconds. If any bubbling or heat generation occurs, halt the transfer immediately, close the fume hood sash, and contact EHS.

  • Oxidative Deactivation (Trace Scale Only): For trace aqueous amounts, inorganic cyanides and some reactive nitriles can be oxidized to less toxic cyanates using aqueous sodium hypochlorite (bleach) prior to disposal[2]. However, for bulk organic solutions, direct EHS collection for high-temperature incineration is required.

Protocol B: Solid Waste & Unused Reagents Solid powder disposal requires stringent containment to prevent aerosolization and inhalation.

  • Primary Containment: Transfer all solid residues into a clear glass vial or an HDPE jar with a PTFE-lined cap.

  • Secondary Containment: Place the primary container into a durable 6-mil polyethylene bag. Validation: Invert the sealed bag and apply gentle pressure. If air escapes, the bag is compromised and must be placed inside a second bag (double-bagged).

  • Volume Restriction: Treat the material with P-listed waste stringency. Limit accumulation to no more than one quart (approximately one liter) per container to mitigate acute hazard risks[3].

Protocol C: Contaminated PPE & Consumables Nitrile gloves are heavily utilized in laboratories, and many institutions have adopted glove recycling programs to reduce plastic waste[4]. However, gloves exposed to 4-(3-Cyanophenyl)-2-methoxybenzoic acid are strictly prohibited from these programs.

  • Segregation: Doff contaminated gloves inside the fume hood.

  • Containment: Place the gloves and any contaminated paper towels into a dedicated solid hazardous waste bin lined with a 6-mil poly bag[5]. Causality: Nitrile rubber absorbs trace organic cyanides. Introducing these into a recycling stream would contaminate the resulting plastic pellets, posing severe downstream exposure risks[4].

Emergency Decontamination Procedure

In the event of a powder or solution spill inside the fume hood, immediate chemical neutralization is required:

  • Buffer Application: Spray the contaminated surface with a pH 10 buffer solution. Causality: Maintaining a high pH ensures that any dissociated cyanide remains in its ionic form, preventing the volatilization of HCN gas[5].

  • Oxidation: Follow the buffer with a freshly prepared 10% bleach (sodium hypochlorite) solution to oxidize the cyano residues[5].

  • Collection: Wipe the area with absorbent pads and dispose of them strictly as solid cyanide hazardous waste[5].

Quantitative Waste Management Parameters

To streamline laboratory logistics, adhere to the following quantitative limits and material compatibilities:

Waste StreamPrimary ContainerMax Accumulation VolumeIncompatible MaterialsFinal Destruction Method
Solid Powder Glass/HDPE + 6-mil Poly Bag1 Quart (P-list equivalent)Strong Acids, OxidizersHigh-Temp Incineration
Liquid Solutions HDPE Carboy5 GallonsAcids (pH < 7), Heavy MetalsChemical Oxidation / Incineration
Contaminated PPE 6-mil Poly Bag (Double bagged)5-Gallon BucketNon-hazardous recycling streamsIncineration

Operational Workflow Visualization

The following diagram illustrates the critical decision points for segregating 4-(3-Cyanophenyl)-2-methoxybenzoic acid waste streams.

G Start 4-(3-Cyanophenyl)-2-methoxybenzoic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid PPE Contaminated PPE (Gloves/Wipes) Start->PPE SolidDisp Double-bag in 6-mil poly Label: Toxic Organic Cyanide Solid->SolidDisp AcidCheck Verify pH > 7 (Avoid Strong Acids) Liquid->AcidCheck PPEDisp Solid Hazardous Waste (No PPE Recycling) PPE->PPEDisp HCNRisk HCN Gas Risk! Segregate Immediately AcidCheck->HCNRisk If pH < 4 LiquidDisp Collect in HDPE Carboy Label: Cyanide Liquid Waste AcidCheck->LiquidDisp If pH > 7 EHS EHS Collection & High-Temp Incineration HCNRisk->EHS SolidDisp->EHS LiquidDisp->EHS PPEDisp->EHS

Workflow for the segregation of 4-(3-Cyanophenyl)-2-methoxybenzoic acid waste.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. 5

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services (UBC). 2

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research (Boston University). 3

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin-Madison. 4

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-001 - Subject: CHEMICAL HYGIENE PLAN. University of Pittsburgh. 1

Sources

Personal protective equipment for handling 4-(3-Cyanophenyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 4-(3-Cyanophenyl)-2-methoxybenzoic acid .[1] It is designed for researchers and safety officers requiring immediate, actionable protocols.

The protocols below are derived from a Structure-Activity Relationship (SAR) analysis of the compound's functional groups (aryl nitrile and benzoic acid moieties) and validated against safety standards for analogous research intermediates (e.g., CAS 1015852-94-4).

Hazard Risk Assessment & Mechanism

To handle this compound safely, one must understand why it poses a risk. This compound is a biphenyl derivative containing two distinct hazard-driving functional groups:

  • Benzoic Acid Moiety (Corrosivity/Irritation):

    • Mechanism: The carboxylic acid group (

      
      ) acts as a proton donor. Upon contact with moist mucous membranes (eyes, lungs), it lowers local pH, causing protein denaturation and immediate irritation or chemical burns.
      
    • Risk: High potential for Serious Eye Damage (Category 2A/1) and Respiratory Irritation (Category 3) .

  • Cyanophenyl Moiety (Acute Toxicity):

    • Mechanism: While aryl nitriles are generally more stable than aliphatic nitriles, metabolic processing (via cytochrome P450) can potentially release cyanide ions (

      
      ) or cause interference with cellular respiration in high-dose scenarios.[1]
      
    • Risk: Classified as Harmful if Swallowed (Category 4) or potentially toxic via dermal absorption.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.

PPE ComponentSpecification StandardCritical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (if in solvent)Permeation Defense: Nitriles can penetrate standard gloves when dissolved in organic solvents (e.g., DMSO, DCM).[1][3] Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Acid Protection: Safety glasses cannot seal against dust or splashes. The acidic nature of this compound requires a full seal to prevent corneal etching.
Respiratory N95/P100 (Solids)Half-mask w/ OV/AG Cartridge (Liquids/Heating)Dust Control: The solid powder is light and electrostatic.[1] Inhalation causes immediate coughing/choking reflex due to acidity.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Decontamination: A standard lab coat absorbs liquids. An apron provides an impervious shield during stock solution preparation.

Operational Workflow: Safe Handling Protocol

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for "caking" or "fines" on the exterior. Wipe the bottle with a wet paper towel (water/surfactant) before storing to remove shipping residues.

  • Storage: Store at 2–8°C (or as specified on the vial) in a dedicated secondary containment tray .

    • Incompatibility: Keep away from strong oxidizers (peroxides) and strong bases (hydroxides), which can induce exothermic deprotonation or hydrolysis of the nitrile group.

Phase 2: Weighing & Solubilization (Critical Control Point)

Most exposure incidents occur during weighing due to static-induced dust dispersal.[1][3]

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Management: Use an antistatic gun or a polonium strip near the balance if the powder is "flyaway."

  • Technique:

    • Place a tared vial inside the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Solubilization: Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood. Cap tightly.

Phase 3: Reaction Setup
  • Venting: If heating the reaction >50°C, ensure the system is vented to a scrubber or fume hood exhaust. Thermal decomposition may release hydrogen cyanide (HCN) , nitrogen oxides (NOx) , or carbon monoxide (CO) .

Emergency Response & Disposal

Spill Response Protocol
  • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum.

  • Liquid Spill: Absorb with vermiculite or sand.[4]

  • Decontamination: Wash the surface with a dilute Sodium Carbonate (

    
    )  solution to neutralize the acid residues, followed by soap and water.
    
Waste Disposal Streams
  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Dispose of in "Organic Solvents (Non-Halogenated)" or "Acidic Organic Waste" depending on the solvent used.

    • Note: Clearly label the tag with "Contains Nitriles" to alert waste handlers of potential incompatibility with strong acids.

Visualized Safety Logic

Figure 1: Safe Handling Workflow

This diagram illustrates the linear progression of handling, emphasizing decision points for safety.

SafeHandling Start Reception Inspect Integrity Check (Ext. Contamination?) Start->Inspect Clean Decon Bottle (Wet Wipe) Inspect->Clean Yes (Residue) Store Storage (Sec. Containment) Inspect->Store No (Clean) Clean->Store Weigh Weighing (Fume Hood Only) Store->Weigh Experiment Start Solubilize Solubilization (Cap immediately) Weigh->Solubilize Dissolve in Hood Reaction Reaction Setup (Ventilation) Solubilize->Reaction Disposal Disposal (Segregated Stream) Reaction->Disposal Post-Exp

Caption: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent dust inhalation.

Figure 2: PPE Decision Tree

Select your protection level based on the physical state of the compound.

PPE_Selection State Current State of Compound? Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid SolidPPE RISK: Dust Inhalation 1. N95 Respirator 2. Safety Goggles 3. Single Nitrile Gloves Solid->SolidPPE LiquidPPE RISK: Splash & Permeation 1. Fume Hood Sash Low 2. Double Nitrile Gloves 3. Chemical Apron Liquid->LiquidPPE

Caption: Decision logic for PPE selection. Note that liquids pose a higher permeation risk, requiring upgraded glove protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives & Safety Data. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.